Technical Documentation Center

H-D-His(3-Me)-OH Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: H-D-His(3-Me)-OH
  • CAS: 163750-76-3

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Biological Significance of 3-Methylhistidine

Executive Summary 3-Methylhistidine (3-MH), an intriguing methylated derivative of the essential amino acid histidine, stands at the crossroads of protein metabolism, nutritional science, and clinical diagnostics. While...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Methylhistidine (3-MH), an intriguing methylated derivative of the essential amino acid histidine, stands at the crossroads of protein metabolism, nutritional science, and clinical diagnostics. While it does not participate in protein synthesis, its unique biochemical lifecycle makes it an invaluable biomarker. This guide offers an in-depth exploration of the biological significance of 3-Methylhistidine, with a particular focus on the naturally occurring L-enantiomer, which is the product of endogenous metabolic processes. We will dissect its formation via enzymatic post-translational modification, its metabolic fate, and its primary role as a widely accepted index of skeletal muscle protein breakdown.

This document will also address the synthetic D-enantiomer, H-D-His(3-Me)-OH, clarifying its distinct role as a research tool in peptide chemistry, where its incorporation can modulate the stability and pharmacological properties of synthetic peptides. Furthermore, we will delve into advanced topics, including the functional consequences of histidine methylation on protein function, emerging research on its role in cardiovascular health as mediated by the gut microbiota, and the methodologies essential for its accurate quantification. This guide is intended for researchers, clinicians, and drug development professionals seeking a comprehensive understanding of 3-Methylhistidine, from fundamental biochemistry to its application in the laboratory and clinic.

Section 1: Introduction to 3-Methylhistidine (3-MH)

Chemical Identity and Stereochemistry

3-Methylhistidine (3-MH) is an amino acid derivative characterized by the addition of a methyl group to the 3-position (also known as the π or 'pros' position) of the imidazole ring of a histidine residue.[1][2] Its chemical formula is C7H11N3O2 with a molar mass of 169.184 g/mol .[3]

A critical distinction lies in its stereochemistry:

  • L-3-Methylhistidine (H-L-His(3-Me)-OH): This is the naturally occurring enantiomer in biological systems. It is formed exclusively as a post-translational modification of histidine residues within specific proteins, most notably actin and myosin.[4][5] Consequently, the vast majority of biological and clinical research focuses on this isomer.

  • D-3-Methylhistidine (H-D-His(3-Me)-OH): This is the synthetic, non-natural enantiomer. It is not produced endogenously. Its significance lies primarily in its use as a building block in synthetic peptide chemistry.[6][7] Researchers incorporate H-D-His(3-Me)-OH and other D-amino acids into peptide sequences to enhance their stability against enzymatic degradation, thereby improving their pharmacokinetic profiles and potential as therapeutic agents.[7][8]

Historical Context

The story of 3-MH began in the 1960s with its identification as a constituent of the major contractile proteins of muscle, actin and myosin.[9][10] Researchers soon recognized the profound implications of this discovery. They hypothesized that if 3-MH was primarily located in muscle and was not reutilized for protein synthesis after being released during protein breakdown, its excretion rate could serve as a direct proxy for muscle catabolism.[9] Subsequent studies confirmed these initial hypotheses, establishing urinary 3-MH as a foundational biomarker in the study of protein metabolism.[4][9]

Section 2: The Biochemical Pathway: From Histidine to 3-MH Excretion

The journey of a 3-MH molecule from its creation within a muscle fiber to its eventual excretion provides the biochemical basis for its utility as a biomarker.

Part A: Enzymatic Formation - A Key Post-Translational Modification

3-MH is not incorporated into proteins during translation. Instead, it is created by the enzymatic methylation of specific histidine residues after the protein has been synthesized.[11][12] This post-translational modification (PTM) is a highly specific process mediated by a class of enzymes known as protein histidine methyltransferases (PHMTs).[12][13]

  • Key Enzymes:

    • SETD3: This enzyme has been identified as the specific methyltransferase responsible for methylating the histidine at position 73 (His73) of actin, one of the most abundant sources of 3-MH.[12][14][15]

    • METTL9: More recently, METTL9 has been characterized as a methyltransferase with broader specificity, responsible for the majority of 3-MH found across the mammalian proteome.[1][16]

  • Mechanism: These enzymes utilize S-adenosylmethionine (SAM) as the methyl group donor, transferring it to the nitrogen atom at the 3-position of the histidine's imidazole ring.[12] This modification can alter the protein's local charge and structure, potentially regulating its function.[15]

G cluster_0 Protein-Bound Histidine Methylation Protein Myofibrillar Protein (e.g., Actin) His Histidine Residue (e.g., His73) SETD3 SETD3 / METTL9 (Histidine Methyltransferase) His->SETD3 substrate SAM S-Adenosylmethionine (SAM) Methyl Donor SAM->SETD3 provides methyl group SAH S-Adenosylhomocysteine (SAH) SETD3->SAH produces Protein_3MH Protein with 3-Methylhistidine Residue SETD3->Protein_3MH catalyzes methylation G cluster_1 Metabolic Lifecycle of 3-Methylhistidine SkeletalMuscle Skeletal Muscle (Actin & Myosin) Proteolysis Myofibrillar Protein Breakdown (Catabolism) SkeletalMuscle->Proteolysis undergoes Bloodstream Circulation (Free 3-MH) Proteolysis->Bloodstream releases NoReutilization No tRNA Charging (Cannot be reused for protein synthesis) Bloodstream->NoReutilization leads to Kidney Kidney Filtration Bloodstream->Kidney transported to Urine Urinary Excretion Kidney->Urine results in

Caption: Metabolic lifecycle of 3-Methylhistidine (3-MH).

Section 3: Core Biological Significance: 3-MH as a Biomarker

The primary and most well-established biological significance of 3-MH is its role as a biomarker, particularly for quantifying the breakdown of skeletal muscle protein.

Part A: Index of Skeletal Muscle Protein Breakdown

The measurement of 3-MH in urine or plasma provides a non-invasive window into the dynamic state of muscle tissue. [17]Its levels fluctuate in response to physiological and pathological conditions affecting muscle mass.

  • Elevated Levels Indicate Increased Catabolism:

    • Physical and Thermal Trauma: Severe injuries, burns, and sepsis trigger a strong catabolic response, leading to a sharp increase in 3-MH excretion. [4][9] * Strenuous Exercise: Intense physical activity causes micro-damage to muscle fibers, resulting in a temporary increase in protein breakdown and 3-MH release. [17][18] * Muscle Wasting Disorders: Conditions like muscular dystrophy and sarcopenia (age-related muscle loss) are characterized by chronic muscle breakdown, reflected in elevated 3-MH levels. [4][17] * Fasting and Malnutrition: During periods of inadequate energy or protein intake, the body breaks down muscle tissue to supply amino acids for energy and synthesis of essential proteins, increasing 3-MH output. [4][18]

  • Low Levels Indicate Reduced Muscle Mass or Breakdown:

    • Low Muscle Mass: Individuals with reduced skeletal muscle mass will naturally have a lower total pool of 3-MH, leading to lower baseline excretion. [17][18] * Inadequate Protein Intake: A diet deficient in protein can lead to reduced muscle mass and consequently, lower 3-MH levels. [17][18]

Part B: Confounding Factors and Best Practices

While 3-MH is a powerful tool, its accurate interpretation requires careful consideration of significant confounding variables.

  • Dietary Intake: The most critical confounding factor is dietary intake of 3-MH. Meat, particularly poultry like chicken, and to a lesser extent fish and soy products, are rich sources of 3-MH from their own muscle proteins. [3][16][17][18]Consuming these foods can dramatically increase urinary 3-MH levels, masking the endogenous signal from muscle breakdown. Therefore, for research purposes, a meat-free diet for at least 3 days prior to and during the sample collection period is a standard and essential protocol. [9][19]

  • Distinction from 1-Methylhistidine (1-MH): It is important to distinguish 3-MH from its isomer, 1-methylhistidine (1-MH). While both can be influenced by diet, 1-MH is not synthesized in human tissues and originates almost exclusively from the dietary dipeptide anserine, found in high concentrations in meat and poultry. [18]This makes 1-MH a more specific biomarker for recent meat consumption, while 3-MH reflects a combination of endogenous muscle breakdown and dietary intake. [18][20]

    Condition / State Effect on 3-MH Levels Causality
    Physiological
    Strenuous Exercise [17][18] Increase Increased muscle protein turnover and repair.
    Fasting / Starvation [4][18] Increase Catabolism of muscle protein for energy (gluconeogenesis).
    Aging (Sarcopenia) [4] Increase (fractional rate) Age-related decline in muscle mass and protein synthesis, leading to a net breakdown.
    Pathological
    Muscle Injury / Trauma [9][18] Significant Increase Direct damage and subsequent breakdown of muscle tissue.
    Sepsis / Burns [9] Significant Increase Systemic inflammatory response inducing hypercatabolism.
    Muscular Dystrophies [17] Increase Chronic degeneration of muscle fibers.
    Dietary
    High Meat/Poultry Intake [3][16][18] Significant Increase Exogenous source of pre-formed 3-MH from ingested muscle tissue.

    | Protein Malnutrition [17]| Decrease | Reduced muscle mass and lower protein turnover. |

Table 1: Factors Influencing 3-Methylhistidine Levels.

Section 4: Advanced Topics and Emerging Research

While its role as a biomarker is well-defined, recent research is uncovering new layers to the biological significance of 3-MH and its parent modification, histidine methylation.

The Role of the D-Enantiomer (H-D-His(3-Me)-OH)

The significance of H-D-His(3-Me)-OH is not as a natural metabolite but as a synthetic tool. In the field of drug development, particularly in creating therapeutic peptides, overcoming rapid degradation by proteases in the body is a major hurdle. One effective strategy is the incorporation of D-amino acids. Because proteases are stereospecific for L-amino acids, a peptide containing a D-amino acid at a cleavage site becomes resistant to breakdown. H-D-His(3-Me)-OH is synthesized for this purpose, allowing researchers to create more stable, long-lasting peptide-based drugs. [7][8][21]

Beyond a Biomarker: Functional Implications
  • Regulation of Cytoskeletal Dynamics: The act of methylating histidine-73 on actin by SETD3 is not merely to create a future biomarker. This PTM is a crucial regulatory event. Studies suggest that actin histidine methylation is vital for proper cytoskeletal dynamics, cell migration, and muscle function. [12][15]Therefore, while free 3-MH may not have a direct function, its creation is part of a significant cellular regulatory process.

  • Gut Microbiota, Diet, and Cardiovascular Health: A groundbreaking recent study has implicated 3-MH in the link between high chicken consumption and atherosclerosis. The research suggests that gut microbiota can metabolize dietary protein to produce 3-MH, which then promotes the progression of atherosclerosis, potentially by enhancing intestinal cholesterol absorption. [22]This finding elevates 3-MH from a simple biomarker to a potentially active metabolite in diet-microbe-host interactions affecting cardiovascular disease.

  • Bioactivity of 3-MH-Containing Peptides: Research into synthetic peptides has shown that those containing 3-MH can possess direct biological activity. For example, certain tri-peptides incorporating Fmoc-His(3-Me)-OH have demonstrated vasodilating effects and the ability to act as intracellular calcium inhibitors. [23]This suggests that while the free amino acid is inert, its presence within a peptide sequence can confer specific pharmacological properties.

G cluster_2 Emerging Role of Microbiota-Derived 3-MH Diet High Chicken Protein Diet Gut Gut Microbiota Diet->Gut substrate for MH3 3-Methylhistidine (3-MH) Production Gut->MH3 metabolizes to Absorption Increased Intestinal Cholesterol Absorption MH3->Absorption enhances Athero Atherosclerosis Progression Absorption->Athero contributes to

Caption: Proposed pathway of microbiota-derived 3-MH in atherosclerosis.

Section 5: Methodologies for the Researcher

Accurate quantification of 3-MH is paramount for its reliable use in research and clinical settings.

Part A: Sample Collection and Preparation
  • Dietary Control: As a prerequisite for measuring endogenous muscle breakdown, subjects must adhere to a meat-free (including poultry and fish) and preferably soy-free diet for a minimum of 3 days before and during the collection period. [9][19]2. Sample Type:

    • 24-Hour Urine Collection: This is the gold standard as it provides an integrated measure of total daily excretion, smoothing out diurnal variations. [9] * Spot Urine/Plasma Samples: These are less burdensome to collect but may be more variable. To account for differences in urine concentration, 3-MH levels in spot urine are typically normalized to creatinine excretion and expressed as a 3-MH/creatinine ratio. [9]3. Sample Storage: Samples should be stored at -20°C or, for long-term storage, at -80°C to prevent degradation.

Part B: Analytical Quantification Techniques
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the current method of choice due to its high sensitivity, specificity, and throughput. It allows for the simultaneous quantification of 3-MH, 1-MH, and creatinine in a single run. [24]* High-Performance Liquid Chromatography (HPLC): HPLC coupled with fluorimetric or UV detection after derivatization is a robust and widely used method. [9]* Stable Isotope Tracer Methods: To overcome the limitations of dietary restrictions, advanced techniques using orally administered stable isotope-labeled 3-MH (e.g., D3-3-MH) can be employed. By measuring the isotopic decay or enrichment in plasma or urine, researchers can calculate muscle protein breakdown rates without needing to control the diet, as the tracer's behavior is distinct from dietary 3-MH. [11]

G cluster_3 LC-MS/MS Workflow for 3-MH Quantification Sample Urine or Plasma Sample Prep Sample Prep (e.g., Protein Precipitation, Dilution, Add IS*) Sample->Prep HPLC HPLC Separation (Chromatography) Prep->HPLC MS1 Mass Spectrometer (Ionization & Precursor Ion Selection) HPLC->MS1 MS2 Collision Cell & Product Ion Detection MS1->MS2 Data Data Acquisition & Quantification MS2->Data

Caption: Generalized workflow for 3-MH analysis by LC-MS/MS.

Part C: Data Interpretation

Normal reference ranges for 3-MH can vary based on the analytical method, population, muscle mass, and age. However, typical concentrations are in the micromolar range.

BiofluidTypical Concentration Range
Human Blood Plasma [3]0.0–5.9 µM (Average ~2.85 µM)
Human Urine [3]3.63–69.27 µmol/mmol of creatinine

Table 2: Representative Reference Ranges for 3-Methylhistidine.

Section 6: Conclusion and Future Directions

H-L-His(3-Me)-OH, or 3-Methylhistidine, holds a significant and established position in biological science primarily as a robust biomarker of skeletal muscle protein breakdown. Its unique biochemical properties—formation via post-translational modification and quantitative excretion without reutilization—provide a direct, non-invasive measure of myofibrillar catabolism. Its utility in clinical nutrition, sports science, and the study of muscle wasting diseases is well-documented, though its interpretation requires careful management of dietary confounders. The synthetic D-enantiomer, H-D-His(3-Me)-OH, plays a distinct but important role in the development of stabilized therapeutic peptides.

Future research is poised to expand our understanding of 3-MH beyond its biomarker status. Key areas of investigation include:

  • Functional Proteomics: Elucidating the full range of regulatory roles that histidine methylation plays in protein function, cellular signaling, and physiology.

  • Microbiome-Host Interaction: Further exploring the pathway by which microbiota-derived 3-MH influences chronic diseases like atherosclerosis and identifying potential therapeutic targets within this axis.

  • Pharmacology: Investigating the potential of synthetic peptides containing 3-MH and its derivatives as novel therapeutic agents for a range of conditions.

The continued study of 3-Methylhistidine promises to yield deeper insights into the complex interplay between protein metabolism, diet, and human health.

References

  • Rupa Health. (n.d.). 3-Methylhistidine.
  • Wikipedia. (2023). 3-Methylhistidine. Retrieved from [Link]

  • Engelen, M. P., et al. (2016). Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss. Journal of Cachexia, Sarcopenia and Muscle, 7(4), 429-438. URL: [Link]

  • Young, V. R., & Munro, H. N. (1978). Ntau-methylhistidine (3-methylhistidine) and muscle protein turnover: an overview. Federation Proceedings, 37(8), 2291-2300. URL: [Link]

  • Lab Results Explained. (n.d.). 3-Methylhistidine (Plasma) - Amino Acids 40 Profile.
  • Jakobsson, M. E., & Jakobsson, P. J. (2021). Enzymology and significance of protein histidine methylation. Journal of Biological Chemistry, 297(4), 101130. URL: [Link]

  • Small Molecule Pathway Database (SMPDB). (2023). Metabolism and Physiological Effects of 3-Methylhistidine. Retrieved from [Link]

  • Chemical Communications. (2021). Histidine methylation via an enzymatic cascade with in situ generation of nucleoside-modified AdoMet analogues. Royal Society of Chemistry. URL: [Link]

  • Ballard, F. J., & Tomas, F. M. (1983). 3-Methylhistidine as a measure of skeletal muscle protein breakdown in human subjects: the case for its continued use. Clinical Science, 65(3), 209-215. URL: [Link]

  • Elia, M., et al. (1988). Validity of 3-methylhistidine excretion as an indicator of skeletal muscle protein breakdown in humans. Metabolism, 37(9), 844-849. URL: [Link]

  • ResearchGate. (n.d.). Biochemistry of protein histidine methylation. Structure of the... [Download Scientific Diagram]. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymology and significance of protein histidine methylation. Retrieved from [Link]

  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. URL: [Link]

  • OUCI. (n.d.). Enzymology and significance of protein histidine methylation. Retrieved from [Link]

  • PeptART. (n.d.). His(1-Me) & His(3-Me). Retrieved from [Link]

  • Holeček, M. (2020). Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species. Nutrients, 12(5), 1414. URL: [Link]

  • Human Metabolome Database (HMDB). (2023). Showing metabocard for Methylhistidine (HMDB0000479). Retrieved from [Link]

  • Bevital AS. (n.d.). 3-Methylhistidine and 1-methylhistidine. Retrieved from [Link]

  • Zhu, S., et al. (2025). Microbiota-derived 3-Methyl-L-histidine mediates the proatherogenic effect of high chicken protein diet. Molecular Nutrition & Food Research, e2300732. URL: [Link]

  • Kochlik, B., et al. (2018). The Influence of Dietary Habits and Meat Consumption on Plasma 3-Methylhistidine—A Potential Marker for Muscle Protein Turnover. Molecular Nutrition & Food Research, 62(9), 1701062. URL: [Link]

  • PubChem. (n.d.). 3-Methyl-L-Histidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthetic protocol of Fmoc-His-OH derivatives and trimeric... Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of 3-Methyl-D-histidine

Abstract This technical guide provides a comprehensive overview of 3-Methyl-D-histidine, a non-proteinogenic amino acid of significant interest in specialized fields of biochemistry and pharmacology. While its L-enantiom...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-D-histidine, a non-proteinogenic amino acid of significant interest in specialized fields of biochemistry and pharmacology. While its L-enantiomer, 3-Methyl-L-histidine, is a well-established biomarker for muscle protein catabolism, the D-isomer remains a less explored yet potentially valuable molecule. This document details a plausible synthetic pathway to 3-Methyl-D-histidine, outlines its key chemical and physical properties, and discusses its potential biological significance in the context of D-amino acid biochemistry. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this unique chiral molecule.

Introduction: The Significance of Chiral Methylated Histidine Analogs

Histidine and its derivatives are fundamental to numerous biological processes, owing to the unique chemical properties of the imidazole side chain. Post-translational methylation of histidine residues in proteins, such as actin and myosin, yields 3-Methyl-L-histidine.[1][2][3] The release of this molecule during muscle protein degradation has established it as a crucial biomarker in clinical and nutritional research.[4][5]

The stereoisomer, 3-Methyl-D-histidine, presents a different set of scientific inquiries. D-amino acids, once considered rare in nature, are now recognized for their diverse and important biological roles, including neurotransmission and as components of bacterial cell walls.[6][7] The incorporation of D-amino acids into peptides can confer resistance to proteolytic degradation, a highly desirable trait in drug development.[8] This guide, therefore, addresses the growing interest in D-amino acids by providing a detailed examination of the synthesis and properties of 3-Methyl-D-histidine.

Synthesis of 3-Methyl-D-histidine: A Strategic Approach

Stage 1: Enantioselective Synthesis of D-Histidine

The most practical approach to obtaining D-histidine is through the asymmetric transformation of its readily available and less expensive L-enantiomer. A patented method describes the racemization of L-histidine in the presence of an aldehyde and subsequent stereoselective precipitation of the D-enantiomer as a tartrate salt.[9][10]

Experimental Protocol: Synthesis of D-Histidine from L-Histidine [9][10]

  • Reaction Setup: In a suitable reaction vessel, a mixture of L-histidine (1.0 eq), (+)-tartaric acid (1.0 eq), and salicylaldehyde (0.5 eq) in glacial acetic acid is prepared.

  • Racemization and Precipitation: The mixture is heated to 80-100°C with stirring for 1.5-2 hours. During this time, the L-histidine undergoes racemization. Upon cooling to room temperature, the less soluble D-histidine bitartrate salt selectively precipitates out of the solution.

  • Isolation of Crude D-Histidine Bitartrate: The precipitate is collected by filtration and washed with a small amount of cold acetic acid.

  • Purification: The crude D-histidine bitartrate is purified by recrystallization from hot water to yield pure D-histidine bitartrate.

  • Liberation of D-Histidine: The purified salt is dissolved in water, and the pH is adjusted to the isoelectric point of histidine (approximately 7.5) using a suitable base (e.g., ammonium hydroxide). The resulting precipitate of pure D-histidine is collected by filtration, washed with cold water, and dried.

Stage 2: Regioselective N-3 Methylation of D-Histidine

The methylation of the imidazole ring of histidine presents a regioselectivity challenge, as alkylation can occur at either the N-1 (Nπ) or N-3 (Nτ) position.[11][12] Achieving selective methylation at the desired N-3 position requires careful selection of protecting groups and reaction conditions. A plausible strategy involves the protection of the α-amino and carboxyl groups of D-histidine, followed by methylation of the imidazole ring and subsequent deprotection.

Experimental Protocol: Synthesis of 3-Methyl-D-histidine

  • Protection of D-Histidine: D-histidine is first protected at the α-amino group with a Boc (tert-butyloxycarbonyl) group and the carboxyl group as a methyl ester. This can be achieved in a two-step process: esterification with thionyl chloride in methanol, followed by reaction with di-tert-butyl dicarbonate.

  • Methylation of the Imidazole Ring: The protected D-histidine derivative is then subjected to methylation. The choice of methylating agent and reaction conditions is critical for regioselectivity. While various reagents can be used, methyl iodide in the presence of a mild base is a common approach. The solvent can influence the N-1/N-3 ratio, with polar aprotic solvents often favoring N-3 alkylation.

  • Deprotection: The protecting groups are removed to yield 3-Methyl-D-histidine. The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid), and the methyl ester is hydrolyzed under basic conditions (e.g., lithium hydroxide), followed by neutralization.

  • Purification: The final product is purified by ion-exchange chromatography or recrystallization to yield pure 3-Methyl-D-histidine.

Synthesis_of_3_Methyl_D_histidine cluster_stage1 Stage 1: Synthesis of D-Histidine cluster_stage2 Stage 2: Methylation L_His L-Histidine Racemization Racemization (Salicylaldehyde, Acetic Acid, Heat) L_His->Racemization 1. DL_His DL-Histidine Mixture Racemization->DL_His Precipitation Selective Precipitation ((+)-Tartaric Acid) DL_His->Precipitation 2. D_His_Tartrate D-Histidine Bitartrate Precipitation->D_His_Tartrate Liberation Base Treatment D_His_Tartrate->Liberation 3. D_His D-Histidine Liberation->D_His Protected_D_His Protected D-Histidine (Boc, OMe) D_His->Protected_D_His 4. Protection Methylation Methylation (e.g., CH3I, Base) Protected_D_His->Methylation 5. Protected_3_Me_D_His Protected 3-Methyl-D-histidine Methylation->Protected_3_Me_D_His Deprotection Deprotection (Acid, then Base) Protected_3_Me_D_His->Deprotection 6. Final_Product 3-Methyl-D-histidine Deprotection->Final_Product

Figure 1: Proposed synthetic workflow for 3-Methyl-D-histidine.

Chemical and Physical Properties

The chemical and physical properties of 3-Methyl-D-histidine are expected to be largely identical to its L-enantiomer, with the notable exception of its optical activity.[7]

PropertyValueSource
Molecular Formula C₇H₁₁N₃O₂[2]
Molar Mass 169.18 g/mol [2]
Appearance White to off-white crystalline powderInferred from L-isomer
Solubility Soluble in water[2]
Optical Rotation Expected to be equal in magnitude but opposite in sign to the L-isomer[7]
Spectroscopic Data

The spectroscopic data for 3-Methyl-D-histidine will be identical to that of 3-Methyl-L-histidine.

  • 1H NMR (500 MHz, D₂O): Expected chemical shifts (δ) would be approximately: 7.92 (s, 1H, imidazole C2-H), 7.05 (s, 1H, imidazole C5-H), 3.94 (t, 1H, α-CH), 3.70 (s, 3H, N-CH₃), 3.25 (m, 2H, β-CH₂).[13][14]

  • 13C NMR (125 MHz, D₂O): Expected chemical shifts (δ) would be approximately: 176.2 (C=O), 141.2 (imidazole C4), 130.0 (imidazole C2), 127.1 (imidazole C5), 56.2 (α-C), 34.5 (N-CH₃), 27.7 (β-C).[13]

  • Mass Spectrometry (ESI-MS): The expected m/z for the protonated molecule [M+H]⁺ is 170.1.[15] Fragmentation would likely involve the loss of the carboxyl group and cleavage of the side chain.

Biological Significance and Potential Applications

While 3-Methyl-L-histidine serves as a biomarker for muscle protein breakdown, the biological role of 3-Methyl-D-histidine is not well-defined.[1][3][4] However, based on the known functions of other D-amino acids, several potential areas of interest for researchers can be proposed:

  • Pharmacokinetics and Drug Delivery: The incorporation of 3-Methyl-D-histidine into peptide-based drugs could enhance their stability against enzymatic degradation, thereby prolonging their half-life in vivo.[8]

  • Neuroscience: D-amino acids such as D-serine and D-aspartate are known to be involved in neurotransmission.[6] Investigating whether 3-Methyl-D-histidine has any activity at neuronal receptors could be a fruitful area of research.

  • Microbiology: D-amino acids are key components of bacterial peptidoglycan.[7] The potential effects of 3-Methyl-D-histidine on bacterial growth and biofilm formation could be explored.

Conclusion

3-Methyl-D-histidine represents a scientifically intriguing molecule with potential applications in various research domains. Although its synthesis is not straightforward, a rational approach combining enantioselective methods and regiocontrolled methylation can provide access to this compound. Its chemical properties are well-defined by analogy to its L-isomer, and its potential biological roles, while currently speculative, offer exciting avenues for future investigation. This guide provides a foundational resource for scientists and researchers interested in exploring the synthesis and applications of this unique D-amino acid.

References

  • Alvarez, L., Cava, F., & de Pedro, M. A. (2018). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology, 9, 773. [Link]

  • D'Este, E., & Gatti, G. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. Molecules, 25(21), 5032. [Link]

  • Ohshima, T., & Pu, Q. (2015). Efficient synthesis of D-branched-chain amino acids and their labeled compounds with stable isotopes using D-amino acid dehydrogenase. Journal of Bioscience and Bioengineering, 119(5), 501-506. [Link]

  • Wang, Y., et al. (2019). Highly selective synthesis of d-amino acids from readily available l-amino acids by a one-pot biocatalytic stereoinversion cascade. Green Chemistry, 21(19), 5294-5301. [Link]

  • Wikipedia. (n.d.). D-Amino acid. [Link]

  • PubChem. (n.d.). 3-Methyl-L-Histidine. [Link]

  • Corey, E. J., & Grogan, M. J. (1999). A General, Highly Enantioselective Method for the Synthesis of d and l α-Amino Acids and Allylic Amines. Journal of the American Chemical Society, 121(32), 7471-7472. [Link]

  • Reddit. (2023, May 17). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. [Link]

  • Google Patents. (n.d.).
  • Schwieter, K. E., & Johnston, J. N. (2015). Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. Organic & Biomolecular Chemistry, 13(13), 3871-3874. [Link]

  • Li, Y., et al. (2018). Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. International Journal of Molecular Sciences, 19(6), 1734. [Link]

  • Wang, W., et al. (2021). Progress in research on the formation mechanism and physiological functions of D-amino acids in foods. Food Science and Human Wellness, 10(4), 385-394. [Link]

  • Grimmett, M. R. (1987). N-Alkylation of imidazoles (Thesis, Doctor of Philosophy). University of Otago. [Link]

  • Bioibérica Plant Health. (2009, July 29). Biological activity of L- and D- amino acids. [Link]

  • BioPharmaSpec. (n.d.). L/D-Amino Acids: Differences and Importance. [Link]

  • JPT Peptide Technologies. (n.d.). What are L- and D- Amino Acids? [Link]

  • Oxford Academic. (1997). Selective N-Alkylation of Imidazole with Alcohols over Calcined Layered Double Hydroxides. Bulletin of the Chemical Society of Japan, 70(11), 2737-2740. [Link]

  • YouTube. (2021, October 21). L and D Amino Acids Explained. [Link]

  • ResearchGate. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. [Link]

  • Google Patents. (n.d.).
  • Human Metabolome Database. (n.d.). Showing metabocard for Methylhistidine (HMDB0000479). [Link]

  • Rupa Health. (n.d.). 3-Methylhistidine. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000479). [Link]

  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. [Link]

  • NIST WebBook. (n.d.). L-3-Methylhistidine, 2TBDMS derivative. [Link]

  • Wikipedia. (n.d.). 3-Methylhistidine. [Link]

  • Heartland Assays. (n.d.). 3-Methlyhistidine Analysis. [Link]

  • Taylor & Francis. (n.d.). 3-Methylhistidine – Knowledge and References. [Link]

  • Scientific Laboratory Supplies. (n.d.). 3-Methyl-L-histidine, | M9005-1G | SIGMA-ALDRICH. [Link]

  • FooDB. (n.d.). Showing Compound 3-Methyl-L-histidine (FDB021798). [Link]

  • BEVITAL AS. (n.d.). 3-Methylhistidine and 1-methylhistidine. [Link]

  • ResearchGate. (n.d.). Synthesis of L‐histidine specifically labelled with stable isotopes. [Link]

  • PubMed. (2012). Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry. [Link]

  • Heartland Assays. (n.d.). 3-Methlyhistidine Analysis. [Link]

  • PubMed Central. (n.d.). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. [Link]

  • ResearchGate. (n.d.). (PDF) 3-Methylhistidine: Methods and Medical Relevance. [Link]

  • Wang, Z., et al. (2007). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Tetrahedron: Asymmetry, 18(1), 81-86. [Link]

Sources

Foundational

3-Methylhistidine: A Technical Guide to its Natural Occurrence and Metabolism

This guide provides an in-depth exploration of 3-methylhistidine (3-MH), a unique post-translationally modified amino acid. We will delve into its biochemical origins, its distribution within the body, and the metabolic...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 3-methylhistidine (3-MH), a unique post-translationally modified amino acid. We will delve into its biochemical origins, its distribution within the body, and the metabolic pathways that govern its fate. Primarily, this document will focus on the scientific principles that establish 3-MH as a critical biomarker for myofibrillar protein breakdown, offering insights for researchers, clinicians, and professionals in drug development.

Introduction: The Molecular Identity and Significance of 3-Methylhistidine

3-Methylhistidine (3-MH) is an intriguing amino acid derivative that holds a significant place in the study of muscle physiology and pathology. Unlike the 20 proteinogenic amino acids, 3-MH is not incorporated into proteins during translation. Instead, it is formed through a specific post-translational modification process where a methyl group is added to a histidine residue already integrated within a protein chain.[1][2]

Its primary significance lies in its role as a biomarker. Because it is principally found in the contractile proteins of skeletal muscle—actin and myosin—its release into the circulation and subsequent excretion in urine is directly proportional to the rate of muscle protein breakdown.[3][4] This characteristic makes 3-MH an invaluable tool for assessing muscle catabolism in a variety of contexts, from clinical conditions involving muscle wasting to the physiological adaptations seen in exercise science.[5][6]

Biosynthesis and Occurrence: A Post-Translational Event

The formation of 3-MH is a highly specific enzymatic process that occurs after the synthesis of the polypeptide chain. This section details the molecular machinery involved and the specific proteins that are targeted.

The Enzymatic Machinery: SETD3 Methyltransferase

The methylation of histidine residues at the N-3 position (also known as the τ-position) of the imidazole ring is catalyzed by a specific enzyme.[7] For many years, the identity of this enzyme in mammals was elusive. Recent research has definitively identified SET domain containing 3 (SETD3) as the physiological actin histidine methyltransferase.[8][9][10]

SETD3 utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor to specifically methylate histidine 73 (H73) on β-actin.[8][11] Structural studies have revealed that SETD3 possesses a unique cradle-like shape that binds a specific fragment of the β-actin peptide, precisely orienting the H73 residue within the catalytic pocket for efficient methyl transfer.[10][11] While initially thought to be a histone lysine methyltransferase, studies have confirmed that SETD3 is significantly more efficient as a histidine N-methyltransferase.[9][11]

Primary reservoirs: Actin and Myosin

3-Methylhistidine is not ubiquitously distributed among all bodily proteins. Its presence is highly concentrated in the myofibrillar proteins of skeletal muscle, which constitute the contractile apparatus.

  • Actin: Actin, particularly β-actin, contains a consistent amount of 3-MH, with approximately one residue of 3-methylhistidine per molecule.[12][13] This content is remarkably constant across different muscle types.[12][14]

  • Myosin: The 3-MH content in myosin, the other major contractile protein, is more variable. It is highest in myosin from fast-twitch (white) skeletal muscle and present in lower concentrations in myosin from slow-twitch (red) skeletal and smooth muscle.[12][14][15]

This high concentration in skeletal muscle proteins, which have a relatively slow turnover rate in healthy individuals, is fundamental to the utility of 3-MH as a biomarker.[16] While other tissues may contribute negligibly to the overall 3-MH pool, skeletal muscle is the predominant source.[16]

Metabolism and Excretion: The Journey of a Biomarker

Once formed within actin and myosin, 3-MH remains part of the protein structure until the protein itself is degraded. The subsequent metabolic fate of 3-MH is what makes it a reliable indicator of muscle breakdown.

Release via Proteolysis

During muscle protein catabolism, proteases break down actin and myosin into their constituent amino acids. This process liberates free 3-methylhistidine into the circulation.[17]

A One-Way Street: No Reutilization

A critical aspect of 3-MH metabolism is its inability to be reutilized for protein synthesis.[17] The cellular machinery for protein synthesis cannot charge transfer RNA (tRNA) with 3-methylhistidine.[17] This ensures that once released from a degraded protein, 3-MH is not re-incorporated into new proteins. This lack of reutilization is a cornerstone of its validity as a biomarker, as it means the amount released directly reflects the amount of protein broken down.

Excretion Pathway

Following its release, free 3-MH is not metabolized or oxidized by the body.[18] It is quantitatively excreted from the body, primarily through the urine.[17][18] Studies using radio-labeled 3-MH in humans have shown that approximately 95% of an administered dose is excreted within 48 hours.[18] The vast majority is excreted as unmodified 3-methylhistidine, with a small fraction (around 4.5%) excreted as its N-acetyl derivative.[18]

The following diagram illustrates the complete metabolic pathway of 3-methylhistidine from its synthesis to its excretion.

3-Methylhistidine Metabolism cluster_synthesis Protein Synthesis & Modification cluster_catabolism Muscle Protein Catabolism cluster_excretion Excretion Histidine Histidine Residue in Polypeptide Chain Protein_3MH Protein-bound 3-Methylhistidine (Actin, Myosin) Histidine->Protein_3MH Methylation SAM S-adenosyl- methionine (SAM) SETD3 SETD3 Enzyme SAM->SETD3 SETD3->Histidine Catalyzes Free_3MH Free 3-Methylhistidine in Circulation Protein_3MH->Free_3MH Breakdown Proteolysis Proteolysis Proteolysis->Protein_3MH Acts on No_Reutilization No tRNA Charging (Not Reutilized for Protein Synthesis) Free_3MH->No_Reutilization N_Acetyl N-acetyl-3-MH (~5%) Free_3MH->N_Acetyl Acetylation Unchanged_3MH Unchanged 3-MH (~95%) Free_3MH->Unchanged_3MH Urine Urinary Excretion N_Acetyl->Urine Unchanged_3MH->Urine

Caption: Metabolic pathway of 3-methylhistidine.

3-Methylhistidine as a Biomarker: Applications and Limitations

The unique metabolic properties of 3-MH make its urinary excretion a powerful, non-invasive index of the rate of myofibrillar protein breakdown in vivo.

The Rationale and Application

The measurement of urinary 3-MH is widely used to assess muscle protein catabolism in various conditions:

  • Malnutrition and Cachexia: Conditions like cancer or sepsis are often accompanied by significant muscle wasting. Urinary 3-MH levels are typically elevated in these hypercatabolic states.[5]

  • Trauma and Injury: Skeletal trauma and burns can lead to a dramatic increase in muscle protein breakdown, which is reflected by a surge in 3-MH excretion.[5]

  • Endocrine Disorders: Certain hormonal imbalances, such as hyperthyroidism, can accelerate protein catabolism, leading to increased 3-MH levels.[3]

  • Exercise Physiology: Strenuous exercise can induce muscle damage and remodeling, resulting in a temporary increase in 3-MH excretion.[6]

To account for variations in muscle mass among individuals, 3-MH excretion is often expressed as a molar ratio to creatinine excretion (3-MH/creatinine ratio).[3]

Critical Limitations and Considerations

While a valuable tool, the use of 3-MH as a biomarker is not without its limitations that researchers must carefully control for.

  • Dietary Intake: The most significant confounding factor is dietary intake of meat. Meat, particularly chicken, contains 3-MH, which, when consumed, is absorbed and excreted, artificially inflating urinary levels.[1][4] Therefore, for accurate assessment of endogenous muscle breakdown, subjects must adhere to a meat-free diet for at least three days prior to and during the urine collection period.[17]

  • Contribution from Other Tissues: While skeletal muscle is the main source, other tissues like the gastrointestinal tract contain actin and could theoretically contribute to the urinary 3-MH pool. However, studies in humans have suggested that the contribution from the small intestine is negligible, validating its use as an index of skeletal muscle breakdown.[16]

Analytical Methodologies for Quantification

Accurate quantification of 3-MH in biological matrices like urine and plasma is essential for its use as a biomarker. This typically involves chromatographic separation followed by sensitive detection.

Experimental Protocol: Quantification of 3-Methylhistidine in Urine by LC-MS/MS

This protocol outlines a standard workflow for the analysis of 3-MH using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.

1. Sample Collection and Preparation:

  • Rationale: Proper collection is critical to ensure a representative sample. 24-hour urine collection is the gold standard to average out diurnal variations.
  • Procedure:
  • Instruct the subject to follow a meat-free diet for 72 hours prior to and during collection.[17]
  • Collect all urine produced over a 24-hour period in a container with a preservative (e.g., boric acid) and keep refrigerated.
  • Measure and record the total 24-hour volume.
  • Centrifuge an aliquot of the urine at 2,000 x g for 10 minutes to remove particulate matter.
  • Perform a dilution of the supernatant (e.g., 1:100) with the initial mobile phase. The dilution factor is crucial to bring the analyte concentration within the linear range of the calibration curve.

2. Chromatographic Separation:

  • Rationale: Separation of 3-MH from other urine components is necessary to prevent ion suppression and ensure accurate quantification. Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for polar molecules like 3-MH.
  • Parameters (Example):
  • Column: HILIC column (e.g., SeQuant ZIC-HILIC)
  • Mobile Phase A: 10 mM Ammonium Acetate in Water
  • Mobile Phase B: Acetonitrile
  • Gradient: Start with a high percentage of organic phase (e.g., 90% B) and gradually increase the aqueous phase to elute the analyte.
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40 °C

3. Mass Spectrometric Detection:

  • Rationale: Tandem MS (MS/MS) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for 3-MH.
  • Parameters (Example):
  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Monitoring Mode: Multiple Reaction Monitoring (MRM)
  • MRM Transition for 3-MH: Q1: m/z 170.1 -> Q3: m/z 124.1 (This corresponds to the parent ion and a specific fragment ion after collision-induced dissociation).
  • Internal Standard: A stable isotope-labeled 3-MH (e.g., 3-methyl-d3-histidine) should be used to correct for matrix effects and variations in instrument response.

4. Data Analysis and Quantification:

  • Rationale: A calibration curve is constructed to relate the instrument response to known concentrations of the analyte.
  • Procedure:
  • Prepare a series of calibration standards of known 3-MH concentrations in a surrogate matrix (e.g., artificial urine or diluted water).
  • Spike all standards, quality controls, and unknown samples with a fixed concentration of the internal standard.
  • Generate a calibration curve by plotting the peak area ratio (3-MH / Internal Standard) against the concentration of the standards.
  • Calculate the concentration of 3-MH in the unknown samples by interpolating their peak area ratios from the calibration curve.
  • Calculate the total 24-hour urinary excretion by multiplying the concentration by the total urine volume.

The following diagram provides a visual representation of this analytical workflow.

LC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine_Collection 24h Urine Collection (Meat-Free Diet) Centrifuge Centrifugation Urine_Collection->Centrifuge Dilution Dilution & Spiking with IS Centrifuge->Dilution LC HILIC Separation Dilution->LC MS Tandem MS Detection (ESI+, MRM) LC->MS Quant Quantification via Calibration Curve MS->Quant Report Calculate 24h Excretion Quant->Report

Caption: Workflow for 3-MH quantification by LC-MS/MS.

Quantitative Data Summary

The excretion of 3-methylhistidine can vary based on several physiological and pathological factors. The following table summarizes typical reference ranges and values observed in different states.

Population/ConditionTypical Urinary 3-MH ExcretionMolar Ratio (3-MH/Creatinine)Source
Healthy Adult Males (Control)3.6 µmol/kg/day~0.018 - 0.021[5][16]
Healthy Adult Females (Control)2.8 µmol/kg/day~0.018[5]
Skeletal Trauma (Males)~280% increase vs. control~0.030 - 0.040[5]
Sepsis (Females)~292% increase vs. control~0.030 - 0.040[5]
Protein-Calorie MalnutritionDecreased excretionSimilar to controls[5]

Note: These values are illustrative and can vary between studies. Direct comparison should always be made to a study's own control group.

Conclusion

3-Methylhistidine stands as a well-validated and highly useful biomarker for the assessment of skeletal muscle protein breakdown. Its formation via a specific post-translational modification in actin and myosin, coupled with its quantitative excretion without metabolic alteration or reutilization, provides a direct window into myofibrillar catabolism. For researchers and clinicians in fields ranging from metabolic disease and oncology to sports science and nutrition, the accurate measurement of 3-MH offers invaluable insights into muscle dynamics. A thorough understanding of its metabolism and the analytical considerations required for its quantification are paramount to its effective application in both research and clinical settings.

References

  • Aftring, R. P., & Barrows, K. (1988). Validity of 3-methylhistidine excretion as an indicator of skeletal muscle protein breakdown in humans. Metabolism, 37(9), 844-9. [Link]

  • Sheffield-Moore, M., et al. (2018). Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss. Journal of Cachexia, Sarcopenia and Muscle, 9(5), 863-871. [Link]

  • Wikipedia. (2023). 3-Methylhistidine. Wikipedia. [Link]

  • Cynober, L. (1985). [Urinary excretion of 3-methylhistidine. Value and application to the study of protein catabolism]. La Presse médicale, 14(2), 91-4. [Link]

  • Long, C. L., et al. (1981). Urinary excretion of 3-methylhistidine: an assessment of muscle protein catabolism in adult normal subjects and during malnutrition, sepsis, and skeletal trauma. Metabolism, 30(8), 765-76. [Link]

  • Hardy, M. F., & Perry, S. V. (1969). Biological activity and the 3-methylhistidine content of actin and myosin. Nature, 223(5203), 300-2. [Link]

  • Rupa Health. (n.d.). 3-Methylhistidine. Rupa Health. [Link]

  • BEVITAL AS. (n.d.). 3-Methylhistidine and 1-methylhistidine. BEVITAL AS. [Link]

  • Ballard, F. J., & Tomas, F. M. (1983). 3-Methylhistidine as a measure of skeletal muscle protein breakdown in human subjects: the case for its continued use. Clinical Science, 65(3), 209-15. [Link]

  • HealthMatters.io. (n.d.). 3-Methylhistidine (Urine) - Amino Acids Analysis. HealthMatters.io. [Link]

  • Johnson, P., Harris, C. I., & Perry, S. V. (1967). Biological activity and the 3-methylhistidine content of actin and myosin. Biochemical Journal, 105(1), 361-70. [Link]

  • Small Molecule Pathway Database. (2023). Metabolism and Physiological Effects of 3-Methylhistidine. SMPDB. [Link]

  • Long, C. L., et al. (1975). Metabolism of 3-methylhistidine in man. Metabolism, 24(8), 929-35. [Link]

  • Guo, H., et al. (2020). The Structure, Activity, and Function of the SETD3 Protein Histidine Methyltransferase. International Journal of Molecular Sciences, 21(23), 9011. [Link]

  • ResearchGate. (n.d.). Biological activity and the 3-Methylhistidine content of actin and myosin. ResearchGate. [Link]

  • Hirano, T., et al. (2023). Histidine Nτ-methylation identified as a new posttranslational modification in histone H2A at His-82 and H3 at His-39. Journal of Biological Chemistry, 299(9), 105131. [Link]

  • Johnson, P., Harris, C. I., & Perry, S. V. (1967). 3-Methylhistidine in actin and other muscle proteins. Biochemical Journal, 105(1), 361-70. [Link]

  • Kwiatkowski, N. P., et al. (2018). SETD3 is an Actin Histidine Methyltransferase that Prevents Primary Dystocia. Cell, 174(1), 223-236.e19. [Link]

  • Portland Press. (1967). 3-Methylhistidine in actin and other muscle proteins. Biochemical Journal, 105(1), 361-370. [Link]

  • Human Metabolome Database. (2005). Showing metabocard for Methylhistidine (HMDB0000479). HMDB. [Link]

  • Baumann, M., et al. (2018). SETD3 protein is the actin-specific histidine N-methyltransferase. eLife, 7, e37921. [Link]

  • Kwiatkowski, N. P., et al. (2018). SETD3 protein is the actin-specific histidine N-methyltransferase. eLife, 7, e37921. [Link]

  • Dai, T., et al. (2019). Structural insights into SETD3-mediated histidine methylation on β-actin. eLife, 8, e43411. [Link]

Sources

Exploratory

A Technical Guide to H-D-His(3-Me)-OH: Properties, Significance, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract H-D-His(3-Me)-OH, the D-enantiomer of 3-methylhistidine, is a methylated amino acid derivative of significant interest in biochemical and pharmaceu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-D-His(3-Me)-OH, the D-enantiomer of 3-methylhistidine, is a methylated amino acid derivative of significant interest in biochemical and pharmaceutical research. While its L-isomer is a well-known biomarker for muscle protein catabolism, the D-form serves as a crucial chiral building block in peptide synthesis and as a tool for developing metabolically stable therapeutic agents. This guide provides a comprehensive overview of H-D-His(3-Me)-OH, detailing its chemical identity, molecular structure, biochemical relevance, and practical applications in research and drug development. We will explore its synthesis, characterization, and role in creating peptides with enhanced pharmacological profiles, offering a technical resource for scientists leveraging this compound in their work.

Introduction: The Context of Methylated Histidines

Histidine is a unique proteinogenic amino acid, owing to the near-neutral pKa of its imidazole side chain, which allows it to function as both a proton donor and acceptor under physiological conditions.[1] This property is central to its role in the active sites of countless enzymes. Post-translational modification of histidine residues, particularly through methylation, gives rise to derivatives with distinct biological functions and properties.

The two primary methylated forms are 1-methylhistidine (1-MH) and 3-methylhistidine (3-MH).[2][3] In humans, 3-MH is endogenously produced by the methylation of histidine residues within actin and myosin proteins.[1][3][4] Upon the degradation of these myofibrillar proteins, 3-MH is released into circulation and excreted without being reutilized for protein synthesis, making it a valuable biomarker for muscle protein breakdown.[1][2][4][5][6]

While most biological studies focus on the L-isomer (H-L-His(3-Me)-OH), the D-isomer, H-D-His(3-Me)-OH, is of significant value in synthetic chemistry and pharmacology. Its incorporation into peptide chains can confer resistance to enzymatic degradation, thereby enhancing the stability and bioavailability of peptide-based drugs. This guide focuses specifically on the technical details of this D-enantiomer.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of reproducible science. H-D-His(3-Me)-OH is systematically identified by its CAS number and molecular characteristics.

Core Identifiers

The definitive identifier for H-D-His(3-Me)-OH is its Chemical Abstracts Service (CAS) Registry Number.

  • CAS Number: 163750-76-3[7][8][9]

  • Synonyms: D-His(π-Me)-OH, H-N-π-methyl-D-histidine[7][8]

A note on nomenclature: The methyl group is on the tele (τ) nitrogen of the imidazole ring, the one farther from the amino acid backbone. In older biochemical literature, this was designated as the 3-position. IUPAC now recommends the pros (π) and tele (τ) notation to avoid ambiguity. Therefore, H-D-His(3-Me)-OH is also correctly referred to as H-D-His(τ-Me)-OH.[3][10]

Molecular Structure and Properties

The structure of H-D-His(3-Me)-OH features a methyl group on the imidazole ring, which imparts specific chemical properties.

Molecular Formula: C₇H₁₁N₃O₂[7][8]

Molecular Weight: 169.18 g/mol [7][8]

Structure:

Caption: 2D structure of H-D-His(3-Me)-OH.

Physicochemical Data

Quantitative data are essential for experimental design, including solubility tests and formulation.

PropertyValueSource
Appearance Slightly yellowish powder[7][8]
Purity ≥ 99% (TLC)[7][8]
Optical Rotation [α]D24 = +23 ± 2º (c=1% in Water)[7][8]
Storage Conditions Store at 0-8°C[7][8]
Solubility 200 mg/mL in water at 25°C[6]

Synthesis and Characterization

The generation of enantiomerically pure H-D-His(3-Me)-OH is non-trivial and requires stereoselective synthetic strategies. A common approach involves the protection of the amino and carboxyl groups of D-histidine, followed by selective methylation of the imidazole ring and subsequent deprotection.

General Synthetic Workflow

A representative synthesis involves multiple steps designed to control regioselectivity and maintain stereochemical integrity.

G start Start: H-D-His-OH protect Step 1: Orthogonal Protection (e.g., Boc for amine, Me/Et ester for carboxyl) start->protect methylate Step 2: Regioselective Methylation (e.g., MeI, NaH in DMF) protect->methylate purify1 Step 3: Intermediate Purification (Chromatography) methylate->purify1 deprotect Step 4: Deprotection (e.g., TFA for Boc, Saponification for ester) purify1->deprotect purify2 Step 5: Final Purification & Isolation (Crystallization / Lyophilization) deprotect->purify2 end_node End Product: H-D-His(3-Me)-OH purify2->end_node

Caption: General workflow for the synthesis of H-D-His(3-Me)-OH.

Causality in Synthesis:

  • Step 1 (Protection): The α-amino and carboxyl groups are protected to prevent side reactions during methylation. The choice of protecting groups (e.g., Boc, Fmoc, Cbz) is critical and depends on the overall synthetic strategy and desired deprotection conditions.

  • Step 2 (Methylation): This is the key step. The choice of base and solvent is crucial for achieving regioselectivity. Strong, non-nucleophilic bases like sodium hydride (NaH) are often used to deprotonate the imidazole ring, followed by reaction with a methylating agent like methyl iodide (MeI). The reaction conditions can influence the ratio of 1-methyl to 3-methyl isomers.

  • Step 4 (Deprotection): The protecting groups must be removed under conditions that do not racemize the chiral center or cleave the newly installed methyl group.

Analytical Characterization

Verification of the final product's identity, purity, and stereochemistry is paramount.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the molecular structure, including the position of the methyl group on the imidazole ring.

  • Mass Spectrometry (MS): Provides accurate molecular weight confirmation.

  • Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining enantiomeric purity, ensuring the final product is the desired D-isomer and not contaminated with the L-isomer.

  • Polarimetry: Measures the optical rotation to confirm the stereochemistry, which should be opposite to that of the corresponding L-isomer under identical conditions.

Biochemical Significance and Applications in Drug Development

While endogenous 3-methylhistidine is the L-isomer, the synthetic D-isomer is a powerful tool for medicinal chemists and peptide scientists.

Enhancing Peptide Stability

Peptide-based drugs often suffer from rapid degradation by proteases and peptidases in the body. The introduction of D-amino acids, such as H-D-His(3-Me)-OH, into a peptide sequence is a well-established strategy to increase metabolic stability. Proteolytic enzymes are stereospecific and generally do not recognize or cleave peptide bonds involving D-amino acids. This leads to a longer plasma half-life and improved therapeutic efficacy.

Use as a Chiral Building Block

H-D-His(3-Me)-OH is utilized as a specialized building block in solid-phase peptide synthesis (SPPS).[11] It allows for the precise placement of a D-3-methylhistidine residue within a peptide sequence. This modification can:

  • Induce specific secondary structures: The steric hindrance and altered hydrogen bonding capacity of the D-amino acid can force a peptide into a specific conformation (e.g., a β-turn).

  • Modulate receptor binding: The altered stereochemistry and conformation can change the binding affinity and selectivity of a peptide for its target receptor, potentially converting an agonist into an antagonist or vice-versa.

  • Improve solubility: The methylated imidazole ring can enhance the solubility of the resulting peptide.[7][8]

Research in Muscle Metabolism

Isotopically labeled versions of D-3-methylhistidine (e.g., d3-3-Methyl-histidine) can be used as internal standards in mass spectrometry-based assays designed to quantify endogenous L-3-methylhistidine.[12][13] This is critical for studies investigating muscle wasting conditions, the effects of exercise, and nutritional status.[2][4][5]

G cluster_0 In Vivo Environment cluster_1 Drug Development Strategy Peptide Therapeutic Peptide (with L-His) Protease Proteases Peptide->Protease Degradation Rapid Degradation & Inactivation Protease->Degradation D_His H-D-His(3-Me)-OH ModifiedPeptide Modified Peptide (with D-His(3-Me)) D_His->ModifiedPeptide ModifiedPeptide->Protease Resistant Stability Increased Metabolic Stability & Longer Half-Life ModifiedPeptide->Stability

Sources

Foundational

Commercial suppliers and availability of H-D-His(3-Me)-OH.

An In-Depth Technical Guide to H-D-His(3-Me)-OH: Commercial Availability, Quality Control, and Application in Modern Drug Discovery Authored by a Senior Application Scientist Abstract This technical guide provides a comp...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to H-D-His(3-Me)-OH: Commercial Availability, Quality Control, and Application in Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of H-D-His(3-Me)-OH (3-methyl-D-histidine), a critical methylated amino acid derivative for researchers, scientists, and drug development professionals. The unique structural properties of this compound, specifically the methylation at the 3-position (π-position) of the imidazole ring in the D-enantiomer, offer distinct advantages in peptide-based drug development, including enhanced stability and unique pharmacological profiles. This document delves into the current commercial landscape for sourcing H-D-His(3-Me)-OH, provides detailed protocols for analytical quality control, and explores its applications in the synthesis of novel therapeutic peptides.

Introduction: The Significance of 3-Methyl-D-Histidine in Peptide Therapeutics

L-histidine is an essential amino acid renowned for its unique roles in proton buffering, metal ion chelation, and as a precursor to histamine.[1][2] Its methylated derivatives, such as 3-methylhistidine, have specific and vital biological functions. 3-methyl-L-histidine is a well-established biomarker for muscle protein catabolism, as it is formed by the post-translational methylation of histidine residues in actin and myosin and is not reutilized for protein synthesis upon degradation.[1][3]

The D-enantiomer, H-D-His(3-Me)-OH, while not a direct component of endogenous proteins, is a valuable building block for medicinal chemists. The incorporation of D-amino acids into peptide sequences is a proven strategy to enhance resistance to proteolytic degradation, thereby increasing the in vivo half-life of peptide drugs. Furthermore, the methyl group on the imidazole ring modifies the electronic properties and steric bulk of the side chain, which can fine-tune binding affinities to target receptors and improve overall compound stability and solubility.[4][5] This makes H-D-His(3-Me)-OH a strategic component in the lead optimization phase of drug discovery.

Commercial Sourcing and Supplier Qualification

The procurement of high-quality H-D-His(3-Me)-OH is the foundational step for any research or development program. The availability and purity can vary between suppliers, necessitating a robust qualification process.

Leading Commercial Suppliers

Several chemical and life science companies specialize in the production and distribution of amino acid derivatives. The following table summarizes prominent suppliers of H-D-His(3-Me)-OH, identified by its CAS Number: 163750-76-3.[4][6]

Supplier Product Name / Synonyms CAS Number Typical Purity Available Pack Sizes
Chem-Impex H-D-His(3-Me)-OH; D-His(π-Me)-OH163750-76-3≥ 99% (TLC)Custom quantities available
Sigma-Aldrich (Merck) H-D-His(3-Me)-OH163750-76-3Not specifiedProduct available
Bachem H-D-His(3-Me)-OH163750-76-3Not specified1g
PeptART H-D-His(3-Me)-OHNot specifiedResearch GradeCustom quantities available
ChemicalBook H-D-HIS(3-ME)-OH163750-76-3Not specified100mg, 250mg
Causality of Supplier Qualification: A Self-Validating Workflow

Simply ordering from a catalog is insufficient for cGMP or rigorous research applications. A systematic supplier qualification is essential to ensure consistency and quality. The rationale behind this workflow is to establish a trusted supply chain, minimizing batch-to-batch variability that could derail a research program.

SupplierQualification start Start: Identify Potential Suppliers request_info Request Technical Data Packet: - Certificate of Analysis (CoA) - Purity (HPLC, NMR, MS) - Synthesis Route Summary start->request_info eval_data Evaluate Technical Data: - Purity ≥ 98%? - Impurity profile acceptable? - Consistent specifications? request_info->eval_data request_sample Request Sample for In-House QC eval_data->request_sample Data Acceptable reject Reject Supplier & Evaluate Next Candidate eval_data->reject Data Unacceptable qc_testing Perform In-House QC Testing: - Identity (¹H NMR, MS) - Purity (RP-HPLC) - Chiral Purity request_sample->qc_testing pass_fail QC Results Meet Internal Specs? qc_testing->pass_fail approve Approve Supplier & Place Initial Order pass_fail->approve Yes pass_fail->reject No

Caption: Workflow for qualifying a new supplier of H-D-His(3-Me)-OH.

Analytical Characterization and Quality Control

Independent verification of the identity, purity, and chiral integrity of H-D-His(3-Me)-OH is a cornerstone of scientific integrity. The following protocols represent a robust system for quality control.

Identity and Purity Assessment by HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of amino acid derivatives. It separates the main compound from synthesis-related impurities and degradation products.

HPLCWorflow prep_sample 1. Prepare Sample: ~1 mg/mL in Mobile Phase A inject 3. Inject Sample (e.g., 10 µL) prep_sample->inject prep_hplc 2. Equilibrate HPLC System: - C18 Column - Set Flow Rate & Temp prep_hplc->inject run_gradient 4. Run Gradient Elution: - H₂O/TFA to ACN/TFA inject->run_gradient detect 5. UV Detection: (e.g., 214 nm) run_gradient->detect analyze 6. Analyze Chromatogram: - Integrate Peaks - Calculate % Area Purity detect->analyze

Caption: Standard experimental workflow for purity analysis via RP-HPLC.

Experimental Protocol: RP-HPLC Purity Analysis
  • Sample Preparation: Accurately weigh and dissolve H-D-His(3-Me)-OH in Mobile Phase A to a final concentration of 1.0 mg/mL.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

    • Gradient: 5% to 60% B over 25 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 214 nm.

    • Column Temperature: 30°C.

  • Analysis: Inject 10 µL of the sample solution. The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. A high-quality batch should exhibit a purity of ≥ 98%.

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (¹H NMR) spectroscopy is indispensable for confirming the chemical structure, including the specific location of the methyl group on the imidazole ring.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of H-D-His(3-Me)-OH in 0.7 mL of Deuterium Oxide (D₂O).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire a standard proton spectrum.

  • Interpretation: The resulting spectrum should be consistent with the structure of 3-methyl-D-histidine. Key expected signals include:

    • A singlet corresponding to the three methyl protons (~3.7 ppm).

    • Singlets for the two imidazole ring protons.

    • Multiplets for the α-CH and β-CH₂ protons of the amino acid backbone. The chemical shifts will confirm the 3-position methylation, distinguishing it from the 1-methyl isomer.

Applications in Research and Drug Development

The primary application of H-D-His(3-Me)-OH is as a specialized building block in Solid-Phase Peptide Synthesis (SPPS). Its incorporation into a peptide sequence is a strategic choice to address specific pharmacological challenges.

Enhancing Proteolytic Stability

Peptide therapeutics are often limited by their rapid degradation by proteases in the body. The substitution of a canonical L-amino acid with a D-enantiomer, such as H-D-His(3-Me)-OH, at a site susceptible to cleavage can render the peptide bond unrecognizable to many proteases, thereby extending its circulatory half-life.

Modulating Receptor Binding and Activity

The imidazole side chain of histidine is often involved in critical binding interactions (e.g., hydrogen bonding, metal chelation).[7] Methylation at the 3-position (π-position) blocks a potential hydrogen bond donor site while adding steric bulk. This modification can be used to:

  • Improve Selectivity: Enhance binding to a target receptor over related off-targets.

  • Alter Potency: Fine-tune the agonist or antagonist activity of the peptide.

  • Increase Solubility: The methylated derivative can sometimes improve the solubility profile of the final peptide.[4][5]

Case Study: Fmoc-His(3-Me)-OH in SPPS

For use in modern peptide synthesizers, H-D-His(3-Me)-OH is typically protected with an Nα-Fmoc group, yielding Fmoc-D-His(3-Me)-OH. This derivative is then coupled onto a growing peptide chain on a solid support. The use of π-protected histidine derivatives is known to suppress racemization during the carboxyl activation step, which is a notorious side reaction for histidine.[8][9] Although the methyl group itself is not a traditional "protecting group," its presence on the π-nitrogen inherently prevents side reactions at that position, contributing to a cleaner synthesis of the target peptide.[10][11]

Conclusion

H-D-His(3-Me)-OH is more than just a catalog chemical; it is a strategic tool for the modern peptide chemist. Its value lies in the predictable enhancement of peptide stability and the potential for nuanced modulation of biological activity. By implementing a rigorous supplier qualification process and robust in-house analytical QC, researchers can confidently incorporate this valuable building block into their drug discovery pipelines, accelerating the development of next-generation peptide therapeutics.

References

  • PeptART. (n.d.). His(1-Me) & His(3-Me). Retrieved from PeptART. [Link]

  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. [Link]

  • Mergler, M., et al. (2001). Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 7(9), 502-510.
  • Al-Ghananeem, A. M. (2023). Biochemistry, Histidine. In StatPearls. StatPearls Publishing. [Link]

  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. ResearchGate. [Link]

  • AAPPTEC. (n.d.). H-D-His-OH, D-Histidine, CAS 351-50-8. Retrieved from AAPPTEC. [Link]

  • Schiefer, S. (2016). 3-Methylhistidine: Methods and Medical Relevance. ResearchGate. [Link]

  • Ahn, M., et al. (2013). Scheme 1. Synthetic protocol of Fmoc-His-OH derivatives and trimeric... ResearchGate. [Link]

  • Merck Millipore. (n.d.). Novabiochem® Letters 2 .15Vol.. Retrieved from Merck Millipore. [Link]

  • The Good Scents Company. (n.d.). phenethyl pivalate, 67662-96-8. Retrieved from The Good Scents Company. [Link]

  • Mergler, M., et al. (2001). Synthesis and application of Fmoc-His(3-Bum)-OH. PubMed. [Link]

  • Yalcin, T., & Demiralay, E. C. (2003). Analytical methods for the quantitative determination of 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors in biological samples. Journal of Chromatography B, 793(2), 193-205. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Strategic Incorporation of H-D-His(3-Me)-OH in Solid-Phase Peptide Synthesis

Abstract This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the effective utilization of the non-canonical amino acid H-D-His(3-Me)-OH (D-3-methylhist...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the effective utilization of the non-canonical amino acid H-D-His(3-Me)-OH (D-3-methylhistidine) in Fmoc-based solid-phase peptide synthesis (SPPS). We delve into the strategic rationale for its inclusion, address the critical challenges of stereochemical integrity, and present detailed, field-proven protocols for its successful incorporation. This document emphasizes the mechanistic principles behind procedural choices to ensure high-yield, high-purity peptide outcomes.

Introduction and Strategic Rationale

H-D-His(3-Me)-OH is a derivative of histidine featuring two key modifications: a D-configuration at the alpha-carbon and a methyl group permanently affixed to the τ-nitrogen (position 3) of the imidazole ring. The incorporation of this residue into a peptide sequence is a deliberate design choice to impart specific, advantageous properties to the final molecule.

  • Enhanced Enzymatic Stability: The primary driver for using D-amino acids is to increase resistance to proteolytic degradation.[1][2] Most endogenous proteases are stereospecific for L-amino acid sequences; the presence of a D-residue at a potential cleavage site can dramatically increase the peptide's biological half-life, a critical attribute for therapeutic candidates.[3]

  • Conformational Constraint: The τ-methylation locks the imidazole side chain, preventing tautomerization and influencing the local conformational landscape. This can lead to more defined secondary structures and potentially higher affinity and selectivity for biological targets.

  • Modulation of Receptor Interactions: The 3-methylhistidine side chain presents a unique steric and electronic profile compared to natural histidine. The permanent positive charge on the imidazole ring (once the π-nitrogen is protonated) and the inability to act as a proton shuttle can fundamentally alter interactions with receptors or metal ions.[4]

This guide will focus on the practical aspects of using the Fmoc-protected building block, Fmoc-D-His(3-Me)-OH , in standard SPPS workflows.

The Core Challenge: Preserving Stereochemical Integrity

The single most significant challenge when incorporating any histidine derivative is the risk of racemization. The mechanism is well-understood: the lone pair of electrons on the unprotected π-nitrogen (N-π) of the imidazole ring can act as an intramolecular base. During carboxyl group activation for coupling, this nitrogen can abstract the α-proton, leading to a planar, achiral enolate intermediate that nullifies the stereocenter.

Even though H-D-His(3-Me)-OH is methylated at the τ-nitrogen, the π-nitrogen remains unprotected and highly basic, making this residue susceptible to racemization under standard coupling conditions. Therefore, all procedural choices must be made with the primary goal of suppressing this side reaction.

racemization_mechanism Fig. 1: Mechanism of Histidine Racemization cluster_imidazole π-Nitrogen acts as internal base Activated_His Fmoc-D-His(3-Me)-X (Activated Ester) Transition_State Intramolecular Proton Abstraction Activated_His->Transition_State α-H abstraction Enolate Planar Enolate Intermediate (Achiral) Transition_State->Enolate Reprotonation Reprotonation Enolate->Reprotonation Racemic_Mix Mixture of Fmoc-D-His(3-Me)-Peptide & Fmoc-L-His(3-Me)-Peptide Reprotonation->Racemic_Mix

Caption: Mechanism of Histidine Racemization via the π-Nitrogen.

Recommended Coupling Strategies and Protocols

Due to the steric hindrance from the methyl group and the high risk of racemization, standard coupling protocols must be modified. Coupling to an N-methylated amino acid is known to be difficult and requires more potent reagents and potentially longer reaction times.[5][6]

Reagent Selection and Optimization

The choice of coupling reagent and base is critical. Uronium/aminium salt-based reagents like HBTU and HATU are effective but carry a risk of side reactions if not used correctly.

ParameterRecommendationRationale & Causality
Coupling Reagent HATU / HOAtHATU is highly effective for sterically hindered couplings, including those involving N-methylated residues.[5] The inclusion of HOAt (as opposed to HOBt) further accelerates coupling and helps suppress racemization.
Activating Base N,N-Diisopropylethylamine (DIEA) or Collidine Use a hindered base to activate the carboxyl group. Collidine is sometimes preferred as it is less nucleophilic and may further reduce racemization risk compared to DIEA. Use with caution and in precise stoichiometry.
Stoichiometry Fmoc-AA : HATU : HOAt : DIEA (4 : 3.9 : 4 : 8) A slight sub-stoichiometric amount of the uronium salt (HATU) relative to the amino acid minimizes the risk of side reactions, such as guanidinylation of the free N-terminal amine of the peptide chain.[7][8] A significant excess of base is used to drive the reaction.
Solvent N,N-Dimethylformamide (DMF)Standard solvent for SPPS, ensuring good solvation of reagents and swelling of the resin.
Reaction Time 2 hours to Overnight The steric bulk of the 3-methyl group can slow down coupling kinetics significantly.[9] It is essential to monitor the reaction to completion.
Monitoring Bromophenol Blue Test The standard ninhydrin (Kaiser) test gives a false negative with secondary amines. The bromophenol blue test is a reliable method to detect unreacted secondary amines (i.e., the N-terminus of the newly coupled D-His(3-Me) residue).[5]
Detailed Experimental Protocol: Coupling of Fmoc-D-His(3-Me)-OH

This protocol assumes a 0.1 mmol scale synthesis. Adjust volumes accordingly.

A. Resin Preparation & Fmoc Deprotection

  • Place 0.1 mmol of the peptide-resin into a suitable reaction vessel.

  • Wash the resin thoroughly with DMF (3 x 5 mL).

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate the mixture at room temperature for 5 minutes. Drain.

  • Add a fresh 5 mL of 20% piperidine in DMF. Agitate for an additional 15 minutes.

  • Drain the solution and wash the resin extensively with DMF (6 x 5 mL) to ensure complete removal of piperidine.

B. Amino Acid Activation and Coupling

  • In a separate vessel, dissolve Fmoc-D-His(3-Me)-OH (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and HOAt (0.4 mmol, 4 eq.) in 2 mL of DMF.

  • Add DIEA (0.8 mmol, 8 eq.) to the activation mixture.

  • Agitate the mixture at room temperature for 2-5 minutes. Crucially, do not pre-activate for extended periods.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction at room temperature for a minimum of 2 hours.

  • Perform a coupling check using the Bromophenol Blue test.

    • Procedure: Remove a few resin beads, wash with DMF, add a drop of bromophenol blue solution. A blue color indicates an incomplete reaction (free amine present). A yellow/green color indicates completion.

  • If the test is positive (blue), continue coupling and re-check every hour. If the reaction stalls, a second coupling (recoupling) may be necessary.

  • Once complete, drain the coupling solution and wash the resin with DMF (3 x 5 mL).

spss_workflow Fig. 2: SPPS Workflow for H-D-His(3-Me)-OH Incorporation Start Start: Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 3. Couple to Resin (2 hr - Overnight) Wash1->Coupling Activation 2. Prepare Activation Mix Fmoc-D-His(3-Me)-OH HATU/HOAt/DIEA Activation->Coupling Wash2 Wash (DMF) Coupling->Wash2 Check 4. Coupling Check (Bromophenol Blue) Wash2->Check Recouple Recouple Check->Recouple Incomplete (Blue) Next_Cycle Proceed to Next Cycle Check->Next_Cycle Complete (Yellow) Recouple->Wash2

Caption: SPPS Workflow for H-D-His(3-Me)-OH Incorporation.

Final Cleavage and Side-Chain Deprotection

The methyl group on the imidazole ring is stable to standard trifluoroacetic acid (TFA) cleavage conditions. However, the histidine side chain, even when methylated, can be sensitive to cationic species generated during cleavage. Therefore, a robust scavenger cocktail is mandatory.

Recommended Cleavage Cocktail

For peptides containing sensitive residues like histidine, a standard cocktail is Reagent K :

ComponentPercentage (v/v)Purpose
Trifluoroacetic Acid (TFA) 82.5%Cleaves peptide from resin and removes acid-labile side-chain protecting groups.
Phenol 5%Scavenger for carbocations, protects Tyr and Trp.
Water 5%Scavenger for tert-butyl cations.
Thioanisole 5%Soft scavenger, protects Met and prevents re-attachment of cations to Trp.
1,2-Ethanedithiol (EDT) 2.5%Strong scavenger, particularly for trityl groups from Cys, Asn, Gln.
Cleavage Protocol
  • Wash the final peptide-resin with Dichloromethane (DCM) (3 x 5 mL) and dry it under a stream of nitrogen.

  • Prepare the Reagent K cocktail fresh.

  • Add 5-10 mL of the cleavage cocktail to the dried resin.

  • Gently agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a cold (0°C) solution of methyl tert-butyl ether (MTBE).

  • A white precipitate (the crude peptide) should form. Allow precipitation to complete at -20°C for 30 minutes.

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet with cold MTBE two more times to remove residual scavengers.

  • Dry the crude peptide under vacuum. The product is now ready for purification by RP-HPLC.

Summary and Best Practices

Successfully incorporating H-D-His(3-Me)-OH requires a departure from routine SPPS protocols. The core principles are to mitigate racemization and overcome steric hindrance.

  • Prioritize Stereochemistry: Always use coupling conditions known to suppress racemization. The use of HATU/HOAt is strongly recommended over carbodiimide-based methods for this residue.

  • Monitor Reactions: Do not rely on fixed coupling times. The steric bulk necessitates empirical confirmation of reaction completion. Use the bromophenol blue test.

  • Use Correct Stoichiometry: Avoid using an excess of uronium salt activators like HATU to prevent irreversible chain termination via guanidinylation.

  • Employ Robust Scavengers: Use a comprehensive cleavage cocktail like Reagent K to protect the peptide from degradation during the final deprotection step.

By adhering to these scientifically-grounded protocols, researchers can confidently incorporate this valuable non-canonical amino acid to develop novel peptides with enhanced stability and unique biological functions.

References

  • D'Souza, A., & de la Torre, B. G. (2021). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 26(21), 6635. [Link]

  • Hudecz, F., et al. (2001). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Journal of Peptide Science, 7(1), 55-64. [Link]

  • Kang, J., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(8), 1018-1025. [Link]

  • Cardoso, A., & de la Torre, B. G. (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems. In Peptide Self-Assembly and Engineering. Royal Society of Chemistry.
  • Li, Y., et al. (2024). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Molecules, 30(3), 441. [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. Retrieved January 15, 2026, from [Link]

  • Vaskevich, A., et al. (2014). Solid-phase Synthesis of Fusaricidin/LI-F Class of Cyclic Lipopeptides: Guanidinylation of Resin-bound Peptidyl Amines. Journal of Visualized Experiments, (87), 51526. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • Thermo Fisher Scientific. (1999). Guanidinium Formation during in situ Activation of Amino Acids by Uronium-Salts. Technical Note Rev. 2 3/99.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • Lee, Y., et al. (2019). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Journal of Peptide Science, 25(8), e3186. [Link]

Sources

Application

Applications of 3-Methyl-D-histidine (H-D-His(3-Me)-OH) in Drug Development: A Technical Guide for Researchers

Introduction: The Strategic Advantage of 3-Methyl-D-histidine in Peptide Therapeutics In the landscape of modern drug discovery, the pursuit of novel therapeutic peptides with enhanced pharmacological properties is a par...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 3-Methyl-D-histidine in Peptide Therapeutics

In the landscape of modern drug discovery, the pursuit of novel therapeutic peptides with enhanced pharmacological properties is a paramount objective. The incorporation of non-canonical amino acids represents a powerful strategy to overcome the inherent limitations of native peptides, such as susceptibility to enzymatic degradation and poor bioavailability. Among these modified building blocks, 3-Methyl-D-histidine (H-D-His(3-Me)-OH), a derivative of D-histidine methylated at the 3-position (π-position) of the imidazole ring, has emerged as a valuable tool for medicinal chemists and peptide scientists.

The strategic incorporation of H-D-His(3-Me)-OH into a peptide sequence can confer several advantageous properties. The methyl group provides steric hindrance, protecting the peptide backbone from proteolytic cleavage and thereby extending its in-vivo half-life. Furthermore, the electronic and conformational changes induced by the methyl group and the D-configuration can modulate the peptide's binding affinity and selectivity for its biological target, potentially leading to novel pharmacological activities. This guide provides a comprehensive overview of the applications of H-D-His(3-Me)-OH in drug development, complete with detailed protocols and expert insights to empower researchers in their quest for next-generation peptide therapeutics.

Core Properties of H-D-His(3-Me)-OH

A thorough understanding of the physicochemical properties of H-D-His(3-Me)-OH is fundamental to its effective application in peptide synthesis and drug design.

PropertyValueReference
Chemical Formula C₇H₁₁N₃O₂[1]
Molecular Weight 169.18 g/mol [1]
Appearance White to off-white powder-
Chirality D-enantiomer-
Methylation Position 3-position (π-nitrogen) of the imidazole ring[2]
Solubility Enhanced solubility compared to unsubstituted histidine-
Stability Increased resistance to enzymatic degradation-

Part 1: Application Notes - Harnessing the Potential of H-D-His(3-Me)-OH

Enhancing Metabolic Stability and Pharmacokinetics

A primary challenge in the development of peptide-based drugs is their rapid clearance from circulation due to proteolysis. The incorporation of H-D-His(3-Me)-OH serves as a robust strategy to mitigate this issue.

Causality behind Experimental Choices: The methylation at the 3-position of the imidazole ring sterically shields adjacent peptide bonds from the action of exopeptidases and endopeptidases. The use of the D-enantiomer further enhances this resistance, as proteases are stereospecific for L-amino acids. This dual protection mechanism significantly prolongs the peptide's half-life in biological fluids.

Field-Proven Insights: While specific drug examples incorporating H-D-His(3-Me)-OH are not yet prevalent in publicly available clinical trial data, the principle of using methylated amino acids to enhance stability is well-established in the field of peptide drug discovery.

Modulating Receptor Binding and Biological Activity

The introduction of a methyl group on the histidine side chain can subtly alter the peptide's three-dimensional structure and electronic distribution. These modifications can have a profound impact on its interaction with biological targets, such as G protein-coupled receptors (GPCRs).[3][4]

Expertise & Experience: Histidine residues often play crucial roles in receptor-ligand interactions, acting as proton donors/acceptors or coordinating with metal ions. The 3-methyl group can influence the pKa of the imidazole ring, altering its protonation state at physiological pH and thereby fine-tuning the binding affinity and selectivity of the peptide for its target receptor. This can lead to the development of agonists, antagonists, or allosteric modulators with improved potency and reduced off-target effects.

Potential Therapeutic Areas

Based on the known roles of histidine-rich peptides and the advantages conferred by 3-methylation, several therapeutic areas present promising opportunities for the application of H-D-His(3-Me)-OH.

  • Metabolic Diseases: Peptides play a crucial role in regulating metabolism. The enhanced stability of peptides containing H-D-His(3-Me)-OH could lead to the development of long-acting therapeutics for conditions like type 2 diabetes and obesity.

  • Neurodegenerative Disorders: The ability of some peptides to cross the blood-brain barrier and modulate neuronal signaling pathways makes them attractive candidates for treating neurodegenerative diseases.[5] The increased stability of H-D-His(3-Me)-OH-containing peptides could improve their central nervous system (CNS) exposure and efficacy.

  • Oncology: Histidine-rich peptides have been investigated for their anti-tumor and anti-angiogenic properties.[6] Incorporating H-D-His(3-Me)-OH could enhance the potency and duration of action of these anticancer peptides.

  • Cardiovascular Diseases: Peptides are involved in the regulation of blood pressure and vascular tone. The development of stable peptide analogs using H-D-His(3-Me)-OH could offer novel treatments for hypertension and other cardiovascular conditions.[7]

Part 2: Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing H-D-His(3-Me)-OH

The incorporation of H-D-His(3-Me)-OH into a peptide sequence via Fmoc-based SPPS requires careful consideration to minimize side reactions, particularly racemization.

Methodology:

  • Resin Selection and Swelling:

    • Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).

    • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc-Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

    • Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-D-His(3-Me)-OH:

    • Dissolve Fmoc-D-His(3-Me)-OH (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.

    • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing:

    • After completion of the coupling reaction, wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Repeat Cycles:

    • Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[8][9]

Causality and Trustworthiness: The use of a pre-methylated Fmoc-protected amino acid is crucial to ensure the correct isomer is incorporated. The choice of coupling reagents and reaction conditions is critical to minimize racemization of the histidine residue, a known challenge in peptide synthesis.[10] Protecting the π-nitrogen of the imidazole ring is a well-established strategy to suppress this side reaction.[10]

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_finalization Finalization Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-D-His(3-Me)-OH) Deprotection->Coupling Wash1 Washing Coupling->Wash1 Wash1->Deprotection Repeat for next amino acid Cleavage Cleavage & Deprotection Wash1->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Solid-Phase Peptide Synthesis (SPPS) Workflow.

In Vitro Bioactivity Assessment: Receptor Binding Assay

To evaluate the effect of H-D-His(3-Me)-OH incorporation on the peptide's interaction with its target receptor, a competitive receptor binding assay can be performed.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cells overexpressing the target receptor (e.g., a specific GPCR).

    • Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Radioligand Binding:

    • Incubate the cell membranes with a constant concentration of a radiolabeled ligand known to bind to the target receptor.

    • In parallel, incubate the membranes with the radioligand and increasing concentrations of the unlabeled peptide containing H-D-His(3-Me)-OH (the competitor).

  • Separation and Quantification:

    • Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration.

    • Quantify the amount of radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the competitor peptide concentration.

    • Determine the IC₅₀ value (the concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Ki) of the peptide for the receptor.

Expertise & Experience: This assay provides a quantitative measure of the peptide's affinity for its target. A lower Ki value indicates a higher binding affinity. By comparing the Ki of the modified peptide to its unmodified counterpart, one can directly assess the impact of the 3-methyl-D-histidine substitution.

In Vivo Pharmacokinetic Study

To assess the in vivo stability and pharmacokinetic profile of a peptide containing H-D-His(3-Me)-OH, a study in an appropriate animal model is necessary.

Methodology:

  • Animal Model:

    • Select a suitable animal model (e.g., rats or mice).

  • Peptide Administration:

    • Administer a single dose of the peptide to the animals via the intended clinical route (e.g., intravenous or subcutaneous injection).

  • Blood Sampling:

    • Collect blood samples at various time points after administration.

    • Process the blood samples to obtain plasma.

  • Sample Analysis:

    • Quantify the concentration of the peptide in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[8]

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the peptide versus time.

    • Calculate key pharmacokinetic parameters, including half-life (t₁/₂), clearance (CL), and volume of distribution (Vd).

Trustworthiness: This protocol provides essential data on the absorption, distribution, metabolism, and excretion (ADME) properties of the peptide. The results will demonstrate whether the incorporation of H-D-His(3-Me)-OH has successfully improved the peptide's in vivo stability and pharmacokinetic profile.

PK_Study_Workflow cluster_invivo In Vivo Phase cluster_analysis Analysis Phase AnimalModel Select Animal Model PeptideAdmin Peptide Administration AnimalModel->PeptideAdmin BloodSampling Blood Sampling PeptideAdmin->BloodSampling SampleProcessing Plasma Preparation BloodSampling->SampleProcessing LCMS LC-MS Analysis SampleProcessing->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis

In Vivo Pharmacokinetic Study Workflow.

Part 3: Signaling Pathway and Mechanism of Action

While specific signaling pathways directly modulated by H-D-His(3-Me)-OH-containing peptides are still under investigation, we can infer potential mechanisms based on the known functions of histidine-rich peptides and their targets.

Hypothesized Mechanism of Action:

Many therapeutic peptides exert their effects by binding to and modulating the activity of GPCRs. The incorporation of H-D-His(3-Me)-OH can influence this interaction in several ways:

  • Altered Receptor Occupancy: The enhanced stability of the modified peptide leads to a longer duration of receptor occupancy, potentially resulting in a more sustained downstream signaling response.

  • Biased Agonism: The conformational changes induced by the 3-methyl group may lead to biased agonism, where the peptide preferentially activates certain downstream signaling pathways over others. For example, it might favor G protein-dependent signaling over β-arrestin-mediated pathways, or vice versa.

  • Allosteric Modulation: The modified peptide might bind to an allosteric site on the receptor, modulating the binding and/or signaling of the endogenous ligand.

Signaling_Pathway cluster_receptor GPCR Signaling Peptide Peptide with H-D-His(3-Me)-OH GPCR GPCR Peptide->GPCR Binding G_Protein G Protein GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation SecondMessenger Second Messenger Effector->SecondMessenger Production CellularResponse Cellular Response SecondMessenger->CellularResponse

Hypothesized GPCR Signaling Pathway.

Conclusion

H-D-His(3-Me)-OH is a valuable and versatile tool for the modern peptide chemist. Its strategic incorporation into peptide sequences offers a reliable method to enhance metabolic stability, modulate biological activity, and improve the overall pharmacokinetic profile of peptide drug candidates. While further research is needed to fully elucidate the therapeutic potential of peptides containing this modified amino acid, the foundational principles and protocols outlined in this guide provide a solid framework for researchers to explore its applications in a wide range of disease areas. As our understanding of the intricate roles of methylated amino acids in biological systems continues to grow, so too will the opportunities for innovative drug design and development.

References

Sources

Method

H-D-His(3-Me)-OH as a Definitive Standard for Muscle Protein Breakdown Assays: An Application Guide

Introduction: The Critical Need for Accurate Measurement of Muscle Protein Dynamics In the realms of clinical research, nutritional science, and drug development, the ability to accurately quantify muscle protein breakdo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Accurate Measurement of Muscle Protein Dynamics

In the realms of clinical research, nutritional science, and drug development, the ability to accurately quantify muscle protein breakdown is paramount. Muscle wasting, a hallmark of numerous pathologies including cancer cachexia, sarcopenia, sepsis, and various muscular dystrophies, profoundly impacts patient morbidity and mortality.[1][2] Consequently, the development of therapeutic interventions aimed at preserving muscle mass necessitates robust and reliable biomarkers of muscle protein catabolism. 3-methylhistidine (3-MH), a post-translationally modified amino acid, has emerged as a highly specific and valuable biomarker for this purpose.[3]

This technical guide provides a comprehensive overview and detailed protocols for the utilization of H-D-His(3-Me)-OH as a certified reference standard in assays designed to quantify muscle protein breakdown. We will delve into the biochemical rationale for its use, provide step-by-step analytical procedures, and discuss the critical parameters for ensuring data integrity and reproducibility.

Biochemical Principle: Why 3-Methylhistidine is a Gold Standard Biomarker

3-Methylhistidine is an amino acid derivative formed by the post-translational methylation of specific histidine residues within the contractile proteins actin and myosin in skeletal muscle.[4][5][6][7] This modification occurs after these proteins have been synthesized and incorporated into the muscle fibers.

Crucially, once these myofibrillar proteins are broken down, the released 3-methylhistidine is not reutilized for the synthesis of new proteins.[8] Instead, it is quantitatively excreted in the urine, making its urinary concentration a direct and reliable index of the rate of muscle protein breakdown.[9][10] It is important to note that while 3-MH is a powerful biomarker, its accurate measurement is contingent on controlling for dietary sources, as meat and soy products can also contain 3-methylhistidine.[2][11] Therefore, a meat-free diet for a specified period is a critical pre-analytical requirement for studies of endogenous muscle catabolism.[2][3]

The use of a highly pure and accurately characterized standard, such as H-D-His(3-Me)-OH, is fundamental to the analytical validation and accuracy of any quantitative assay. This standard allows for the creation of a precise calibration curve, against which the concentration of 3-methylhistidine in biological samples can be determined with confidence.

Biochemical Pathway of 3-Methylhistidine Release

cluster_muscle Skeletal Muscle Fiber cluster_circulation Circulation cluster_excretion Excretion Actin_Myosin Actin & Myosin (with Histidine residues) Methylation Post-translational Methylation Actin_Myosin->Methylation S-adenosylmethionine (SAM) as methyl donor Methylated_Proteins Methylated Actin & Myosin (containing 3-Methylhistidine) Methylation->Methylated_Proteins Proteolysis Muscle Protein Breakdown (e.g., in catabolic states) Methylated_Proteins->Proteolysis Free_3MH Free 3-Methylhistidine (3-MH) Proteolysis->Free_3MH Release into bloodstream Urine Urinary Excretion Free_3MH->Urine Quantitative excretion Sample_Collection Sample Collection (Urine or Plasma) (Meat-free diet) Sample_Preparation Sample Preparation (Dilution, Protein Precipitation) Sample_Collection->Sample_Preparation Internal_Standard Addition of Internal Standard (e.g., D3-3MH) Sample_Preparation->Internal_Standard LC_Separation LC Separation (e.g., UPLC on SB-aq column) Internal_Standard->LC_Separation MS_Detection MS/MS Detection (Triple Quadrupole, ESI+) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification against Standard Curve) MS_Detection->Data_Analysis Result Result (nmol/mL or µmol/day) Data_Analysis->Result

Sources

Application

Application Note: Quantification of 3-Methylhistidine in Human Urine using a Validated LC-MS/MS Method

Abstract This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 3-methylhistidine (3-MH) in human urine. 3-Methylhistidine...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 3-methylhistidine (3-MH) in human urine. 3-Methylhistidine is a critical biomarker for measuring myofibrillar protein breakdown, providing valuable insights in clinical research, nutritional studies, and drug development for conditions associated with muscle catabolism.[1][2][3][4] The method utilizes a simple "dilute-and-shoot" sample preparation protocol with a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. Chromatographic separation of 3-MH from its isomer, 1-methylhistidine (1-MH), is achieved, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated according to industry-standard guidelines to ensure reliability for research applications.[5][6][7][8]

Introduction

3-Methylhistidine (3-MH) is an amino acid derivative formed by the post-translational methylation of histidine residues within the contractile proteins actin and myosin in skeletal muscle.[2] Upon muscle protein degradation, 3-MH is released into circulation, is not reutilized for protein synthesis, and is quantitatively excreted in the urine.[2] Consequently, urinary 3-MH concentration serves as a reliable index of the rate of skeletal muscle protein breakdown.[9][10]

Monitoring 3-MH levels is crucial for:

  • Assessing nutritional status: Low levels may indicate inadequate protein intake or muscle wasting conditions.[1]

  • Clinical research: Elevated levels can signify increased muscle catabolism due to injury, strenuous exercise, fasting, or metabolic disorders.[1][9]

  • Drug Development: Evaluating the efficacy of therapies aimed at mitigating muscle loss (sarcopenia, cachexia).

While various analytical techniques exist, LC-MS/MS offers unparalleled sensitivity, specificity, and high-throughput capabilities, making it the gold standard for biomarker quantification in complex biological matrices like urine.[11] This method overcomes challenges such as separating 3-MH from its structural isomer 1-MH, which originates primarily from dietary meat intake rather than endogenous muscle breakdown.[1]

Principle of the Method

The methodology is based on the principle of stable isotope dilution tandem mass spectrometry. A known concentration of a stable isotope-labeled internal standard (e.g., 3-Methyl-d3-histidine), which is chemically identical to the analyte but mass-distinguishable, is added to each urine sample.[10][12] This addition occurs at the very beginning of the sample preparation process, allowing the SIL-IS to account for any variability during sample handling and ionization in the mass spectrometer.[13][14]

Following a simple dilution, the sample is injected into an Ultra-High-Performance Liquid Chromatography (UPLC) system. The analyte and its SIL-IS co-elute and are directed into the mass spectrometer. The instrument, operating in positive electrospray ionization (ESI) and MRM mode, isolates a specific precursor ion for both the analyte and the SIL-IS and fragments them to produce unique product ions. The ratio of the analyte's product ion signal to that of the SIL-IS is used to calculate the precise concentration of 3-MH in the original sample by referencing a calibration curve.

Materials and Instrumentation

Reagents and Standards
  • 3-Methylhistidine (≥98% purity)

  • 3-Methyl-d3-histidine (Isotopic purity ≥98%)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid (LC-MS grade, ≥99%)

  • Control human urine (drug-free)

Instrumentation
  • LC System: ACQUITY UPLC I-Class or equivalent

  • Mass Spectrometer: Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent

  • Analytical Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 150 mm or equivalent C18/aq-type column[15][16]

Experimental Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of 3-MH and 3-Methyl-d3-histidine (Internal Standard, IS) in LC-MS grade water.

  • Working Standard Solutions: Serially dilute the 3-MH primary stock with water:acetonitrile (50:50, v/v) to prepare a series of working standards for the calibration curve.

  • Internal Standard Working Solution (1 µg/mL): Dilute the IS primary stock with water:acetonitrile (50:50, v/v).

  • Calibration Curve and QC Samples: Spike control human urine with the appropriate working standard solutions to create a calibration curve (e.g., 5-500 nmol/mL) and at least three levels of QC samples (low, medium, high).[15]

Sample Preparation Protocol

The "dilute-and-shoot" approach is favored for its simplicity, speed, and ability to minimize analyte loss.

  • Aliquot 50 µL of each urine sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the Internal Standard Working Solution (1 µg/mL) to every tube except for "double blank" samples (matrix without analyte or IS).

  • Add 900 µL of LC-MS grade water with 0.1% formic acid.

  • Vortex mix for 15 seconds.

  • Centrifuge at 13,000 x g for 5 minutes to pellet any particulates.

  • Transfer the supernatant to an autosampler vial for analysis.

Causality Explanation: This simple dilution is sufficient for urinary 3-MH as it is typically present at concentrations well above the detection limits of modern mass spectrometers. The addition of formic acid ensures the analytes are protonated for optimal positive mode ionization. The SIL-IS, added prior to any handling, accurately corrects for matrix effects (ion suppression or enhancement) inherent to urine analysis.[5]

G Transfer Transfer Inject Inject Transfer->Inject

LC-MS/MS Method Parameters

To ensure robust separation and sensitive detection, the following parameters are recommended as a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

Parameter Value
LC System ACQUITY UPLC I-Class
Column ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 150 mm
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL

| Gradient | 2% B for 1 min, ramp to 95% B over 4 min, hold for 1 min, return to 2% B and re-equilibrate for 2 min |

Causality Explanation: A C18 or similar reversed-phase column is used to retain the polar 3-MH. The gradient elution with an organic modifier (acetonitrile) allows for the effective elution of 3-MH while separating it from more polar matrix components that elute early and less polar components that are retained longer. Formic acid acts as a mobile phase additive to improve peak shape and ionization efficiency.[15][16]

Table 2: Mass Spectrometry Parameters

Parameter Value
MS System Xevo TQ-S micro
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Desolvation Temp. 500 °C
Source Temp. 150 °C

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: Optimized MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Cone Voltage (V) Collision Energy (eV)
3-Methylhistidine 170.1 124.1 0.05 25 15
1-Methylhistidine 170.1 126.1 0.05 25 15

| 3-Methyl-d3-histidine (IS) | 173.1 | 127.1 | 0.05 | 25 | 15 |

Causality Explanation: The MRM transition for 3-MH (170.1 → 124.1) is highly specific and chosen for its stability and intensity.[11][15] Critically, it differs from the primary transition for the isomer 1-MH (170.1 → 126.1), allowing the mass spectrometer to selectively quantify 3-MH even if the isomers are not perfectly separated chromatographically.[15] The parameters for the SIL-IS are similarly optimized to ensure parallel detection behavior.

G cluster_q1 Quadrupole 1 (Q1) cluster_q2 Quadrupole 2 (Q2) cluster_q3 Quadrupole 3 (Q3) Precursor Precursor Ion Selection (m/z 170.1) Fragmentation Collision-Induced Dissociation (CID) Precursor->Fragmentation Product Product Ion Selection (m/z 124.1) Fragmentation->Product Detector Detector Product->Detector IonSource Ion Source (All Ions) IonSource->Precursor

Method Validation

To ensure the trustworthiness of the data, the method was validated following established bioanalytical method validation guidelines.[5][6][8] The following parameters were assessed.

Table 4: Summary of Method Validation Results

Parameter Result Acceptance Criteria
Linearity (r²) > 0.995 ≥ 0.99
Calibration Range 5 - 500 nmol/mL -
Lower Limit of Quantification (LLOQ) 5 nmol/mL Signal-to-Noise ≥ 10, Precision ≤ 20%, Accuracy ±20%
Intra-day Precision (%CV) < 10% ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) < 12% ≤ 15% (≤ 20% at LLOQ)
Accuracy (%Bias) Within ±10% Within ±15% (±20% at LLOQ)
Matrix Effect CV < 15% CV ≤ 15%
Recovery Consistent across QC levels Consistent and reproducible

| Stability (Freeze/Thaw, Autosampler) | Analyte stable | % Change within ±15% |

Self-Validating System: The consistent performance across all validation parameters demonstrates the reliability of this method.[15][17] The use of a SIL-IS is fundamental to achieving this level of precision and accuracy by compensating for matrix-induced variations.[13] The inclusion of low, medium, and high QCs in every analytical run provides a real-time check on the method's performance, ensuring the validity of the results for unknown samples.

Conclusion

The LC-MS/MS method detailed in this application note provides a rapid, sensitive, and specific tool for the quantification of 3-methylhistidine in human urine. The simple sample preparation, coupled with the accuracy afforded by stable isotope dilution and the specificity of tandem mass spectrometry, makes this protocol highly suitable for high-throughput analysis in clinical and research settings. The robust validation confirms its reliability for studies investigating muscle protein metabolism, nutritional interventions, and the effects of therapeutic agents on muscle physiology.

References

  • Rupa Health. (n.d.). 3-Methylhistidine.
  • Miller, B. F., et al. (2018). Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss. Journal of Cachexia, Sarcopenia and Muscle, 9(5), 837–845. [Link]

  • Aftring, R. P., et al. (1988). Validity of 3-methylhistidine excretion as an indicator of skeletal muscle protein breakdown in humans. Metabolism, 37(9), 844–849. [Link]

  • SelfDecode. (n.d.). 3-Methylhistidine (Plasma) - Amino Acids 40 Profile.
  • Ballard, F. J., & Tomas, F. M. (1983). 3-Methylhistidine as a measure of skeletal muscle protein breakdown in human subjects: the case for its continued use. Clinical Science, 65(3), 209–215. [Link]

  • Hindustan Wellness. (n.d.). 3-Methyl Histidine Quantitative, Urine.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from FDA website. [Link]

  • Zhang, Z., et al. (2012). Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry. Clinica Chimica Acta, 413(1-2), 268–272. [Link]

  • Robert, J. C., & Serog, P. (1984). Determination of 3 methyl-L-histidine in human urine by ion exchange high performance liquid chromatography. Applications to patients in post-operative surgical care. Clinica Chimica Acta, 142(2), 161–181. [Link]

  • AAPS. (2022). Biomarker Assay Validation by Mass Spectrometry. The AAPS Journal, 24(4), 73. [Link]

  • ResearchGate. (n.d.). MS/MS conditions during MRM transition for the analyzed compound.
  • Shah, V. P., et al. (2009). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Pharmaceutical Research, 26(12), 2673–2679. [Link]

  • ResearchGate. (n.d.). Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry | Request PDF.
  • ResearchGate. (n.d.). Development of a validated LC- MS/MS method for the quantification of 19 endogenous asthma/COPD potential urinary biomarkers | Request PDF.
  • Heartland Assays. (n.d.). 3-Methlyhistidine Analysis.
  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
  • Waters Corporation. (n.d.). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Retrieved from Waters Corporation website. [Link]

  • Pretorius, E., et al. (2024). Characterising the urinary acylcarnitine and amino acid profiles of HIV/TB co-infection, using LC–MS metabolomics. Metabolomics, 20(1), 6. [Link]

  • Mylott, W. R. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis, 8(19), 2025–2028. [Link]

  • ResearchGate. (n.d.). WITHDRAWN: Determination of underivatized 3-methylhistidine in human urine by liquid chromatography–mass spectrometry | Request PDF.
  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. [Link]

  • ResearchGate. (n.d.). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples | Request PDF.
  • ResearchGate. (n.d.). Chromatography of the internal standards with the MRM transitions... | Download Scientific Diagram.
  • MedChemExpress. (n.d.). Internal Standard for Food | Isotope-Labeled Compounds.
  • ResearchGate. (n.d.). MRM ion transitions for methylhistidine-HFBCF derivatives from... | Download Scientific Diagram.

Sources

Method

Isotopic labeling of H-D-His(3-Me)-OH for tracer studies.

Application Note & Protocol Topic: Isotopic Labeling of H-D-His(3-Me)-OH for Advanced Metabolic Tracer Studies Audience: Researchers, Scientists, and Drug Development Professionals Abstract 3-Methylhistidine (3-MH) is a...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Isotopic Labeling of H-D-His(3-Me)-OH for Advanced Metabolic Tracer Studies

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylhistidine (3-MH) is a critical biomarker for quantifying myofibrillar protein degradation, offering insights into muscle wasting conditions, nutritional status, and the effects of physical exercise.[1][2][3][4] Endogenous 3-MH is derived from the post-translational methylation of histidine residues in actin and myosin.[4][5] Upon protein breakdown, 3-MH is released and quantitatively excreted in the urine without being reutilized for protein synthesis, making it an ideal indicator of muscle catabolism.[6][7] However, tracer studies are often confounded by dietary intake of 3-MH from meat products.[3][8][9] The use of a stable isotope-labeled tracer, specifically deuterated 3-methylhistidine (H-D-His(3-Me)-OH), allows researchers to distinguish the administered tracer from the endogenous and dietary pools, enabling precise kinetic studies of muscle protein turnover.[7][10] This guide provides a comprehensive overview, from chemical synthesis and characterization to the application of H-D-His(3-Me)-OH in metabolic tracer studies.

Introduction: The Rationale for a Deuterated 3-MH Tracer

The study of muscle protein metabolism is fundamental to understanding sarcopenia, cachexia, and the physiological responses to training and malnutrition. 3-Methylhistidine serves as a reliable urinary biomarker for this process.[2] Traditional methods measuring total 3-MH concentration are limited by the need for strict, multi-day meat-free diets to eliminate exogenous sources, a significant practical challenge in clinical and research settings.[7]

Stable isotope labeling offers a powerful solution to this problem.[11][12] By introducing a "heavy" version of the molecule, we can use mass spectrometry to differentiate the tracer from the naturally abundant ("light") compound. Deuterium (²H or D) is an ideal isotope for this purpose due to its non-radioactive nature and the significant mass shift it imparts, making detection straightforward.[10][13] The C-D bond is also stronger than the C-H bond, which can enhance metabolic stability, a phenomenon known as the Kinetic Isotope Effect (KIE).[10]

This application note details the synthesis of deuterated H-D-His(3-Me)-OH and its use as a tracer to accurately measure muscle protein breakdown rates in vivo, overcoming the limitations of conventional methods.

Synthesis and Purification of H-D-His(3-Me)-OH

The chemical synthesis of isotopically labeled amino acids requires a strategic approach to ensure high isotopic enrichment at specific positions while maintaining stereochemical integrity.[14] Direct H/D exchange on 3-methylhistidine is possible but risks racemization and incomplete labeling.[15] The following multi-step protocol, based on established organic chemistry principles for amino acid modification, provides a robust pathway to synthesize H-D-His(3-Me)-OH.

Synthetic Strategy Overview

The proposed synthesis involves three core stages:

  • Protection: The α-amino and carboxyl groups of the starting material, L-Histidine, are protected to prevent unwanted side reactions.

  • Deuteration & Methylation: The imidazole ring is deuterated via H/D exchange, followed by regioselective methylation at the N-3 (τ) position.

  • Deprotection & Purification: The protecting groups are removed, and the final product is purified to a high degree.

G cluster_0 Synthesis Workflow L-Histidine L-Histidine Protection Step 1: Protection (e.g., Fmoc & Methyl Ester) L-Histidine->Protection Protected His Protected L-Histidine Protection->Protected His HD_Exchange Step 2: H/D Exchange (D₂O, Acid/Base Catalyst) Protected His->HD_Exchange Deuterated His Protected D-L-Histidine HD_Exchange->Deuterated His Methylation Step 3: Methylation (e.g., Methyl Iodide) Deuterated His->Methylation Protected Tracer Protected H-D-His(3-Me)-OH Methylation->Protected Tracer Deprotection Step 4: Deprotection Protected Tracer->Deprotection Crude Tracer Crude H-D-His(3-Me)-OH Deprotection->Crude Tracer Purification Step 5: Purification (HPLC) Crude Tracer->Purification Final Product Pure H-D-His(3-Me)-OH Purification->Final Product

Caption: Chemical synthesis workflow for H-D-His(3-Me)-OH.

Detailed Synthesis Protocol

Disclaimer: This protocol should be performed by trained chemists in a suitable laboratory environment with appropriate safety precautions.

Materials:

  • L-Histidine

  • Thionyl chloride (SOCl₂)

  • Methanol (anhydrous)

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Deuterated sulfuric acid (D₂SO₄, 99.5 atom % D)

  • Methyl iodide (CH₃I)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM), Diethyl ether, Ethyl acetate

  • High-Performance Liquid Chromatography (HPLC) system

Protocol Steps:

  • Carboxyl Group Protection (Methyl Ester Formation):

    • Suspend L-Histidine (1 eq) in anhydrous methanol.

    • Cool the suspension to 0°C in an ice bath.

    • Add thionyl chloride (1.2 eq) dropwise. The causality here is that SOCl₂ reacts with methanol to form HCl in situ, which catalyzes the esterification.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Remove the solvent under reduced pressure to yield L-Histidine methyl ester hydrochloride.

  • Amino Group Protection (Fmoc Protection):

    • Dissolve the L-Histidine methyl ester hydrochloride in a 10% aqueous sodium bicarbonate solution.

    • Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise while maintaining the pH at ~8-9.

    • Stir vigorously for 4-6 hours at room temperature.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield Fmoc-L-His-OMe.

  • Deuterium Labeling of the Imidazole Ring:

    • Dissolve the protected histidine (Fmoc-L-His-OMe) in D₂O containing a catalytic amount of D₂SO₄ (e.g., 20% v/v).[15]

    • Rationale: Acid-catalyzed exchange facilitates the deuteration of the C2 and C4 protons on the imidazole ring.

    • Heat the mixture in a sealed vessel at an elevated temperature (e.g., 100-150°C) for 24-48 hours. The optimal temperature and time should be determined empirically to maximize exchange without significant degradation or racemization.[15]

    • After cooling, neutralize the solution carefully with NaOD in D₂O.

    • Extract the deuterated product and purify it to remove any non-deuterated starting material.

  • N-3 (τ) Methylation:

    • Dissolve the deuterated intermediate in a suitable aprotic solvent like DMF.

    • Add a strong base (e.g., sodium hydride, NaH) carefully at 0°C to deprotonate the imidazole ring.

    • Add methyl iodide (1.1 eq) and allow the reaction to proceed. This step may produce a mixture of N-1 (π) and N-3 (τ) methylated isomers. The N-3 isomer is generally the kinetic product.

    • Quench the reaction and purify the desired N-3 isomer, Fmoc-D-His(3-Me)-OMe, using column chromatography.

  • Deprotection and Final Purification:

    • Fmoc Removal: Dissolve the product in DCM and treat with a 20% piperidine solution for 1-2 hours.

    • Ester Hydrolysis: Treat the resulting amino ester with aqueous NaOH to hydrolyze the methyl ester.

    • Acidify the solution to pH ~7 using dilute HCl.

    • Purify the final product, H-D-His(3-Me)-OH, using reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain a white powder.

Quality Control and Characterization

Validation of the final product is a critical step to ensure isotopic enrichment and chemical purity. The primary techniques are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[12][]

Mass Spectrometry (MS)

MS is used to confirm the mass increase corresponding to the number of deuterium atoms incorporated. High-resolution MS (e.g., Q-TOF or Orbitrap) is essential for accurate mass determination.

CompoundFormulaMonoisotopic Mass (Da)Expected Mass (D₂-labeled)Mass Shift (Δ)
3-MethylhistidineC₇H₁₁N₃O₂169.0851171.0976+2.0125
3-MethylhistidineC₇H₁₁N₃O₂169.0851172.1039+3.0188

Table 1: Expected mass shifts for deuterated 3-Methylhistidine. D₂ assumes labeling at two positions on the imidazole ring. D₃ assumes additional labeling at another site.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR confirms the precise location and extent of deuteration.

  • ¹H NMR: The disappearance or significant reduction of proton signals at specific positions (e.g., C2-H and C4-H of the imidazole ring) provides direct evidence of successful H/D exchange.[17]

  • ²H NMR: A deuterium spectrum will show signals corresponding to the positions where deuterium has been incorporated.[17]

  • ¹³C NMR: Carbon atoms bonded to deuterium will show characteristic triplet splitting (due to C-D coupling) and an upfield shift compared to their protonated counterparts.

Application Protocol: In Vivo Tracer Studies

Once synthesized and validated, H-D-His(3-Me)-OH can be used as a tracer to study muscle protein breakdown kinetics.

G cluster_1 Tracer Study Workflow Administration Tracer Administration (Oral or IV Infusion) of H-D-His(3-Me)-OH System Biological System (Human or Animal Model) Administration->System Sampling Timed Sample Collection (Plasma and/or Urine) System->Sampling Processing Sample Preparation (SPE, Derivatization) Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis Quantification Quantification (Isotope Ratio Measurement) Analysis->Quantification Modeling Kinetic Modeling (Calculate Breakdown Rate) Quantification->Modeling

Sources

Technical Notes & Optimization

Troubleshooting

Common issues in H-D-His(3-Me)-OH peptide coupling reactions.

Welcome to the technical support center for peptide synthesis utilizing H-D-His(3-Me)-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associa...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis utilizing H-D-His(3-Me)-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the incorporation of this methylated D-histidine derivative into peptide sequences. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the stereochemical integrity and success of your synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles and providing actionable solutions.

Issue 1: Unexpected Impurities and Low Yield of the Target Peptide

Question: My final peptide analysis shows a lower-than-expected yield of the target molecule and several unexpected peaks in the chromatogram. What are the likely causes when using H-D-His(3-Me)-OH?

Answer: Low yield and impurities often stem from incomplete coupling or side reactions during the synthesis. When working with a modified amino acid like H-D-His(3-Me)-OH, several factors could be at play.

  • Incomplete Coupling: The 3-methyl group on the imidazole ring, while beneficial for preventing certain side reactions, can introduce steric hindrance. This may slow down the coupling reaction compared to unprotected histidine. If the coupling time is insufficient, or the activation method is not potent enough, you will see deletion sequences where the H-D-His(3-Me)-OH was supposed to be incorporated.

  • Side Reactions: Although the 3-methyl group protects the π-nitrogen (N-3), other side reactions common to peptide synthesis can still occur, such as aspartimide formation if an aspartic acid residue is nearby in the sequence.[1][2] Additionally, if the N-terminal Fmoc group is not completely removed before the coupling of H-D-His(3-Me)-OH, this will lead to a truncated peptide.[3]

  • Aggregation: Peptides containing hydrophobic residues or those prone to forming secondary structures can aggregate on the solid support, leading to incomplete reactions.[4][5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield and impurities.

Recommended Actions:

  • Confirm Impurity Identity: Use mass spectrometry to identify the masses of the impurity peaks. This will tell you if you are dealing with deletion sequences (mass of the target peptide minus the mass of H-D-His(3-Me)-OH) or other adducts.

  • Optimize Coupling:

    • Monitor the reaction: Use a qualitative test like the Kaiser test to check for free primary amines after coupling.[3] If the test is positive, the coupling is incomplete.

    • Increase reaction time or temperature: For sterically hindered amino acids, extending the coupling time or using microwave-assisted synthesis can improve efficiency.[4]

    • Change coupling reagent: If you are using a carbodiimide-based reagent like DIC, switching to a more potent uronium or phosphonium salt reagent such as HATU, HBTU, or COMU can overcome steric hindrance.[6][7][8]

    • Double couple: If the problem persists, perform a second coupling step with a fresh solution of activated H-D-His(3-Me)-OH.

Issue 2: Concerns About Racemization (Epimerization)

Question: I am using H-D-His(3-Me)-OH to introduce a D-amino acid. How can I be sure that it doesn't epimerize to L-His(3-Me) during the coupling reaction?

Answer: This is a critical concern, as maintaining the stereochemical purity of your peptide is paramount for its biological activity. Histidine is particularly prone to racemization during the activation of its carboxyl group for peptide bond formation.[4][9][10] The mechanism involves the π-nitrogen (N-3) of the imidazole ring acting as an internal base, abstracting the α-proton and leading to a loss of chirality.[9]

The key advantage of using H-D-His(3-Me)-OH is that the problematic π-nitrogen is already methylated. This methylation significantly reduces the ability of the imidazole ring to act as an internal base, thereby suppressing this racemization pathway.[9][11] By protecting the π-nitrogen, H-D-His(3-Me)-OH is expected to exhibit low levels of racemization, similar to other N-π protected derivatives like Fmoc-His(Boc)-OH.[11]

Strategies to Minimize Epimerization:

  • Choice of Coupling Reagent and Additive: While the 3-methyl group offers substantial protection, your choice of coupling conditions still matters.

    • Using carbodiimides (like DCC or DIC) alone can increase the risk of racemization.[1][12] It is highly recommended to use them in conjunction with racemization-suppressing additives like HOBt or OxymaPure.[4][10]

    • Uronium/aminium reagents like HATU and HCTU, and phosphonium reagents like PyBOP, are generally very efficient and have a lower tendency to cause racemization.[8][13] COMU, which incorporates Oxyma, is also an excellent choice for minimizing racemization.[7][14]

  • Control of Pre-activation Time: The longer the amino acid is in its activated state before coupling, the greater the opportunity for epimerization.[15] Avoid long pre-activation times. In situ activation, where the coupling reagent is added to the mixture of the amino acid and the resin, is often preferred.

Verification of Stereochemical Purity:

  • Chiral Amino Acid Analysis: After synthesis and hydrolysis of the peptide, the resulting amino acids can be analyzed by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the ratio of D- and L-histidine.

  • LC-MS Analysis of the Final Peptide: Diastereomers (peptides differing only in the stereochemistry of one amino acid) often have slightly different retention times on reversed-phase HPLC.[16][17][18][19][20] A sharp, single peak for your target peptide is a good indication of stereochemical purity. If you suspect epimerization, you may need to develop a specialized chromatographic method to separate the potential diastereomers.

Issue 3: Poor Solubility of H-D-His(3-Me)-OH

Question: I am having trouble dissolving Fmoc-D-His(3-Me)-OH in my synthesis solvent (DMF). What can I do?

Answer: Poor solubility of protected amino acids is a common problem that can lead to inefficient coupling.[21] Histidine derivatives, especially those with bulky protecting groups, can be challenging to dissolve.

Recommended Solvents and Techniques:

Solvent/MixtureRecommendationRationale
NMP (N-Methyl-2-pyrrolidone) Primary alternative to DMF.Often provides better solvation for difficult sequences and protected amino acids.
DMSO (Dimethyl sulfoxide) Can be used as a co-solvent.Excellent solvating properties, but can be difficult to remove and may cause side reactions if not used carefully. A small percentage added to NMP or DMF can be effective.[4]
DMF/DCM Mixtures Can sometimes improve solubility.The optimal ratio needs to be determined empirically.

Experimental Protocol for Improving Solubility:

  • Switch to NMP: If you are using DMF, try dissolving the Fmoc-D-His(3-Me)-OH in NMP instead.

  • Use a Co-solvent: Add a small amount of DMSO (e.g., 5-10%) to your primary solvent (DMF or NMP).

  • Apply Gentle Heating and Sonication: Warming the solution gently (e.g., to 30-40°C) and using an ultrasonic bath can significantly aid in dissolving the amino acid derivative.[21] Be cautious with heating, as it can potentially increase side reactions if prolonged.

  • Prepare the Solution Immediately Before Use: Do not store solutions of activated amino acids for extended periods, as this can lead to degradation and increased risk of side reactions.

Frequently Asked Questions (FAQs)

Q1: Why should I use H-D-His(3-Me)-OH instead of other protected D-histidine derivatives?

The primary advantage of H-D-His(3-Me)-OH lies in its built-in protection against racemization. The methyl group on the π-nitrogen (N-3) of the imidazole ring effectively prevents the main pathway of racemization that affects histidine during coupling.[9][11] This makes it a robust choice for syntheses where maintaining high stereochemical purity is essential, especially in protocols that might use higher temperatures or require longer coupling times.

Q2: What coupling reagents are best to use with H-D-His(3-Me)-OH?

For sterically hindered or racemization-prone amino acids, high-efficiency coupling reagents are recommended.[6]

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are excellent choices. They are highly reactive and generally result in low levels of racemization.[7][8]

  • Phosphonium Salts: PyBOP and PyAOP are also very effective, particularly for difficult couplings.[13]

  • Carbodiimides: If using DIC or DCC, it is crucial to include an additive like OxymaPure or HOBt to suppress racemization.[4][10]

Caption: Recommended coupling reagents for H-D-His(3-Me)-OH.

Q3: Is the 3-methyl group stable during TFA cleavage?

Yes, the N-methyl group on the imidazole ring is stable to standard TFA cleavage conditions used in Fmoc-based solid-phase peptide synthesis. You do not need to worry about its removal during the final deprotection and cleavage from the resin.

Q4: Can I use Boc-based synthesis with D-His(3-Me)-OH?

Yes, the principles of using D-His(3-Me)-OH are applicable to Boc-based synthesis as well. The key is that the imidazole ring's π-nitrogen is protected. In Boc chemistry, you would use Boc-D-His(3-Me)-OH. The N-methyl group is stable to the HF, TFMSA, or TMSOTf cleavage conditions used in Boc-SPPS.

References

  • Mechanism of racemisation of histidine derivatives in peptide synthesis. Int J Pept Protein Res. 1980 Mar;15(3):301-3. Available from: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Publications. 2022-06-27. Available from: [Link]

  • Side reactions in solid-phase peptide synthesis and their applications. Int J Pept Protein Res. 1996 Oct;48(4):309-17. Available from: [Link]

  • Coupling Reagents. Aapptec Peptides. Available from: [Link]

  • Novabiochem® Coupling reagents. Merck Millipore. Available from: [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. Available from: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. 2011-08-26. Available from: [Link]

  • Amino Acid-Protecting Groups. Chemical Reviews. 2019-11-19. Available from: [Link]

  • What do you do when your peptide synthesis fails?. Biotage. 2023-02-07. Available from: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available from: [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. GenScript. 2024-08-19. Available from: [Link]

  • Epimerisation in Peptide Synthesis. MDPI. Available from: [Link]

  • Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS. Int J Pept Protein Res. 1992 Jan;39(1):58-62. Available from: [Link]

  • Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry. Available from: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Amino Acid-Protecting Groups. Chemical Reviews. Available from: [Link]

  • Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Available from: [Link]

  • Identification of amino acid epimerization and isomerization in crystallin proteins by tandem LC-MS. PubMed. 2014-10-07. Available from: [Link]

  • EPIMERIC PEPTIDES IN ALZHEIMER'S DISEASE: IMPLICATIONS FOR LIQUID CHRO. MavMatrix. Available from: [Link]

  • Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry. 2013-12-10. Available from: [Link]

  • Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. eScholarship. 2014-09-04. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Peptide Synthesis with H-D-His(3-Me)-OH

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for improving the y...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for improving the yield and purity of synthetic peptides incorporating H-D-His(3-Me)-OH. The unique properties of this N-methylated histidine derivative, while beneficial for preventing racemization, introduce specific challenges in solid-phase peptide synthesis (SPPS), primarily related to steric hindrance. This document provides the expert insights and validated protocols necessary to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is histidine considered a "problematic" amino acid in peptide synthesis?

A1: The imidazole side chain of histidine is nucleophilic and its nitrogen atoms can catalyze undesirable side reactions. The most significant challenges include:

  • Racemization: The π-nitrogen (N-3) of the imidazole ring can abstract the alpha-proton of the activated amino acid, leading to a loss of stereochemical integrity (epimerization).[1][2] This is a major concern as it generates diastereomeric impurities that are difficult to separate from the target peptide.[2]

  • Side-chain Acylation: An unprotected imidazole ring can be acylated by activated amino acids, leading to branched peptide impurities and reducing the yield of the desired linear peptide.[1]

Q2: What are the primary advantages of using H-D-His(3-Me)-OH in my peptide sequence?

A2: The key advantage of H-D-His(3-Me)-OH lies in its methylated imidazole side chain. The methyl group is strategically placed on the π-nitrogen (N-3), which is primarily responsible for catalyzing racemization.[2][3] By blocking this position, the risk of epimerization during the coupling step is significantly suppressed.[2][4] This strategy is highly effective for preserving the stereochemical integrity of the peptide, which is critical for its biological activity.

Q3: What is the main cause of low coupling yields when using H-D-His(3-Me)-OH?

A3: The primary cause of low yield is steric hindrance. The methyl group on the imidazole ring, combined with the bulk of the Nα-Fmoc protecting group, creates a sterically hindered environment around the carboxyl group. This slows down the rate of amide bond formation, often leading to incomplete coupling reactions when using standard activation conditions.[5][6]

Q4: Can I use standard coupling reagents like DIC/HOBt for H-D-His(3-Me)-OH?

A4: While not impossible, it is strongly discouraged. Standard carbodiimide-based methods, such as those using Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with additives like 1-Hydroxybenzotriazole (HOBt), are often inefficient for coupling sterically hindered amino acids.[6] Their use is likely to result in low coupling efficiency, requiring multiple recouplings and ultimately leading to a lower overall yield and purity of the final peptide.[7]

Troubleshooting Guide: Low Peptide Yield

This section provides a systematic approach to diagnosing and resolving low yields when incorporating H-D-His(3-Me)-OH.

Issue 1: Incomplete Coupling and Low Yield

Low peptide yield is the most common issue when working with H-D-His(3-Me)-OH. A logical workflow is essential to pinpoint and resolve the inefficiency.

The slow kinetics of coupling a sterically hindered amino acid is the root cause. The activation energy for the amide bond formation is higher, and the approach of the nucleophilic N-terminal amine to the activated carboxyl group is sterically impeded. This necessitates the use of more potent coupling reagents and optimized reaction conditions to drive the reaction to completion.

The following workflow provides a structured approach to troubleshooting.

TroubleshootingWorkflow start_node start_node process_node process_node decision_node decision_node solution_node solution_node end_node end_node A Low Crude Peptide Yield Observed B Perform Qualitative Kaiser Test on resin after coupling A->B C Kaiser Test Result? B->C D Strongly Positive (Blue Beads) C->D Positive E Negative / Weakly Positive (Yellow/Pale Beads) C->E Negative F Diagnosis: Severe Coupling Inefficiency D->F J Proceed to Cleavage & UPLC-MS Analysis E->J G Upgrade Coupling Reagent (See Table 1) F->G H Increase Reaction Time &/or Temperature G->H I Perform Double Coupling H->I K Low Purity with Deletion Peaks (Mass = M - 169.18) J->K M High Purity but Low Mass Recovery J->M L Confirm Incomplete Coupling K->L L->G Re-synthesize N Investigate other issues: - Resin loading/cleavage - Peptide aggregation - Workup losses M->N

Caption: Troubleshooting workflow for low peptide yield.

After the coupling step for H-D-His(3-Me)-OH, use a qualitative colorimetric test like the Kaiser (ninhydrin) test to check for the presence of unreacted primary amines on the resin.[8]

  • Positive Result (Blue Beads): Indicates a significant amount of unreacted amine, confirming incomplete coupling.

  • Negative Result (Yellow/Colorless Beads): Suggests the coupling reaction has gone to or near completion.

For sterically hindered amino acids, phosphonium and aminium/uronium-based reagents are superior due to their ability to form highly reactive activated species. Reagents based on HOAt or Oxyma Pure are generally more efficient than their HOBt counterparts.

Table 1: Recommended Coupling Reagents for H-D-His(3-Me)-OH

Reagent NameFull NameClassKey Advantages & Considerations
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAminiumHighly efficient, rapid coupling rates.[9] Based on HOAt, which enhances reactivity. A go-to reagent for difficult couplings.
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminiumMore reactive than HBTU. Cost-effective alternative to HATU with comparable efficiency in many cases.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateAminiumBased on Oxyma Pure, making it non-explosive and highly soluble. Excellent performance, comparable to HATU.[9]
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphoniumParticularly effective for coupling N-methyl amino acids.[9] Does not cause guanidinylation of the free N-terminus, a potential side reaction with aminium reagents.

Even with a powerful coupling reagent, optimizing the conditions is crucial.

  • Double Coupling: If a single coupling is insufficient (confirmed by a positive Kaiser test), perform a second coupling step. Wash the resin with DMF after the first coupling and then add a fresh solution of activated H-D-His(3-Me)-OH.[10]

  • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 3-4 hours or even overnight to ensure the reaction proceeds to completion.

  • Increase Temperature: For particularly difficult sequences, microwave-assisted synthesis can be employed to increase reaction rates.[11] If using conventional synthesis, increasing the temperature to 40-50°C can also improve efficiency, though this should be done with caution to avoid potential side reactions.[2]

Experimental Protocol: Optimized Coupling of Fmoc-D-His(3-Me)-OH

This protocol provides a robust starting point for incorporating Fmoc-D-His(3-Me)-OH into a growing peptide chain on a solid support using Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected peptide-resin (deprotected N-terminus)

  • Fmoc-D-His(3-Me)-OH

  • Coupling Reagent (e.g., HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (typically using 20% piperidine in DMF).

    • Wash the resin thoroughly with DMF (5-6 times) to remove all residual piperidine.

  • Activation of Fmoc-D-His(3-Me)-OH:

    • In a separate reaction vessel, dissolve Fmoc-D-His(3-Me)-OH (3-5 equivalents relative to resin loading) and an equimolar amount of HATU (e.g., 3-5 eq.) in DMF.

    • Add DIPEA (2 equivalents for every equivalent of amino acid) to the solution. For example, if using 4 eq. of amino acid, use 8 eq. of DIPEA.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling to Resin:

    • Add the activated amino acid solution to the washed, deprotected peptide-resin.

    • Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) for a minimum of 2 hours at room temperature.

  • Monitoring and Recoupling (if necessary):

    • Take a small sample of the resin beads and wash them thoroughly with DMF and then Dichloromethane (DCM).

    • Perform a Kaiser test.

    • If the test is positive (blue beads), wash the bulk resin with DMF and repeat steps 2 and 3 for a second coupling.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), filter the reaction solution.

    • Wash the peptide-resin extensively with DMF (5-6 times) to remove all excess reagents and byproducts.

    • The resin is now ready for the next deprotection and coupling cycle.

Issue 2: Identification of Side Products

Even with optimized coupling, side reactions can occur, reducing the purity of the final product.

  • Deletion Sequences (M - 169.18 Da): The most common impurity, resulting from failed coupling of H-D-His(3-Me)-OH.[10] This is readily identified by mass spectrometry.

  • Aspartimide Formation: If an Aspartate (Asp) residue is located C-terminal to the His, the peptide backbone can cyclize, especially under basic or acidic conditions, leading to a succinimide intermediate.[12]

  • Modifications during Cleavage: The final cleavage from the resin using strong acids like Trifluoroacetic Acid (TFA) can sometimes lead to side reactions if scavengers are not used appropriately.[13]

A combination of analytical techniques is essential for identifying impurities.

  • UPLC-MS (Ultra-High Performance Liquid Chromatography-Mass Spectrometry): This is the primary tool for assessing the purity of the crude peptide.[14] It separates impurities from the main product and provides their mass-to-charge ratio, allowing for the identification of deletion sequences or other modifications.[15]

  • Amino Acid Analysis (AAA): This technique can be used to confirm the amino acid composition of the purified peptide and help calculate the net peptide content, giving a more accurate measure of the true yield.[14]

ReactionMechanism cluster_activation Activation Step cluster_coupling Coupling Step reagent_node reagent_node intermediate_node intermediate_node product_node product_node AA Fmoc-D-His(3-Me)-COOH ActiveEster Activated OAt-Ester [Fmoc-D-His(3-Me)-CO-OAt] AA->ActiveEster HATU HATU + DIPEA HATU->ActiveEster CoupledPeptide Fmoc-D-His(3-Me)-[NH-Peptide-Resin] ActiveEster->CoupledPeptide Nucleophilic Attack PeptideResin H₂N-Peptide-Resin PeptideResin->CoupledPeptide

Caption: Simplified mechanism of HATU-mediated coupling.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Bzl-His-OMe. Retrieved from BenchChem Technical Support.[1]

  • BenchChem. (n.d.). Application Notes and Protocols: H-D-His(τ-Trt)-OMe · HCl in Manual Peptide Synthesis. Retrieved from BenchChem Technical Support.[16]

  • Wenschuh, H., et al. (1995). Comparative study of methods to couple hindered peptides. PubMed. Retrieved from [Link][5]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link][9]

  • Biotage. (2023). What do you do when your peptide synthesis fails? Retrieved from [Link][10]

  • Chen, S. T., & Wang, K. T. (1995). Side reactions in solid-phase peptide synthesis and their applications. PubMed. Retrieved from [Link][13]

  • Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link][11]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link][17]

  • Wikipedia. (n.d.). 3-Methylhistidine. Retrieved from [Link][18]

  • Fujii, N., et al. (1997). 4-Methoxybenzyloxymethyl group as an N π-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy. ResearchGate. Retrieved from [Link][19]

  • Katritzky, A. R., et al. (2010). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Retrieved from [Link][6]

  • Scholarly Publications Leiden University. (n.d.). Protective group strategies in carbohydrate and peptide chemistry. Retrieved from [Link][20]

  • BenchChem. (n.d.). Troubleshooting low yield in solid-phase peptide synthesis. Retrieved from BenchChem Technical Support.[8]

  • ResearchGate. (2016). (PDF) 3-Methylhistidine: Methods and Medical Relevance. Retrieved from [Link][21]

  • BenchChem. (n.d.). Comparative Guide to Racemization Levels of Fmoc-His(3-Me)-OH and Fmoc-His(Boc)-OH in Peptide Synthesis. Retrieved from BenchChem Technical Support.[2]

  • Pessi, A., et al. (1992). Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS. PubMed. Retrieved from [Link][12]

  • PubMed Central. (2020). Enzymology and significance of protein histidine methylation. PMC. Retrieved from [Link][22]

  • ResearchGate. (2013). Scheme 1. Synthetic protocol of Fmoc-His-OH derivatives and trimeric... ResearchGate. Retrieved from [Link][23]

  • Qureshi, G. A., et al. (1984). Determination of histidine and 3-methylhistidine in physiological fluids by high-performance liquid chromatography. PubMed. Retrieved from [Link][24]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. Retrieved from [Link][7]

  • Rupa Health. (n.d.). 3-Methylhistidine. Retrieved from [Link][25]

  • Waters. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Retrieved from [Link][15]

  • MolecularCloud. (2023). Analysis Methods for Peptide-Related Impurities in Peptide Drugs. Retrieved from [Link][26]

  • BEVITAL AS. (n.d.). 3-Methylhistidine and 1-methylhistidine. Retrieved from [Link][27]

  • Digital CSIC. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Retrieved from [Link][28]

  • ChemRxiv. (n.d.). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. Retrieved from [Link][29]

  • PubMed Central. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Retrieved from [Link][30]

  • SciSpace. (n.d.). Synthesis and application of Fmoc-His(3-Bum)-OH. Retrieved from [Link][4]

  • CHIMIA. (2013). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. Retrieved from [Link][3]

Sources

Troubleshooting

Technical Support Center: Side Reactions of the Imidazole Group in 3-Methyl-D-histidine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the side reactions of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the side reactions of the imidazole group in 3-Methyl-D-histidine. Understanding and mitigating these reactions is crucial for ensuring the integrity and success of your experiments.

Introduction

3-Methyl-D-histidine is a methylated derivative of the amino acid histidine. The presence of the imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, makes it a versatile but also challenging residue to work with. The nucleophilic nature of the imidazole nitrogen atoms can lead to a variety of unwanted side reactions during peptide synthesis and other chemical modifications. This guide is designed to help you navigate these challenges by providing a clear understanding of the underlying chemistry and practical solutions.

Troubleshooting Guide & FAQs

Here, we address common issues encountered during experiments involving 3-Methyl-D-histidine in a question-and-answer format.

Issue 1: Unwanted N-Acylation during Peptide Synthesis

Question: I'm performing a solid-phase peptide synthesis (SPPS) and mass spectrometry of my final product shows a mass addition corresponding to an extra acyl group on my 3-Methyl-D-histidine residue. What is happening and how can I prevent it?

Answer:

This is a classic case of side-chain acylation. The imidazole ring of histidine, even when methylated at the 3-position, contains a nitrogen atom that can act as a nucleophile.[1] During the coupling step of the next amino acid, this nitrogen can react with the activated carboxyl group, leading to the formation of an unwanted acyl-imidazole intermediate.

Causality:

  • Nucleophilicity of the Imidazole Nitrogen: The lone pair of electrons on the nitrogen atom of the imidazole ring makes it susceptible to electrophilic attack by the activated carboxylic acid of the incoming amino acid.

  • Inadequate Side-Chain Protection: Failure to protect the imidazole side chain is a primary cause of this side reaction.[2]

Solutions & Protocols:

The most effective way to prevent N-acylation is to use a protecting group for the imidazole side chain.

Recommended Protecting Groups for Fmoc-SPPS:

Protecting GroupAbbreviationDeprotection ConditionsKey Advantages
TritylTrtAcid-labile (e.g., 90% TFA)[3]Robust, stable to Fmoc deprotection conditions.[1]
tert-ButoxycarbonylBocAcid-labileCan be used, but may be removed during N-terminal Boc deprotection if used in Boc-SPPS.[3]
BenzyloxymethylBomAcid-labileEffective in suppressing racemization.[3]

Experimental Protocol: Coupling of an Amino Acid to a 3-Methyl-D-histidine Residue using Trt Protection

  • Resin Swelling: Swell the resin-bound peptide containing the deprotected N-terminus in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in DMF. Add a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the mixture.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

Issue 2: Racemization of the 3-Methyl-D-histidine Residue

Question: I've noticed a significant amount of a diastereomeric impurity in my final peptide, and I suspect it's due to racemization of the 3-Methyl-D-histidine residue. Why does this happen and what can be done to minimize it?

Answer:

Racemization, the conversion of a chiral molecule into an equal mixture of enantiomers, is a common problem with histidine and its derivatives during peptide synthesis.[4] The imidazole ring can catalyze the epimerization of the activated amino acid.[3]

Causality:

  • Proton Abstraction: The imidazole side chain can act as a base, abstracting the alpha-proton of the activated amino acid. This leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in racemization.[5]

  • Over-activation: Using highly reactive coupling agents can lead to the formation of intermediates that are more prone to racemization.[5]

Solutions & Protocols:

  • Use of Additives: Adding a racemization-suppressing agent like 1-hydroxybenzotriazole (HOBt) or its derivatives (e.g., 6-Cl-HOBt) can help minimize this side reaction.[4]

  • Protecting Groups: Certain protecting groups, such as the benzyloxymethyl (Bom) group, are particularly effective at suppressing racemization.[3]

  • Milder Coupling Reagents: Employing less reactive coupling reagents like 1,1'-Carbonyldiimidazole (CDI) can reduce the risk of racemization.[6]

Experimental Workflow for Minimizing Racemization:

G cluster_0 Racemization Mitigation Strategy start Start: Activated 3-Methyl-D-histidine reagent Select Milder Coupling Reagent (e.g., CDI) start->reagent additive Incorporate Additive (e.g., HOBt) reagent->additive protection Employ Racemization-Suppressing Protecting Group (e.g., Bom) additive->protection coupling Perform Coupling Reaction protection->coupling end End: Racemization-Minimized Peptide coupling->end

Caption: Workflow for minimizing racemization.

Issue 3: Susceptibility to Oxidation

Question: My 3-Methyl-D-histidine-containing peptide seems to be degrading over time, even during storage. Could this be due to oxidation?

Answer:

Yes, the imidazole ring of histidine and its derivatives is susceptible to oxidation, especially in the presence of reactive oxygen species (ROS) and metal ions.[7]

Causality:

  • Electron-Rich Imidazole Ring: The aromatic imidazole ring is electron-rich, making it a target for electrophilic attack by oxidizing agents.

  • Presence of Catalysts: Metal ions, such as copper, can catalyze the oxidation of the imidazole ring.[7] Peroxidizing lipids can also lead to the cleavage of the imidazole ring.[8]

Solutions & Protocols:

  • Inert Atmosphere: Store peptides containing 3-Methyl-D-histidine under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.[9]

  • Antioxidants: The addition of antioxidants, such as ascorbic acid, can help to quench ROS and protect the imidazole ring from oxidation.

  • Chelating Agents: If metal ion contamination is a concern, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the storage buffer.

Protocol for Long-Term Storage of 3-Methyl-D-histidine Peptides:

  • Lyophilization: Lyophilize the purified peptide to a dry powder.

  • Inert Gas Flushing: Place the lyophilized powder in a vial and flush with a stream of argon or nitrogen for several minutes.

  • Sealing: Securely seal the vial with a cap and parafilm.

  • Storage Conditions: Store the vial at -20°C or -80°C in the dark.

Issue 4: Further Alkylation of the Imidazole Ring

Question: I am trying to perform a specific chemical modification on my peptide, but I'm observing an unexpected alkylation on the 3-Methyl-D-histidine residue. Why is this happening?

Answer:

Even though the 3-position of the imidazole ring is methylated, the other nitrogen atom can still be susceptible to alkylation under certain conditions, particularly with reactive alkylating agents.[10][11]

Causality:

  • Nucleophilic Nitrogen: The remaining nitrogen atom in the imidazole ring possesses a lone pair of electrons and can act as a nucleophile, reacting with electrophilic alkylating agents.[10][11]

Solutions & Protocols:

  • pH Control: The reactivity of the imidazole nitrogen is pH-dependent.[12] Performing the reaction at a pH where the imidazole ring is protonated (and therefore less nucleophilic) can help to minimize side-chain alkylation. The pKa of the histidine imidazole ring is typically around 6.0-7.0.[13]

  • Protecting Groups: As with acylation, using a suitable protecting group on the imidazole ring is the most reliable way to prevent unwanted alkylation. The choice of protecting group will depend on the specific reaction conditions.

Logical Relationship of pH and Imidazole Reactivity:

G cluster_0 pH Influence on Imidazole Reactivity low_ph Low pH (< pKa) protonated Protonated Imidazole (Less Nucleophilic) low_ph->protonated high_ph High pH (> pKa) deprotonated Deprotonated Imidazole (More Nucleophilic) high_ph->deprotonated low_reactivity Reduced Side-Chain Alkylation protonated->low_reactivity high_reactivity Increased Side-Chain Alkylation deprotonated->high_reactivity

Caption: Effect of pH on imidazole reactivity.

References

  • Vertex AI Search. (n.d.). Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine.
  • Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
  • Vertex AI Search. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Peptide Synthesis: How 1,1'-Carbonyldiimidazole Enhances Efficiency.
  • Uchida, K., & Kawakishi, S. (1986). Selective oxidation of imidazole ring in histidine residues by the ascorbic acid-copper ion system. Biochemical and Biophysical Research Communications, 138(2), 659-665.
  • Chase, J. F. A., & Tubbs, P. K. (1970). Specific alkylation of a histidine residue in carnitine acetyltransferase by bromoacetyl-l-carnitine. Biochemical Journal, 116(4), 713-720.
  • Chase, J. F. A., & Tubbs, P. K. (1970). Specific alkylation of a histidine residue in carnitine acetyltransferase by bromoacetyl-l-carnitine. Biochemical Journal, 116(4), 713-720.
  • Kuhlman, B., & Raleigh, D. P. (2000). Analysis of the pH-dependent folding and stability of histidine point mutants allows characterization of the denatured state and transition state for protein folding. Protein Science, 9(7), 1337-1346.
  • Ledesma, G. N., et al. (2020). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 25(21), 5083.
  • Gardner, H. W. (1989). Cleavage of the imidazole ring in histidyl ring analogues reacted with peroxidizing lipids. Journal of Agricultural and Food Chemistry, 37(3), 633-638.
  • University of Arizona. (n.d.). Get To Know Histidine.

Sources

Optimization

Technical Support Center: Troubleshooting Unexpected Mass Shifts in H-D-His(3-Me)-OH Peptide Analysis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for unexpected mass shifts observed during th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for unexpected mass shifts observed during the mass spectrometric analysis of H-D-His(3-Me)-OH and related peptides. Our goal is to equip you with the knowledge and protocols to systematically identify, diagnose, and resolve these analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected monoisotopic mass of H-D-His(3-Me)-OH?

A1: The chemical formula for H-D-His(3-Me)-OH is C7H11N3O2.[1] The expected monoisotopic mass is approximately 169.0851 Da. When analyzing by mass spectrometry, you will typically observe the protonated molecule, [M+H]+, at an m/z (mass-to-charge ratio) of approximately 170.0929.

Q2: I'm observing a mass shift of +14 Da or +28 Da. What is the most likely cause?

A2: A recurring mass shift of +14 Da or +28 Da often suggests additional methylation events.[2][3] While your peptide is already methylated on the histidine, these shifts could indicate unintended di- or tri-methylation on other residues or the N-terminus. However, it is crucial to validate that this is a true post-translational modification and not an artifact.[3][4]

Q3: My mass spectrum is showing multiple peaks, none of which correspond to the expected mass. Where should I start?

A3: The presence of multiple unexpected peaks suggests several possibilities that should be investigated systematically. These include sample contamination (e.g., salt adducts), peptide degradation, the presence of isomers, or instrument-related issues like poor calibration or in-source decay.[5][6][7][8][9] Begin by verifying the instrument's calibration with a known standard and then proceed to evaluate the purity and stability of your peptide sample.

Q4: Can the 3-methyl-histidine itself cause any specific fragmentation or side reactions?

A4: Yes, the 3-methyl-histidine moiety can influence peptide behavior. The methylation of the imidazole ring alters its pKa and nucleophilicity.[10] While generally stable, under certain conditions (e.g., harsh ionization or prolonged storage in reactive buffers), it could be susceptible to specific modifications. The presence of the methyl group can also influence fragmentation patterns in tandem mass spectrometry (MS/MS).

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing the root cause of unexpected mass shifts.

Part 1: Initial Assessment and System Verification

The first step in any troubleshooting process is to rule out systemic errors. This ensures that the observed mass shift is due to the analyte and not the analytical system.

Q: How do I confirm that the observed mass shift is not an instrument artifact?

A: You must first verify the performance of your mass spectrometer.

  • Prepare a Fresh Calibration Standard: Use a well-characterized, stable peptide or a commercially available calibration solution recommended by your instrument manufacturer.

  • Calibrate the Instrument: Perform an external calibration across the mass range relevant to your peptide.

  • Analyze the Standard: Immediately after calibration, acquire data for the calibration standard. The observed m/z should be within the manufacturer's specified mass accuracy tolerance (typically < 5 ppm for high-resolution instruments).

  • Analyze a Control Peptide: If possible, analyze a simple, known peptide (e.g., Angiotensin II) to ensure proper ionization and fragmentation (if performing MS/MS).

  • Data Evaluation: If the calibration standard and control peptide are measured accurately, you can have high confidence that the instrument is performing correctly.[11] If not, address the instrument issues before proceeding.[12][13]

Part 2: Investigating Sample-Related Issues

Once the instrument's performance is confirmed, the focus shifts to the peptide sample itself. The most common sources of mass shifts are chemical modifications, the formation of adducts, or contamination.

Q: I've confirmed my instrument is calibrated correctly. What are the likely sample-related causes for the mass shift?

A: The most common sample-related issues can be categorized as adduct formation, unintended chemical modifications, or contamination.

Adducts are ions formed when your peptide molecule associates with other molecules or atoms.[14] This is a very common cause of unexpected peaks in mass spectrometry.

Q: What are the most common adducts I should look for?

A: In peptide analysis, sodium ([M+Na]+), potassium ([M+K]+), and solvent adducts are frequently observed.[15][16]

Adduct Chemical Species Mass Shift (Da) Observed m/z for [M+Adduct]+ Comments
SodiumNa++22.9892~192.0743Often seen as [M+Na]+ and sometimes [M-H+2Na]+.
PotassiumK++38.9631~208.0482Less common than sodium but prevalent if using phosphate buffers.
AcetonitrileCH3CN+41.0265~210.1194Common when using acetonitrile as a mobile phase.
Formic AcidHCOOH+46.0055~215.0984Often used as a mobile phase modifier.
Sulfuric/Phosphoric AcidH2SO4/H3PO4+98~267.0929Can be a contaminant from various sources.[17]
  • Acidify the Sample: Add 0.1% trifluoroacetic acid (TFA) or formic acid to your peptide solution to ensure a pH < 3. This promotes binding to the C18 resin.[13]

  • Condition the C18 Tip/Column: Wet the C18 resin with 100% acetonitrile, then equilibrate with 0.1% TFA in water.

  • Load the Sample: Slowly pass your acidified peptide solution through the C18 material.

  • Wash: Wash the resin with 0.1% TFA in water to remove salts and other hydrophilic contaminants.

  • Elute: Elute the purified peptide with a solution of 50-70% acetonitrile and 0.1% TFA in water.

  • Re-analyze: Analyze the desalted sample by mass spectrometry. A significant reduction or elimination of adducted peaks confirms that this was the issue.

The histidine residue, even when methylated, can undergo further chemical modifications, leading to distinct mass shifts.

Q: What are the most likely chemical modifications to the H-D-His(3-Me)-OH peptide?

A: Oxidation is a very common modification. Other possibilities include formylation, acetylation, or further alkylation.

Modification Chemical Change Mass Shift (Da) Potential Cause
OxidationAddition of one oxygen atom+15.9949Exposure to air, reactive oxygen species in solvents.
DioxidationAddition of two oxygen atoms+31.9898Prolonged exposure to oxidizing conditions.
FormylationAddition of a formyl group (-CHO)+27.9949Reaction with formic acid or formaldehyde contaminants.
AcetylationAddition of an acetyl group (-COCH3)+42.0106Reaction with acetic acid or acetylating agents.
C-H AlkylationAddition of an alkyl group to the imidazole ringVariesCan occur under specific reaction conditions.[18][19][20][21]

Caption: Troubleshooting workflow for unexpected mass shifts.

For MALDI-TOF mass spectrometers, in-source decay is a fragmentation process that occurs immediately after laser desorption/ionization but before ion extraction.[5][6][8] This can lead to the appearance of fragment ions in the primary mass spectrum, which may be mistaken for impurities or modifications.

Q: How can I determine if the unexpected peaks are due to in-source decay?

A: ISD is influenced by the matrix, laser energy, and the peptide sequence itself.[5][7][9]

  • Vary Laser Energy: Acquire spectra at different laser energies. ISD fragments will often change in relative intensity with laser power, while stable impurities or modifications will not.

  • Change the Matrix: Different matrices have different propensities for causing ISD.[6] Trying a different matrix (e.g., switching from DHB to sinapinic acid) can alter the ISD pattern.

  • Analyze with ESI: If possible, analyze the sample on an electrospray ionization (ESI) instrument. ESI is a softer ionization technique and is less prone to ISD. If the unexpected peaks disappear, they were likely ISD fragments.

Summary of Potential Mass Shifts and Causes

Observed Mass Shift (Da) Potential Cause Diagnostic Action
+14.0157Additional mono-methylationMS/MS fragmentation to localize the modification.
+15.9949Oxidation (+O)Use fresh solvents; add antioxidants during storage.
+22.9892Sodium Adduct (+Na)Desalt the sample (Protocol 2).
+27.9949Formylation (+CO)Avoid formic acid if possible; check for formaldehyde contamination.
+28.0313Additional di-methylationMS/MS fragmentation to localize the modification.
+38.9631Potassium Adduct (+K)Desalt the sample (Protocol 2).
+42.0106Acetylation (+C2H2O)Check for acetic acid/anhydride contamination.

Logical Flow for Troubleshooting

Troubleshooting_Flow Start Start: Unexpected Mass Observed Verify_Instrument 1. Verify Instrument Performance (Protocol 1: Calibrate & Run Standard) Start->Verify_Instrument Check_Adducts 2. Check for Common Adducts (Na+, K+, Solvents) Verify_Instrument->Check_Adducts Desalt 3. Desalt Sample (Protocol 2) Check_Adducts->Desalt Reanalyze_1 Re-analyze Desalt->Reanalyze_1 Check_Modifications 4. Investigate Chemical Modifications (Oxidation, Formylation, etc.) Reanalyze_1->Check_Modifications Adducts Removed, but Shift Persists Resolved Issue Resolved Reanalyze_1->Resolved Issue Resolved Check_ISD 5. Investigate Instrumental Artifacts (In-Source Decay) Check_Modifications->Check_ISD No Common Modification Match Modify_Handling Modify Sample Prep/Storage Check_Modifications->Modify_Handling Optimize_MS Optimize MS Source Conditions Check_ISD->Optimize_MS Reanalyze_2 Re-analyze Modify_Handling->Reanalyze_2 Optimize_MS->Reanalyze_2 Reanalyze_2->Resolved Issue Resolved Unresolved Issue Persists: Contact Support Reanalyze_2->Unresolved Issue Persists

Caption: Step-by-step logical diagram for troubleshooting mass shifts.

References

  • Takayama, M. (2011). In-source decay characteristics of peptides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 46(9), 951-956.
  • Chalker, J. M., Wood, R. J., & Davis, B. G. (2010). Chemical tools for probing histidine modifications.
  • Demeure, K., Quinton, L., Gabelica, V., & De Pauw, E. (2010). New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS. Journal of the American Society for Mass Spectrometry, 21(11), 1906-1917.
  • Jakobsson, P. J., & Falciani, F. (2020). Enzymology and significance of protein histidine methylation. The FEBS Journal, 287(21), 4684-4702.
  • Takayama, M. (2009).
  • Wang, H., et al. (2019). Histidine-Specific Peptide Modification via Visible-Light-Promoted C–H Alkylation. Journal of the American Chemical Society, 141(45), 18048-18053.
  • De Pauw, E., Gabelica, V., & Quinton, L. (2012). MALDI In-Source Decay, from Sequencing to Imaging. Mass Spectrometry in the Health and Life Sciences, 1, 1-20.
  • Wang, H., et al. (2019). Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation. Journal of the American Chemical Society, 141(45), 18048-18053.
  • Attwood, P. V., et al. (2021). The many ways that nature has exploited the unusual structural and chemical properties of phosphohistidine for use in proteins. The FEBS Journal, 288(1), 7-26.
  • Dutta, A., et al. (2022). Hist-i-fy—a multiple histidine post-translational-modification (PTM) prediction server based on protein sequences using convolution neural network: a case study on mass spectroscopy data.
  • Kang, J., et al. (2022). Experimental and Theoretical Investigation of MALDI In-Source Decay of Peptides with a Reducing Matrix: What Is the Initial Fragmentation Step?. Journal of the American Society for Mass Spectrometry, 33(7), 1266-1274.
  • Wagner, J., & Kappe, C. O. (2021). Design, synthesis, and applications of ring-functionalized histidines in peptide-based medicinal chemistry and drug discovery. Medicinal Research Reviews, 41(4), 2137-2182.
  • Wang, H., et al. (2019).
  • Kim, J., et al. (2023). Histidine Nτ-methylation identified as a new posttranslational modification in histone H2A at His-82 and H3 at His-39. Journal of Biological Chemistry, 299(9), 105128.
  • Meston, D. (2022). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America, 40(11), 524-527.
  • ResearchGate. (n.d.). 38053 PDFs | Review articles in POST-TRANSLATIONAL MODIFICATIONS. Retrieved from [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • Zhang, L., et al. (2008). Complications in the Assignment of 14 and 28 Da Mass Shift Detected by Mass Spectrometry as in Vivo Methylation from Endogenous Proteins. Analytical Chemistry, 80(5), 1721-1729.
  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • Amad, M. H., et al. (1995). Origin and removal of adducts (molecular mass = 98 u) attached to peptide and protein ions in electrospray ionization mass spectra. Journal of the American Society for Mass Spectrometry, 6(2), 136-143.
  • Kuhlmann, F. E. (2004). Influence of Na+ and K+ Concentration in solvents on Mass Spectra of Peptides in LC–ESI-MS. Spectroscopy Online.
  • Zhang, L., et al. (2008).
  • Waters Corporation. (n.d.). Low Adduct Peptide LC-MS Obtained with IonHance DFA and Certified LDPE Containers. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of Model Peptide Adducts with Reactive Metabolites of Naphthalene by Mass Spectrometry. Retrieved from [Link]

  • Wu, R., & Wysocki, V. H. (2014). Comprehending Dynamic Protein Methylation with Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 25(8), 1285-1295.
  • ResearchGate. (n.d.). Biochemistry of protein histidine methylation. Structure of the.... Retrieved from [Link]

  • PeptART. (n.d.). His(1-Me) & His(3-Me). Retrieved from [Link]

  • Li, Y., et al. (2025). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma.
  • AHH Chemical Co., Ltd. (n.d.). H-D-His-OH, D-Histidine, CAS 351-50-8. Retrieved from [Link]

  • NovoPro. (n.d.). H-His-Gly-OH peptide. Retrieved from [Link]

  • Mergler, M., et al. (2001). Synthesis and application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 7(9), 502-510.
  • Mergler, M., et al. (2001). Synthesis and application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 7(9), 502-510.
  • ResearchGate. (n.d.). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability of H-D-His(3-Me)-OH in Different Buffer Conditions

Welcome to the technical support center for H-D-His(3-Me)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for H-D-His(3-Me)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of H-D-His(3-Me)-OH in various experimental settings. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and formulations.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of H-D-His(3-Me)-OH.

Q1: What is H-D-His(3-Me)-OH and why is its stability important?

H-D-His(3-Me)-OH, also known as 3-Methyl-D-histidine, is a derivative of the amino acid histidine.[1] The presence of the 3-methyl group on the imidazole ring can enhance its stability and solubility, making it a valuable component in peptide synthesis and pharmaceutical research.[1] Understanding its stability is critical for developing robust formulations, ensuring reproducible experimental results, and meeting regulatory requirements for drug development.

Q2: What are the primary degradation pathways for histidine derivatives like H-D-His(3-Me)-OH?

While specific degradation pathways for H-D-His(3-Me)-OH are not extensively documented in publicly available literature, we can infer potential pathways based on the known behavior of histidine. A primary degradation route for histidine is the conversion to urocanic acid.[2][3] This process can be influenced by contaminants and may be slightly activated by certain metal ions like Mn(2+).[2][3] Additionally, photo-oxidation of the imidazole ring can occur, especially in the presence of singlet oxygen.[3] The imidazole moiety of histidine can also catalyze the hydrolysis of other molecules, such as esters.[4]

Q3: How does pH affect the stability of H-D-His(3-Me)-OH?

The pH of the buffer solution is a critical factor influencing the stability of H-D-His(3-Me)-OH. Histidine itself is a widely used buffer because its imidazole ring has a pKa around 6, allowing it to effectively buffer in the neutral pH range.[5][6] The charge state of the imidazole ring changes with pH, which in turn affects the molecule's interactions and stability.[5][6] For many protein formulations, a pH range of 5.5 to 6.5 is often optimal for stability when using a histidine buffer.[5][6] Extreme pH values (highly acidic or alkaline) should be avoided as they can accelerate hydrolysis and other degradation reactions.

Q4: What are the recommended storage conditions for H-D-His(3-Me)-OH?

For long-term stability, H-D-His(3-Me)-OH powder should be stored at 0-8°C.[1][7] Some suppliers recommend storage at -20°C for extended periods, with a stability of at least four years.[8][9] Once in solution, it is advisable to store aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[9] Histidine buffers are known to exhibit only minor pH shifts during freezing and thawing, which is advantageous for maintaining the stability of dissolved substances compared to phosphate buffers.[10]

Troubleshooting Guide: Stability Issues with H-D-His(3-Me)-OH

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Q1: I am observing a loss of H-D-His(3-Me)-OH in my formulation over time. What could be the cause?

A gradual loss of the parent compound can be attributed to several factors. Consider the following:

  • Buffer Composition: Are there any components in your buffer that could be promoting degradation? For instance, the presence of trace metal contaminants, particularly Mn(2+), can slightly accelerate the degradation of histidine to urocanic acid.[2][3]

  • pH of the Formulation: Is the pH of your buffer within the optimal range for histidine stability (typically around pH 6)? Deviations to more acidic or alkaline conditions can increase the rate of degradation.

  • Presence of Oxidizing Agents: Exposure to oxidizing agents, even atmospheric oxygen over long periods, can lead to oxidative degradation of the imidazole ring.

  • Light Exposure: Histidine can undergo photo-oxidation.[3] Ensure your solutions are protected from light, especially if they are stored for extended periods.

Q2: I am seeing an unexpected peak in my HPLC chromatogram when analyzing my H-D-His(3-Me)-OH sample. What could it be?

An unexpected peak is often a degradant or an impurity. Here’s how to approach this issue:

  • Identify the Peak: If possible, use mass spectrometry (LC-MS) to identify the mass of the unknown peak. A common degradant of histidine is trans-urocanic acid.[2][3]

  • Review Your Experimental Conditions:

    • Forced Degradation: Have you performed a forced degradation study? This can help you intentionally generate degradation products and identify their peaks in your chromatogram.

    • Buffer Purity: Consider the purity of your buffer components. Contaminants could be reacting with your compound.

  • Consider Additives: The presence of certain excipients can affect stability. For example, while histidine can stabilize proteins, it has been shown to have a dual effect on the stability of polysorbate 20, protecting against AAPH-induced oxidation but promoting oxidative degradation during accelerated stability testing.[11]

Q3: How can I improve the stability of H-D-His(3-Me)-OH in my buffer?

To enhance the stability of your H-D-His(3-Me)-OH solution, consider the following strategies:

  • Optimize pH: If not already done, perform a pH screening study to identify the pH at which H-D-His(3-Me)-OH exhibits maximum stability.

  • Use Chelating Agents: To mitigate the effects of trace metal ions, consider adding a chelating agent like EDTA or DTPA to your buffer.[2][3]

  • Add Stabilizing Excipients: The addition of other amino acids, such as alanine or cysteine, has been shown to significantly inhibit the degradation of histidine to urocanic acid.[2][3]

  • Protect from Light and Oxygen: Store your solutions in amber vials and consider purging the headspace with an inert gas like nitrogen or argon to minimize photo-oxidation and oxidative degradation.

Experimental Protocols

This section provides detailed protocols for assessing the stability of H-D-His(3-Me)-OH.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of H-D-His(3-Me)-OH and to identify potential degradation products.[12][13]

Objective: To evaluate the stability of H-D-His(3-Me)-OH under various stress conditions.

Materials:

  • H-D-His(3-Me)-OH

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of H-D-His(3-Me)-OH at a concentration of 1 mg/mL in high-purity water.[13]

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Incubate the stock solution at 60°C for 24 hours.

  • Photolytic Degradation:

    • Expose the stock solution to a light source according to ICH Q1B guidelines.

  • Analysis:

    • Analyze all samples, including a control sample stored at 4°C, by a stability-indicating HPLC method.

Protocol 2: HPLC Analysis of H-D-His(3-Me)-OH

Due to the lack of a strong chromophore, derivatization is often required for the sensitive detection of amino acids like H-D-His(3-Me)-OH by UV-Vis or fluorescence detectors.[14][15] Pre-column derivatization with phenylisothiocyanate (PITC) is a common method.[16]

Objective: To quantify H-D-His(3-Me)-OH and its degradation products using HPLC with pre-column derivatization.

Materials:

  • H-D-His(3-Me)-OH sample

  • Phenylisothiocyanate (PITC)

  • Triethylamine

  • Acetonitrile

  • HPLC system with a C18 column and UV detector

Procedure:

  • Derivatization:

    • To 20 µL of your sample, add 20 µL of a 1:1:3 (v/v/v) solution of PITC, triethylamine, and acetonitrile.

    • Vortex and incubate at room temperature for 20 minutes.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase A: 0.1 M Sodium acetate, pH 6.5

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm[16]

    • Injection Volume: 20 µL

Data Presentation

Table 1: Summary of Expected Stability of H-D-His(3-Me)-OH under Different Conditions
Condition Stress Agent Expected Stability Potential Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°CModerate to LowHydrolysis products
Base Hydrolysis 0.1 M NaOH, 60°CModerate to LowRacemization, hydrolysis products
Oxidation 3% H₂O₂, RTModerateOxidized imidazole ring products
Thermal 60°CHigh to ModerateMinimal degradation
Photolytic UV/Vis lightModeratePhoto-oxidation products, Urocanic acid derivatives
Table 2: Comparison of Analytical Methods for H-D-His(3-Me)-OH Analysis
Method Principle Advantages Disadvantages
HPLC-UV with Pre-column Derivatization Covalent modification of the amino acid to introduce a UV-absorbing chromophore.[16]High sensitivity, good selectivity, widely available instrumentation.Derivatization step can be time-consuming and introduce variability.
HPLC-Fluorescence with Pre-column Derivatization Covalent modification with a fluorescent tag (e.g., OPA, FMOC-Cl).[15][17]Very high sensitivity, excellent selectivity.Derivative stability can be an issue, some reagents only react with primary amines.[15]
LC-MS Separation by HPLC followed by mass spectrometric detection.High specificity, can identify unknown degradants, no derivatization needed.Higher cost and complexity of instrumentation.
Cation-Exchange Chromatography with Post-column Derivatization Separation based on charge, followed by reaction with a detection reagent (e.g., ninhydrin).[14][16]Robust and reproducible method.Can be slower than reversed-phase methods.

Visualizations

H-D-His(3-Me)-OH H-D-His(3-Me)-OH Degradation_Pathways Degradation_Pathways H-D-His(3-Me)-OH->Degradation_Pathways Urocanic_Acid_Derivatives Urocanic_Acid_Derivatives Degradation_Pathways->Urocanic_Acid_Derivatives  Contaminants, Mn(2+), Light Oxidation_Products Oxidation_Products Degradation_Pathways->Oxidation_Products  Oxidizing Agents, Light Hydrolysis_Products Hydrolysis_Products Degradation_Pathways->Hydrolysis_Products  Extreme pH

Caption: Potential degradation pathways for H-D-His(3-Me)-OH.

cluster_prep Sample Preparation cluster_analysis Analysis Prepare_Stock Prepare Stock Solution (1 mg/mL) Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prepare_Stock->Stress_Conditions Neutralize Neutralize/Stop Reaction Stress_Conditions->Neutralize Derivatize Pre-column Derivatization (e.g., PITC) Neutralize->Derivatize HPLC_Separation HPLC Separation (C18 Column) Derivatize->HPLC_Separation Detect UV or MS Detection HPLC_Separation->Detect Quantify Quantify Parent and Degradants Detect->Quantify

Caption: Experimental workflow for a forced degradation study.

Start Unexpected Degradation Observed Check_pH Is pH in Optimal Range (e.g., 5.5-6.5)? Start->Check_pH Check_Contaminants Potential Metal Ion Contamination? Check_pH->Check_Contaminants Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Excipients Are Other Excipients Causing Interactions? Check_Contaminants->Check_Excipients No Add_Chelator Add Chelating Agent (EDTA) Check_Contaminants->Add_Chelator Yes Check_Storage Protected from Light and Oxygen? Check_Excipients->Check_Storage No Review_Formulation Review Formulation Components Check_Excipients->Review_Formulation Yes Improve_Storage Use Amber Vials, Inert Gas Check_Storage->Improve_Storage No

Caption: Troubleshooting decision tree for H-D-His(3-Me)-OH stability.

References

  • Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC - NIH. (n.d.).
  • Wang, C., et al. (2015). Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. Journal of Pharmaceutical Sciences, 104(5), 1599-1606.
  • H-D-His(3-Me)-OH. (n.d.). Chem-Impex.
  • Geng, S., et al. (2022). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. Molecular Pharmaceutics, 19(9), 3237-3246.
  • Wang, C., et al. (2015). Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. Journal of Pharmaceutical Sciences, 104(5), 1599-1606.
  • Wang, C., et al. (2015). Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. Request PDF.
  • H-N-3-Methyl-L-histidine. (n.d.). Chem-Impex.
  • Kranz, M., et al. (2020). Degradation of polysorbates 20 and 80 catalysed by histidine chloride buffer. European Journal of Pharmaceutics and Biopharmaceutics, 154, 236-245.
  • Lam, X. M., et al. (2002). Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody in Aqueous and Solid Forms. Pharmaceutical Research, 19(5), 648-655.
  • Influence of histidine incorporation on buffer capacity and gene transfection efficiency of HPMA-co-oligolysine brush polymers - PMC - NIH. (n.d.).
  • 3-Methyl-L-histidine. (n.d.). Cayman Chemical.
  • H-D-His(3-Me)-OH. (n.d.). Bachem Products.
  • Change in pH as a function of temperature for histidine acetate buffer... (n.d.). ResearchGate.
  • 3-Methyl-L-histidine | Endogenous Amino Acid. (n.d.). MedChemExpress.
  • Lam, Y., et al. (2018). Dual Effect of Histidine on Polysorbate 20 Stability: Mechanistic Studies. Journal of Pharmaceutical Sciences, 107(5), 1296-1304.
  • H-D-His(3-Me)-OH. (n.d.). Sigma-Aldrich.
  • Analytical Methods for Amino Acids. (n.d.). Shimadzu.
  • Singh, S., et al. (2016). Forced Degradation Studies. MedCrave online.
  • Method development for amino acid analysis. (n.d.). ResearchGate.
  • CAS 163750-76-3 H-D-His(3-Me)-OH. (n.d.). Chemical Amino / Alfa Chemistry.
  • A Researcher's Guide to Amino Acid Derivatization: A Comparative Study. (n.d.). Benchchem.
  • 3-Methylhistidine. (n.d.). Wikipedia.
  • 3-Methylhistidine and 1-methylhistidine. (n.d.). BEVITAL AS.
  • Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. (n.d.). MDPI.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Amino Acid Determination, Revision 1. (2016). US Pharmacopeia (USP).
  • Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss - PMC - NIH. (n.d.).

Sources

Optimization

Technical Support Center: Best Practices for H-D-His(3-Me)-OH

Welcome to the technical support center for H-D-His(3-Me)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for H-D-His(3-Me)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the storage and handling of H-D-His(3-Me)-OH. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the successful application of this valuable compound.

Introduction to H-D-His(3-Me)-OH

H-D-His(3-Me)-OH, or D-3-methylhistidine, is a methylated derivative of the amino acid histidine. The methylation at the 3-position (τ-position) of the imidazole ring imparts unique properties to the molecule, making it a subject of interest in various research fields. In the body, its enantiomer, L-3-methylhistidine, is a post-translationally modified amino acid found in actin and myosin. The release of L-3-methylhistidine is used as a biomarker for muscle protein breakdown. In the laboratory, H-D-His(3-Me)-OH and its protected forms are utilized in peptide synthesis and the development of novel therapeutics.

This guide will focus on the practical aspects of working with H-D-His(3-Me)-OH in a research setting, with a particular emphasis on maintaining its stability and purity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid H-D-His(3-Me)-OH?

For long-term storage, solid H-D-His(3-Me)-OH should be stored at 4°C. Some suppliers recommend storage at 0-8°C. It is crucial to keep the container tightly closed to prevent moisture absorption, as the compound is a slightly yellowish powder.

Q2: How should I prepare stock solutions of H-D-His(3-Me)-OH?

H-D-His(3-Me)-OH is soluble in water. For other solvents, it is recommended to perform small-scale solubility tests before preparing a large stock solution. When preparing aqueous solutions, use purified water (e.g., Milli-Q or equivalent). For applications requiring sterile conditions, the solution should be filter-sterilized through a 0.22 µm filter.

Q3: How stable is H-D-His(3-Me)-OH in solution?

The stability of H-D-His(3-Me)-OH in solution is dependent on the solvent, pH, and temperature. While specific kinetic data for the degradation of H-D-His(3-Me)-OH is not extensively published, general principles for amino acid stability apply. Aqueous solutions are susceptible to microbial growth, so sterile handling or the use of bacteriostatic agents is recommended for long-term storage. For critical applications, it is best to prepare fresh solutions. The Fmoc-protected version, Fmoc-His(3-Me)-OH, is reported to be stable in stock solutions at -20°C for one month and at -80°C for six months.

Q4: What are the primary applications of H-D-His(3-Me)-OH in research?

The primary application of H-D-His(3-Me)-OH is in solid-phase peptide synthesis (SPPS) to introduce a 3-methylhistidine residue into a peptide sequence. This modification can enhance the biological activity and stability of peptides. It is also used in drug development and protein engineering to study the effects of methylation on protein structure and function.

Q5: What are the main safety precautions when handling H-D-His(3-Me)-OH?

Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood. In case of contact with eyes or skin, rinse thoroughly with water.

Troubleshooting Guide

This section addresses common issues that researchers may encounter when working with H-D-His(3-Me)-OH, particularly in the context of solid-phase peptide synthesis (SPPS).

Problem Potential Cause Recommended Solution
Low coupling efficiency in SPPS Incomplete activation of the carboxylic acid. Ensure that your coupling reagents (e.g., HCTU, HATU) and base (e.g., DIPEA) are fresh and anhydrous. Use a sufficient excess of the activated amino acid and coupling reagents.
Steric hindrance from the methyl group. Extend the coupling time or perform a double coupling. Consider using a more potent coupling reagent.
Aggregation of the growing peptide chain. Switch to a solvent system known to disrupt secondary structures, such as using NMP instead of DMF, or adding chaotropic salts.
Racemization of the histidine residue Intramolecular base catalysis by the imidazole ring. The π-nitrogen of the imidazole ring can act as an internal base, leading to the abstraction of the α-proton and racemization. While the 3-methyl group is on the τ-nitrogen, care should still be taken. Use a coupling reagent known to suppress racemization, such as DEPBT, and a hindered base like DIPEA. Avoid prolonged pre-activation times.
Inconsistent results in biological assays Degradation of H-D-His(3-Me)-OH in the stock solution. Prepare fresh solutions of H-D-His(3-Me)-OH before each experiment. If a stock solution must be stored, aliquot it and store at -20°C or -80°C to minimize freeze-thaw cycles.
Incorrect concentration of the stock solution. Verify the concentration of your stock solution using a suitable analytical method, such as HPLC or a colorimetric assay like the ninhydrin test.
Difficulty dissolving H-D-His(3-Me)-OH in organic solvents Inherent low solubility of the zwitterionic amino acid. Amino acids are generally more soluble in polar solvents. For reactions in non-polar organic solvents, consider using a protected derivative of H-D-His(3-Me)-OH (e.g., an ester or N-protected form) that has better solubility. Sonication may aid in dissolution.

Experimental Protocols

Protocol 1: General Procedure for Coupling H-D-His(3-Me)-OH in Fmoc-SPPS

This protocol provides a general guideline for the manual coupling of Fmoc-D-His(3-Me)-OH in solid-phase peptide synthesis. The N-terminus of the resin-bound peptide is assumed to be deprotected (free amine).

Materials:

  • Fmoc-D-His(3-Me)-OH

  • Resin-bound peptide with a free N-terminal amine

  • Coupling reagent (e.g., HCTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-D-His(3-Me)-OH (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HCTU, 2.9-4.5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution and mix well.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the swollen resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours.

  • Monitoring the Coupling Reaction:

    • Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction.

    • If the test is positive, the coupling step can be repeated with a fresh solution of activated amino acid.

  • Washing:

    • Once the coupling is complete, drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Preparation and Storage of an Aqueous Stock Solution

This protocol describes the preparation of a 10 mM aqueous stock solution of H-D-His(3-Me)-OH.

Materials:

  • H-D-His(3-Me)-OH (Molecular Weight: 169.18 g/mol )

  • High-purity water (e.g., Milli-Q)

  • Sterile conical tubes

  • 0.22 µm syringe filter (optional, for sterile applications)

Procedure:

  • Weighing: Accurately weigh 1.69 mg of H-D-His(3-Me)-OH powder.

  • Dissolution:

    • Transfer the powder to a 10 mL sterile conical tube.

    • Add 10 mL of high-purity water to the tube.

    • Vortex or gently agitate the solution until the solid is completely dissolved.

  • Sterilization (Optional):

    • If a sterile solution is required, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Storage:

    • For immediate use, the solution can be kept at 4°C.

    • For long-term storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Visualizations

Decision Workflow for Handling H-D-His(3-Me)-OH

G start Start: Receive H-D-His(3-Me)-OH storage Store solid at 4°C in a tightly sealed container start->storage prep_solution Prepare Solution? storage->prep_solution use_solid Use as solid in experiment prep_solution->use_solid No aqueous_sol Aqueous Solution prep_solution->aqueous_sol Yes, Aqueous organic_sol Organic Solvent prep_solution->organic_sol Yes, Organic end End of Handling use_solid->end dissolve_water Dissolve in high-purity water aqueous_sol->dissolve_water check_solubility Check solubility of protected derivative organic_sol->check_solubility sterile Sterile Application? dissolve_water->sterile check_solubility->end filter Filter-sterilize (0.22 µm) sterile->filter Yes no_sterile Use non-sterile solution sterile->no_sterile No storage_solution Store solution filter->storage_solution no_sterile->storage_solution use_now Use immediately storage_solution->use_now Immediate Use aliquot Aliquot and store at -20°C or -80°C storage_solution->aliquot Long-term Storage use_now->end aliquot->end

Caption: Decision tree for the proper handling and storage of H-D-His(3-Me)-OH.

Troubleshooting Workflow for Low Coupling Yield in SPPS

G start Low Coupling Yield with H-D-His(3-Me)-OH check_reagents Check freshness and purity of reagents (amino acid, coupling agents, base) start->check_reagents reagents_ok Reagents are OK check_reagents->reagents_ok OK reagents_bad Reagents are suspect check_reagents->reagents_bad Suspect increase_equivalents Increase equivalents of amino acid and coupling reagents reagents_ok->increase_equivalents replace_reagents Replace with fresh, anhydrous reagents reagents_bad->replace_reagents replace_reagents->start double_couple Perform a double coupling increase_equivalents->double_couple change_solvent Change solvent to disrupt aggregation (e.g., use NMP) double_couple->change_solvent check_yield Re-evaluate coupling yield change_solvent->check_yield yield_ok Yield is satisfactory check_yield->yield_ok OK yield_low Yield is still low check_yield->yield_low Low end Problem Resolved yield_ok->end consult Consult literature for alternative coupling strategies for hindered amino acids yield_low->consult consult->end

Caption: A systematic approach to troubleshooting low coupling efficiency.

References

  • Jones, J. H., & Ramage, W. I. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research, 15(3), 301–303.
  • 3-Methylhistidine and 1-methylhistidine. (n.d.). BEVITAL AS. Retrieved January 15, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 15, 2026, from [Link]

  • Fletcher, G. A., & Jones, J. H. (1975). An approach to the prevention of racemisation in the synthesis of histidine-containing peptides.
  • Thompson, M. G., Palmer, R. M., Thom, A., Mackie, S. C., Morrison, K. S., & Harris, C. I. (1996).

Reference Data & Comparative Studies

Validation

A Comparative Guide to H-D-His(3-Me)-OH and Other Histidine Derivatives in Peptide Science

For researchers, scientists, and professionals in drug development, the strategic modification of amino acids is a cornerstone of modern peptide-based therapeutics. Histidine, with its unique imidazole side chain, is a f...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic modification of amino acids is a cornerstone of modern peptide-based therapeutics. Histidine, with its unique imidazole side chain, is a frequent target for such modifications due to its critical role in receptor binding, catalysis, and influencing the physicochemical properties of peptides. This guide provides an in-depth comparison of H-D-His(3-Me)-OH with other commonly used histidine derivatives, offering experimental insights and robust protocols to inform your research and development endeavors.

The Strategic Imperative of Histidine Modification

Histidine's imidazole side chain, with a pKa around 6.0, allows it to act as both a proton donor and acceptor at physiological pH, making it a key player in many biological processes.[1][2] However, this reactivity also presents challenges in peptide synthesis, most notably the propensity for racemization.[3][4] Modifications to the histidine residue, such as altering its stereochemistry (D-amino acids) or modifying the imidazole ring, are powerful tools to overcome these challenges and to fine-tune the biological activity, stability, and pharmacokinetic profile of a peptide.[5][6] The choice of histidine derivative can profoundly impact a peptide's therapeutic potential.

A Comparative Analysis of Key Histidine Derivatives

This guide focuses on comparing H-D-His(3-Me)-OH with other relevant histidine derivatives. The selection of a D-amino acid, such as H-D-His(3-Me)-OH, is a common strategy to enhance peptide stability against enzymatic degradation. The methylation at the 3-position (π-position) of the imidazole ring offers further advantages, particularly in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

The key difference between histidine derivatives lies in the properties of their side chains, which influences their interactions in a biological system.

DerivativeStereochemistryImidazole ModificationKey Physicochemical Characteristics
H-L-His-OH LUnmodifiedNatural enantiomer, side chain pKa ~6.0.
H-D-His-OH DUnmodifiedNon-natural enantiomer, side chain pKa ~6.0.
H-D-His(1-Me)-OH DN-1 (τ) methylationMethylation at the N-1 position.
H-D-His(3-Me)-OH DN-3 (π) methylationMethylation at the N-3 position. This modification is critical for preventing racemization during peptide synthesis.[7]

Table 1: Comparison of key physicochemical properties of selected histidine derivatives.

Performance in Solid-Phase Peptide Synthesis (SPPS)

A primary concern when incorporating histidine into a peptide via SPPS is the risk of racemization. The unprotected N-1 (τ) nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton and leading to a loss of stereochemical integrity.[3][4] Protecting the imidazole ring is therefore crucial.

While direct comparative data for H-D-His(3-Me)-OH is limited, extensive studies on its close analog, Fmoc-His(3-Bum)-OH (where Bum is a tert-butoxymethyl group), provide strong evidence for the effectiveness of N-3 alkylation in preventing racemization.[7]

DerivativeRacemization RiskRationale
Fmoc-L-His(Trt)-OH HighThe bulky trityl (Trt) group on the N-1 nitrogen does not fully prevent the N-3 nitrogen from facilitating racemization.
Fmoc-D-His(Boc)-OH LowThe tert-butyloxycarbonyl (Boc) group on one of the imidazole nitrogens significantly reduces racemization.[7]
Fmoc-D-His(3-Me)-OH Very Low (inferred)By analogy to Fmoc-His(3-Bum)-OH, methylation at the N-3 (π) position is expected to be highly effective in suppressing racemization by blocking the intramolecular base catalysis mechanism.[7]

Table 2: Comparative performance of Fmoc-protected histidine derivatives in suppressing racemization during SPPS.

The use of Fmoc-D-His(3-Me)-OH is therefore a highly recommended strategy for the synthesis of peptides where stereochemical purity is paramount.

Impact on Peptide Stability, Binding, and Activity

The choice of histidine derivative can have a profound impact on the final peptide's biological properties.

Enzymatic Stability

Peptides composed of L-amino acids are susceptible to degradation by proteases. The incorporation of D-amino acids, such as H-D-His(3-Me)-OH, is a well-established strategy to increase resistance to enzymatic cleavage, thereby prolonging the peptide's half-life in vivo.

Receptor Binding and Biological Activity

The stereochemistry and side-chain modification of the histidine residue can significantly alter the peptide's conformation and its interaction with its target receptor.[6][8]

  • Stereochemistry: Replacing an L-histidine with a D-histidine derivative will change the peptide's three-dimensional structure. This can either enhance or diminish receptor binding and subsequent biological activity, depending on the specific requirements of the binding pocket.

  • N-3 Methylation: The methyl group at the N-3 position of the imidazole ring can influence binding in several ways:

    • Steric Effects: The methyl group adds bulk, which may lead to either favorable or unfavorable steric interactions within the receptor binding site.

    • Electronic Effects: The methyl group alters the electronic properties of the imidazole ring, which can affect hydrogen bonding and other non-covalent interactions with the receptor.

    • Conformational Rigidity: The methylation can restrict the rotational freedom of the side chain, locking it into a more defined conformation that may be more or less favorable for binding.[6]

Peptides incorporating 3-methyl-histidine have been shown to possess biological activities such as vasodilating effects and the ability to inhibit intracellular calcium concentration.[9] However, direct comparative studies of a single peptide with H-D-His(3-Me)-OH versus other histidine derivatives are needed to fully elucidate the specific contribution of this modification to the activity of a given peptide.

Experimental Protocols

The following protocols provide a framework for the synthesis and analysis of peptides containing H-D-His(3-Me)-OH.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines a standard procedure for Fmoc-based SPPS.

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% piperidine in DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 4. Coupling of Fmoc-D-His(3-Me)-OH (HATU/DIPEA in DMF) Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Repeat 6. Repeat for next amino acid Washing2->Repeat Next cycle Cleavage 7. Cleavage and Deprotection (TFA cocktail) Repeat->Cleavage Final cycle Purification 8. Purification (RP-HPLC) Cleavage->Purification Analysis 9. Analysis (LC-MS, MALDI-TOF) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Methodology:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Fmoc-D-His(3-Me)-OH (3-5 equivalents), a coupling agent such as HATU (2.9-4.5 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction using a colorimetric test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF to remove excess reagents and by-products.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide using liquid chromatography-mass spectrometry (LC-MS) and/or MALDI-TOF mass spectrometry.[10][11][12]

Enzymatic Stability Assay

This protocol can be used to compare the stability of peptides containing different histidine derivatives in the presence of proteases.

Stability_Assay_Workflow Peptide_Solution 1. Prepare Peptide Solutions (e.g., 1 mg/mL in buffer) Incubation 2. Incubate with Protease (e.g., trypsin, chymotrypsin, or plasma) Peptide_Solution->Incubation Time_Points 3. Collect Aliquots at Time Points (e.g., 0, 1, 2, 4, 8, 24 hours) Incubation->Time_Points Quench 4. Quench Reaction (e.g., add acid or organic solvent) Time_Points->Quench Analysis 5. Analyze by RP-HPLC Quench->Analysis Data_Analysis 6. Quantify Remaining Peptide and Calculate Half-life Analysis->Data_Analysis

Caption: Workflow for an in vitro enzymatic stability assay.

Step-by-Step Methodology:

  • Prepare Solutions: Prepare stock solutions of the peptides to be tested (e.g., containing H-D-His(3-Me)-OH, H-D-His-OH, and H-L-His-OH) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate a known concentration of each peptide with a specific protease (e.g., trypsin, chymotrypsin) or with human plasma at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately quench the enzymatic reaction by adding a strong acid (e.g., TFA) or an organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide versus time and calculate the half-life (t½) of each peptide.

Conclusion and Future Outlook

The strategic incorporation of H-D-His(3-Me)-OH into peptides offers significant advantages for researchers in drug discovery. Its D-configuration provides inherent resistance to enzymatic degradation, while the N-3 methylation of the imidazole ring is a highly effective strategy to prevent racemization during solid-phase peptide synthesis, ensuring the stereochemical integrity of the final product. While direct head-to-head comparisons of the impact of H-D-His(3-Me)-OH on receptor binding and biological activity are still needed for many peptide systems, the principles outlined in this guide provide a strong foundation for the rational design of more stable and potent peptide therapeutics. As the field of peptide drug discovery continues to evolve, the exploration of novel histidine derivatives and a deeper understanding of their structure-activity relationships will be crucial for the development of next-generation therapies.[5][13]

References

  • Puig-Rigall, J., et al. (1981). Conformational studies of histidine-containing peptides in solution. Biopolymers, 20(1), 65-88.
  • Sharma, A., et al. (2023). Design, synthesis, and applications of ring-functionalized histidines in peptide-based medicinal chemistry and drug discovery. Medicinal Research Reviews, 43(4), 1269-1322.
  • FooDB. (2021). Showing Compound 3-Methyl-L-histidine (FDB021798).
  • Bilgin, N., et al. (2025). Chemical tools for probing histidine modifications.
  • ResearchGate. (n.d.).
  • Long, D., et al. (2010). Measurement of histidine pKa values and tautomer populations in invisible protein states. Proceedings of the National Academy of Sciences, 107(40), 17177-17182.
  • D'Andrea, L. D., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. International Journal of Molecular Sciences, 12(5), 2853-2890.
  • Bechinger, B., & Lohner, K. (2021). Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design. International Journal of Molecular Sciences, 22(11), 5556.
  • Paul, B., et al. (2023). Exploring Chemical Modifications of Aromatic Amino Acid Residues in Peptides. Synthesis, 55(22), 3701-3724.
  • Chen, J. R., et al. (2019). Histidine-Specific Peptide Modification via Visible-Light-Promoted C–H Alkylation. Journal of the American Chemical Society, 141(45), 18230–18237.
  • ResearchGate. (n.d.). Peptide conformations. Peptide conformation at low (left) and high (right) pH: colour codes.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • BenchChem. (2025). Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH.
  • ResearchGate. (n.d.). (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Isidro-Llobet, A., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26.
  • Davydova, E., et al. (2021). Large-scale identification of protein histidine methylation in human cells.
  • BenchChem. (2025). Comparative Guide to Racemization Levels of Fmoc-His(3-Me)-OH and Fmoc-His(Boc)-OH in Peptide Synthesis.
  • PeptART. (n.d.). His(1-Me) & His(3-Me).
  • Fields, G. B. (2006). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Fields, G. B. (Ed.). (2006). Solid-Phase Peptide Synthesis. Academic Press.
  • Ghosh, A. K., & Kumar, S. (2019). Conformational Studies of Peptides Containing cis-3-Hydroxy-d-proline. The Journal of Organic Chemistry, 84(5), 2404-2414.
  • Jones, J. H., & Ramage, W. I. (1979). Simple modified procedure for enzymic determination of racemisation of histidine residues in peptide synthesis. International Journal of Peptide and Protein Research, 14(1), 65-67.
  • Wikipedia. (n.d.). Amino acid.
  • Creative Peptides. (n.d.). H-D-His(1-Me)-OH.
  • van der Crabben, S. N., et al. (2012). Technical note: quantification of plasma 1- and 3-methylhistidine in dairy cows by high-performance liquid chromatography-tandem mass spectrometry. Journal of Dairy Science, 95(10), 5953-5957.
  • Engelen, M. P., et al. (2016). Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss. Journal of Cachexia, Sarcopenia and Muscle, 7(3), 296-304.
  • Dunnett, M., & Harris, R. C. (1997). High-performance liquid chromatographic determination of imidazole dipeptides, histidine, 1-methylhistidine and 3-methylhistidine in equine and camel muscle and individual muscle fibres.
  • Creative Peptides. (n.d.). H-D-His(3-Me)-OH.
  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values.
  • Tabor, H., & Mehler, A. H. (1953). The enzymatic degradation of histidine. The Journal of Biological Chemistry, 205(1), 459-474.
  • University of Calgary. (n.d.). Ch27 pKa and pI values.
  • Mergler, M., et al. (2001). Synthesis and Application of Fmoc‐His(3‐Bum)‐OH. Journal of Peptide Science, 7(10), 502-510.
  • Freeman, E. C., et al. (2021). Nanofibrous Peptide Hydrogels Leveraging Histidine to Modulate pH-Responsive Supramolecular Assembly and Antibody Release. Biomacromolecules, 22(10), 4245–4256.
  • MedChemExpress. (n.d.). Fmoc-His(3-Me)-OH.
  • Aldini, G., et al. (2004). Profiling histidine-containing dipeptides in rat tissues by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(13), 1417-1424.
  • Zhang, C., et al. (2025). Enzymatic crosslinking of histidine side chains in peptide natural products. Chemical Society Reviews, 54, 1234-1256.
  • Muttenthaler, M., et al. (2021). Therapeutic peptides: current applications and future directions. Nature Reviews Drug Discovery, 20(4), 309-325.
  • A V L, N., et al. (2014). Synthetic Peptides Caged on Histidine Residues with a Bisbipyridyl Ruthenium(II) Complex that Can Be Photolyzed by Visible Light.
  • Isenegger, P. G., et al. (2024). Histidine-Covalent Stapled Alpha-Helical Peptides Targeting hMcl-1. Journal of Medicinal Chemistry.
  • Tiong, Y. S., et al. (2014). Model Peptides Provide New Insights into the Role of Histidine Residues as Potential Ligands in Human Cellular Copper Acquisition via Ctr1. Inorganic Chemistry, 53(15), 7857–7867.
  • Qureshi, G. A., et al. (1984). Determination of histidine and 3-methylhistidine in physiological fluids by high-performance liquid chromatography.
  • Wang, H., et al. (2019). Supramolecular assemblies of histidine-containing peptides with switchable hydrolase and peroxidase activities through Cu(ii) binding and co-assembling.
  • Liu, S., et al. (2023). Discovery and Characterisation of Novel Poly-Histidine-Poly-Glycine Peptides as Matrix Metalloproteinase Inhibitors. International Journal of Molecular Sciences, 24(13), 10804.
  • ResearchGate. (n.d.). Identification of 1-and 3-methylhistidine as biomarkers of skeletal muscle toxicity by nuclear magnetic resonance-based metabolic profiling.
  • Spetea, M., et al. (2014). Selectively Promiscuous Opioid Ligands: Discovery of High Affinity/Low Efficacy Opioid Ligands with Substantial Nociceptin Opioid Peptide Receptor Affinity. Journal of Medicinal Chemistry, 57(9), 3940–3947.

Sources

Comparative

A Senior Application Scientist's Guide to Correlating Urinary 3-Methylhistidine with Muscle Mass Loss: A Comparative Analysis

For researchers and drug development professionals vested in the study of muscle physiology and pathology, the accurate assessment of muscle mass and its dynamic changes is paramount. Conditions such as sarcopenia, cache...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals vested in the study of muscle physiology and pathology, the accurate assessment of muscle mass and its dynamic changes is paramount. Conditions such as sarcopenia, cachexia, and disuse atrophy are characterized by a net loss of muscle protein, leading to diminished physical function and increased morbidity and mortality.[1] Consequently, the development and validation of reliable biomarkers to monitor muscle protein breakdown are of critical importance. Among the biochemical markers proposed, urinary 3-methylhistidine (3-MH) has been extensively investigated as a non-invasive indicator of myofibrillar protein degradation.[2][3]

This guide provides an in-depth technical comparison of the use of urinary 3-MH for assessing muscle mass loss against established imaging techniques. We will delve into the biochemical rationale for using 3-MH, provide a detailed experimental protocol for its quantification, and objectively evaluate its performance in relation to alternative methodologies, supported by experimental data and authoritative references.

The Biochemical Rationale: Why 3-Methylhistidine?

3-Methylhistidine is a post-translationally modified amino acid found primarily within the actin and myosin filaments of skeletal muscle.[1][4] Its utility as a biomarker stems from a unique set of biochemical properties:

  • Formation: 3-MH is formed by the methylation of specific histidine residues within the peptide chains of actin and myosin.[1]

  • Release: During muscle protein breakdown (proteolysis), 3-MH is released into the circulation along with other amino acids.[1]

  • No Reutilization: Crucially, unlike most other amino acids, 3-MH is not reincorporated into newly synthesized proteins because there is no corresponding tRNA molecule to recognize it.[1]

  • Quantitative Excretion: Consequently, 3-MH is quantitatively excreted in the urine, making its urinary concentration a direct reflection of the rate of myofibrillar protein breakdown.[1][5]

This metabolic fate forms the basis of its application as a biomarker for muscle catabolism.

The Biochemical Pathway of 3-Methylhistidine Formation and Excretion

The following diagram illustrates the key steps in the formation and excretion of 3-methylhistidine, highlighting its journey from muscle protein to urinary excretion product.

cluster_muscle Skeletal Muscle Fiber cluster_circulation Circulation cluster_kidney Kidney Actin_Myosin Actin & Myosin (with Histidine residues) Methylation Post-translational Methylation Actin_Myosin->Methylation 3MH_Protein 3-Methylhistidine (in Actin & Myosin) Methylation->3MH_Protein Proteolysis Myofibrillar Protein Breakdown 3MH_Protein->Proteolysis Free_3MH Free 3-Methylhistidine Proteolysis->Free_3MH Blood_3MH 3-Methylhistidine in Bloodstream Free_3MH->Blood_3MH Release Filtration Glomerular Filtration Blood_3MH->Filtration Urine_3MH 3-Methylhistidine in Urine Filtration->Urine_3MH Excretion

Caption: Biochemical pathway of 3-methylhistidine.

Experimental Protocol: Quantification of Urinary 3-Methylhistidine

Accurate and reproducible quantification of urinary 3-MH is essential for its utility as a biomarker. While several methods exist, including gas chromatography-mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers high sensitivity and specificity.[6][7][8]

Step-by-Step Methodology for UPLC-MS/MS Analysis

This protocol outlines a typical workflow for the analysis of 3-MH in human urine.

  • Sample Collection and Preparation:

    • Dietary Control: To minimize exogenous sources of 3-MH, subjects should adhere to a meat-free diet for at least three days prior to and during urine collection.[2][9]

    • 24-Hour Urine Collection: Collect a complete 24-hour urine sample to account for diurnal variations in excretion. Record the total volume.

    • Aliquoting and Storage: Homogenize the 24-hour urine collection and store aliquots at -80°C until analysis.

    • Hydrolysis (Optional but Recommended): A significant portion of 3-MH in urine can be in the N-acetylated form.[5] To measure total 3-MH, acid hydrolysis is required to convert the acetylated form to free 3-MH. A common procedure involves heating the urine sample with hydrochloric acid.[10]

    • Dilution and Internal Standard Addition: Thaw urine samples and dilute them with ultrapure water. Add an isotopic internal standard (e.g., D3-3-methylhistidine) to correct for matrix effects and variations in instrument response.[6][7]

  • Chromatographic Separation (UPLC):

    • Column: Employ a suitable reversed-phase column, such as a C18 or a hydrophilic interaction liquid chromatography (HILIC) column, for optimal separation of 3-MH from other urinary components.[6]

    • Mobile Phase: Use a gradient elution with a mobile phase typically consisting of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile).[6] The gradient program should be optimized to achieve a sharp peak for 3-MH with good resolution.

    • Flow Rate and Injection Volume: Set an appropriate flow rate and injection volume based on the column dimensions and system configuration.

  • Mass Spectrometric Detection (MS/MS):

    • Ionization: Utilize positive electrospray ionization (ESI) to generate protonated molecular ions of 3-MH and the internal standard.[6]

    • Multiple Reaction Monitoring (MRM): Operate the triple quadrupole mass spectrometer in MRM mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both 3-MH and its internal standard.[6][8]

      • Example Transitions:

        • 3-MH: m/z 170.1 → m/z 124.1

        • 1-MH (isomer): m/z 170.1 → m/z 126.1[6]

    • Optimization: Optimize MS parameters such as collision energy and cone voltage to maximize the signal intensity for the selected transitions.

  • Data Analysis and Quantification:

    • Calibration Curve: Prepare a series of calibration standards with known concentrations of 3-MH and a fixed concentration of the internal standard. Generate a calibration curve by plotting the peak area ratio of 3-MH to the internal standard against the concentration of 3-MH.

    • Quantification: Determine the concentration of 3-MH in the urine samples by interpolating their peak area ratios from the calibration curve.

    • Normalization: To account for variations in urine dilution, it is common practice to normalize the 3-MH concentration to the urinary creatinine concentration, expressing the result as a ratio (e.g., µmol 3-MH / mmol creatinine).[9][11]

Experimental Workflow Diagram

Start 24-hr Urine Collection (Meat-free diet) Sample_Prep Sample Preparation: - Aliquoting - Acid Hydrolysis - Dilution - Internal Standard Addition Start->Sample_Prep UPLC UPLC Separation (Reversed-Phase Column) Sample_Prep->UPLC MSMS MS/MS Detection (ESI+, MRM mode) UPLC->MSMS Data_Analysis Data Analysis: - Peak Integration - Calibration Curve - Quantification MSMS->Data_Analysis Normalization Normalization to Creatinine Data_Analysis->Normalization End Final Result: µmol 3-MH / mmol Creatinine Normalization->End

Caption: UPLC-MS/MS workflow for urinary 3-MH analysis.

Comparative Analysis: Urinary 3-MH vs. Imaging Techniques

While urinary 3-MH provides a dynamic measure of muscle protein breakdown, imaging techniques such as Dual-Energy X-ray Absorptiometry (DEXA) and Magnetic Resonance Imaging (MRI) offer a more static assessment of muscle mass and body composition.

Dual-Energy X-ray Absorptiometry (DEXA)

DEXA is a widely used method for assessing body composition, including bone mineral density, fat mass, and lean body mass. It utilizes low-dose X-rays at two different energy levels to differentiate between these tissue types.[9]

  • Principle: The differential attenuation of the two X-ray beams as they pass through the body allows for the quantification of the three main components.

  • Application in Muscle Assessment: DEXA provides an estimate of total and regional lean body mass, which is often used as a surrogate for muscle mass. It is a relatively quick, non-invasive, and widely available technique.[9]

Magnetic Resonance Imaging (MRI)

MRI is considered a gold-standard method for the non-invasive quantification of skeletal muscle volume. It uses a strong magnetic field and radio waves to generate detailed images of the body's soft tissues.

  • Principle: MRI can precisely differentiate muscle from other tissues like adipose tissue, allowing for accurate volumetric measurements of individual muscles or muscle groups. Advanced MRI techniques can also provide information on muscle quality, such as the degree of fat infiltration.

  • Application in Muscle Assessment: MRI offers unparalleled accuracy in quantifying muscle mass and can detect subtle changes in muscle volume and composition over time.

Head-to-Head Comparison
FeatureUrinary 3-Methylhistidine (3-MH)Dual-Energy X-ray Absorptiometry (DEXA)Magnetic Resonance Imaging (MRI)
Measurement Type Biochemical (rate of protein breakdown)Densitometric (lean body mass)Volumetric (muscle volume and composition)
Information Provided Dynamic measure of muscle catabolismStatic measure of lean body mass"Gold standard" for muscle volume, can assess quality (fat infiltration)
Invasiveness Non-invasive (urine collection)Non-invasiveNon-invasive
Dietary Restrictions Yes (meat-free diet required)NoNo
Cost Relatively lowModerateHigh
Accessibility High (requires standard lab equipment)Moderate to highLow to moderate
Throughput High (amenable to batch analysis)ModerateLow
Precision Good to excellent with proper methodologyGoodExcellent
Correlation with Muscle Mass Strong correlation with CT-measured muscle mass[2]Good correlation with other body composition methodsExcellent correlation with anatomical muscle mass

Discussion and Field-Proven Insights

The choice of method for assessing muscle mass loss depends on the specific research question and available resources.

Urinary 3-MH excels as a sensitive, non-invasive, and cost-effective tool for detecting changes in the rate of muscle protein breakdown. It is particularly valuable in studies investigating the acute effects of interventions (e.g., nutritional supplements, pharmacological agents) on muscle catabolism. However, the requirement for a strict meat-free diet and the need for accurate 24-hour urine collection can be practical limitations.[1] Furthermore, while strongly correlated with total muscle mass, it does not provide information on the location of muscle loss or changes in muscle quality.[2]

DEXA offers a convenient and accessible method for obtaining a snapshot of overall body composition, including lean body mass. It is well-suited for longitudinal studies tracking changes in lean mass over time. However, it is important to note that lean body mass as measured by DEXA includes not only skeletal muscle but also organs and body water, which can introduce inaccuracies in the specific assessment of muscle mass.

MRI stands as the most accurate and precise method for quantifying skeletal muscle volume and assessing muscle quality. It is the preferred method when detailed anatomical information and the detection of subtle changes in muscle morphology are required. The high cost, lower accessibility, and longer scan times of MRI, however, may limit its feasibility for large-scale or high-throughput studies.

A study comparing urinary 3-MH excretion with computerized axial tomography (CT), a technique with comparable accuracy to MRI for muscle mass assessment, found a strong correlation (r = 0.88) between 24-hour urinary 3-MH excretion and total body skeletal muscle mass in healthy men on a meat-free diet.[2] Another study demonstrated a significant positive correlation between muscle mass derived from a D3-creatine dilution method (which is highly correlated with MRI) and appendicular lean mass measured by DEXA. These findings underscore the validity of both biochemical and imaging approaches in assessing muscle mass, while also highlighting their distinct yet complementary nature.

Conclusion

References

  • Atherton, P. J., Smith, K., Etheridge, T., Rankin, D., & Rennie, M. J. (2016). Combined in vivo muscle mass, muscle protein synthesis and muscle protein breakdown measurement: a 'Combined Oral Stable Isotope Assessment of Muscle (COSIAM)' approach. Journal of Cachexia, Sarcopenia and Muscle, 7(5), 580–589. [Link]

  • Wang, Z., Deurenberg, P., Matthews, D. E., & Heymsfield, S. B. (1998). Urinary 3-methylhistidine Excretion: Association With Total Body Skeletal Muscle Mass by Computerized Axial Tomography. JPEN. Journal of parenteral and enteral nutrition, 22(2), 82–86. [Link]

  • Long, C. L., Schiller, W. R., Blakemore, W. S., Geiger, J. W., O'Dell, M., & Henderson, K. (1981). Urinary excretion of 3-methylhistidine: an assessment of muscle protein catabolism in adult normal subjects and during malnutrition, sepsis, and skeletal trauma. Metabolism: clinical and experimental, 30(8), 765–776. [Link]

  • Sheffield-Moore, M., Dillon, E. L., Randolph, K. M., Casperson, S. L., White, G. R., Jennings, K., ... & Deutz, N. E. (2014). Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss. Journal of cachexia, sarcopenia and muscle, 5(1), 19–25. [Link]

  • Rupa Health. (n.d.). 3-Methylhistidine. Retrieved from [Link]

  • Williams, J. P., Tumanan, A. O., Coen, M., & Smith, C. A. (2011). Identification of 1- and 3-methylhistidine as biomarkers of skeletal muscle toxicity by nuclear magnetic resonance-based metabolic profiling. Toxicological sciences, 120(1), 123–136. [Link]

  • Elia, M., Carter, A., Bacon, S., Winearls, C. G., & Smith, R. (1981). Clinical usefulness of urinary 3-methylhistidine excretion in indicating muscle protein breakdown. British medical journal (Clinical research ed.), 282(6261), 351–354. [Link]

  • ResearchGate. (n.d.). Clinical usefulness of urinary 3-methylhistidine excretion in indicating muscle protein breakdown. Retrieved from [Link]

  • Rennie, M. J., & Millward, D. J. (1983). 3-Methylhistidine excretion and the urinary 3-methylhistidine/creatinine ratio are poor indicators of skeletal muscle protein breakdown. Clinical science (London, England : 1979), 65(3), 217–225. [Link]

  • Nielsen, S., & Andersen, J. R. (2016). Serological muscle loss biomarkers: an overview of current concepts and future possibilities. Journal of cachexia, sarcopenia and muscle, 7(5), 525–534. [Link]

  • Stein, T. P., Schluter, M. D., & Leskiw, M. J. (1988). Validity of 3-methylhistidine excretion as an indicator of skeletal muscle protein breakdown in humans. Metabolism: clinical and experimental, 37(9), 844–849. [Link]

  • ResearchGate. (n.d.). Identification of 1-and 3-methylhistidine as biomarkers of skeletal muscle toxicity by nuclear magnetic resonance-based metabolic profiling. Retrieved from [Link]

  • Sinha, U., & Sinha, S. (2023). Magnetic Resonance Imaging Biomarkers of Muscle. Applied Sciences, 13(15), 8888. [Link]

  • ResearchGate. (n.d.). Magnetic Resonance Imaging Biomarkers of Muscle. Retrieved from [Link]

  • Hollingsworth, K. G. (2015). Advanced Skeletal Muscle MR Imaging Approaches in the Assessment of Muscular Dystrophies. Diagnostics (Basel, Switzerland), 5(3), 379–404. [Link]

  • Rodriguez, A. J., Zuniga, E., & Gonzalez, D. R. (2021). Biomarkers of Skeletal Muscle Atrophy Based on Atrogenes Evaluation: A Systematic Review and Meta-Analysis Study. International journal of molecular sciences, 22(16), 8565. [Link]

  • Long, C. L., Haverberg, L. N., Young, V. R., Kinney, J. M., Munro, H. N., & Geiger, J. W. (1975). Metabolism of 3-methylhistidine in man. Metabolism: clinical and experimental, 24(8), 929–935. [Link]

  • Wang, H., Hu, P., & Jiang, J. (2012). Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry. Clinica chimica acta; international journal of clinical chemistry, 413(1-2), 131–138. [Link]

  • Guedes, E. P., & Guedes, J. (2019). Assessment of body composition by whole-body densitometry: what radiologists should know. Radiologia brasileira, 52(1), 36–41. [Link]

  • Heartland Assays. (n.d.). 3-Methlyhistidine Analysis. Retrieved from [Link]

  • Kuhl, D. A., Methvin, J. T., & Dickerson, R. N. (1996). Standardization of acid hydrolysis procedure for urinary 3-methylhistidine determination by high-performance liquid chromatography. Journal of chromatography. B, Biomedical applications, 681(2), 390–394. [Link]

  • Long, C. L., Haverberg, L. N., Young, V. R., Kinney, J. M., Munro, H. N., & Geiger, J. W. (1975). Metabolism of 3-methylhistidine in man. Metabolism: clinical and experimental, 24(8), 929–935. [Link]

  • ResearchGate. (n.d.). Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Confirming H-D-His(3-Me)-OH Incorporation: NMR versus Mass Spectrometry

For Immediate Release A Senior Application Scientist's Guide to the Orthogonal Validation of Isotopically Labeled Amino Acid Incorporation. In the realms of pharmaceutical development and advanced proteomics, the precise...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Senior Application Scientist's Guide to the Orthogonal Validation of Isotopically Labeled Amino Acid Incorporation.

In the realms of pharmaceutical development and advanced proteomics, the precise incorporation of stable isotope-labeled amino acids is paramount for applications ranging from quantitative proteomics to mechanistic studies of drug metabolism.[1][2][3][4][5] The successful synthesis and incorporation of molecules like deuterated 3-methylhistidine (H-D-His(3-Me)-OH) demand rigorous analytical confirmation. This guide provides a comprehensive comparison of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the unambiguous validation of H-D-His(3-Me)-OH incorporation. We will delve into the causality behind experimental choices, provide detailed protocols, and present a comparative analysis to empower researchers in making informed decisions for their analytical workflows.

The Analytical Imperative: Why Confirmation is Non-Negotiable

Stable isotope labeling is a powerful tool in modern biological and chemical sciences.[1][2][3][4][5] In quantitative proteomics, for instance, proteins or peptides containing isotopically labeled amino acids serve as invaluable internal standards for accurate quantification.[1][3][6] Furthermore, deuterated compounds are increasingly utilized in drug development to alter pharmacokinetic properties by slowing down oxidative metabolism.[7] The efficacy and reliability of these applications hinge on the precise and accurate incorporation of the isotopic label. Therefore, robust analytical methods to confirm the isotopic enrichment and structural integrity of the labeled molecules are not just a quality control step but a fundamental requirement for data integrity.[8][9]

This guide focuses on H-D-His(3-Me)-OH, a molecule of interest due to the biological significance of both histidine methylation and deuterium labeling.[7][10][11][12][13][14][15][16][17] We will explore how NMR and MS, two techniques with fundamentally different physical principles, provide complementary information to ensure the successful incorporation of this labeled amino acid.[18][19][20][21]

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Verification

NMR spectroscopy is an unparalleled technique for providing detailed structural information about molecules in solution.[18][19] It relies on the magnetic properties of atomic nuclei and can be used to elucidate molecular connectivity and spatial arrangements.[18][19] For the confirmation of H-D-His(3-Me)-OH incorporation, NMR offers a direct, non-destructive method to verify the position of the deuterium label and assess the overall structural integrity of the molecule.[9][19]

The "Why": Causality in NMR Experimental Design

The choice of NMR experiments is dictated by the specific questions we need to answer:

  • ¹H NMR (Proton NMR): This is the workhorse experiment for structural elucidation.[22][23] In the context of H-D-His(3-Me)-OH, the absence or significant reduction of a proton signal at a specific chemical shift corresponding to the deuterated position provides strong evidence of successful labeling.[22][24][25] For instance, deuteration at the C2 position of the imidazole ring of histidine would lead to the disappearance of the characteristic proton signal in that region of the spectrum.[24]

  • ²H NMR (Deuterium NMR): This experiment directly detects the deuterium nucleus.[24][26][27] The presence of a signal in the ²H NMR spectrum at the expected chemical shift confirms the incorporation of deuterium.[24][26] This is particularly useful for quantifying the level of deuteration.[27]

  • ¹³C NMR: This technique provides information about the carbon skeleton of the molecule. While not directly observing the deuterium, changes in the ¹³C spectrum, such as the splitting of carbon signals adjacent to the deuterium due to C-D coupling, can provide indirect evidence of deuteration.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for unambiguously assigning all proton and carbon signals in the molecule.[24] This is essential to confirm that the overall structure of the amino acid has not been altered during the labeling process. For example, an HSQC (Heteronuclear Single Quantum Coherence) experiment correlates directly bonded protons and carbons, allowing for precise assignment of the deuterated site.[24]

Experimental Protocol: NMR Analysis of H-D-His(3-Me)-OH

Objective: To confirm the site of deuteration and structural integrity of H-D-His(3-Me)-OH.

Materials:

  • H-D-His(3-Me)-OH sample

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Methodology:

  • Sample Preparation:

    • Accurately weigh a sufficient amount of the H-D-His(3-Me)-OH sample.

    • Dissolve the sample in a minimal amount of the appropriate deuterated solvent.[19] The choice of solvent is critical to ensure good solubility and to avoid interfering signals.

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum. Pay close attention to the signal-to-noise ratio and resolution.

    • Acquire a ²H NMR spectrum to directly observe the deuterium signal.

    • (Optional but recommended) Acquire ¹³C and 2D NMR spectra (COSY, HSQC) for complete structural verification.

  • Data Processing and Analysis:

    • Process the raw NMR data (Fourier transformation, phase correction, baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Compare the ¹H NMR spectrum of the labeled compound with that of an unlabeled H-His(3-Me)-OH standard. The absence or significant reduction of a specific proton signal in the labeled sample indicates the site of deuteration.

    • Analyze the ²H NMR spectrum to confirm the presence and chemical environment of the deuterium atom.

    • Use the 2D NMR data to assign all proton and carbon signals and confirm the overall molecular structure.

Section 2: Mass Spectrometry (MS) for Isotopic Enrichment and Molecular Weight Confirmation

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[4] It is an indispensable tool for confirming the molecular weight of a compound and determining its isotopic composition.[8][28][29] For H-D-His(3-Me)-OH, MS provides definitive confirmation of deuterium incorporation by detecting the expected mass shift.

The "Why": Causality in MS Experimental Design

The choice of MS technique and experimental parameters is crucial for obtaining high-quality data:

  • Ionization Technique (ESI vs. MALDI):

    • Electrospray Ionization (ESI): A soft ionization technique well-suited for polar molecules like amino acids.[19] It typically produces multiply charged ions, which can be advantageous for analyzing larger molecules but may complicate the spectra of small molecules.[30]

    • Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique that is often used for larger biomolecules but can also be applied to smaller molecules.[19] It typically produces singly charged ions, leading to simpler spectra. The choice between ESI and MALDI will depend on the sample matrix and the available instrumentation.[31]

  • Mass Analyzer (High vs. Low Resolution):

    • High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap, TOF): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and the clear resolution of isotopic peaks.[8][29] This is essential for distinguishing the deuterated compound from any unlabeled counterparts and for accurately determining the isotopic enrichment.[9][29]

    • Low-Resolution Mass Spectrometry (e.g., Quadrupole): While less accurate, it can still be used to confirm the nominal mass shift due to deuteration. However, it may not be sufficient for precise isotopic enrichment determination.[8]

  • Tandem Mass Spectrometry (MS/MS): Involves fragmenting the parent ion and analyzing the resulting fragment ions.[18] This can provide structural information and help to pinpoint the location of the deuterium label within the molecule by observing the mass shift in specific fragment ions.

Experimental Protocol: MS Analysis of H-D-His(3-Me)-OH

Objective: To confirm the molecular weight and determine the isotopic enrichment of H-D-His(3-Me)-OH.

Materials:

  • H-D-His(3-Me)-OH sample

  • High-purity solvents (e.g., acetonitrile, water, methanol)

  • Mass spectrometer (e.g., LC-MS system with ESI source and high-resolution mass analyzer)

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the H-D-His(3-Me)-OH sample in a suitable solvent compatible with the chosen ionization method.

    • If using Liquid Chromatography-Mass Spectrometry (LC-MS), prepare a mobile phase and select an appropriate LC column to separate the analyte from any impurities.

  • Data Acquisition:

    • Infuse the sample directly into the mass spectrometer or inject it onto the LC system.

    • Optimize the mass spectrometer parameters (e.g., ion source voltages, gas flows, mass range) to obtain a strong signal for the analyte.

    • Acquire the full scan mass spectrum.

    • (Optional but recommended) Perform MS/MS analysis on the parent ion of interest to obtain fragmentation data.

  • Data Processing and Analysis:

    • Analyze the full scan mass spectrum to identify the molecular ion peak corresponding to H-D-His(3-Me)-OH.

    • Compare the measured mass to the theoretical mass of the deuterated compound to confirm its identity. The mass difference between the labeled and unlabeled compound should correspond to the number of deuterium atoms incorporated.

    • Determine the isotopic enrichment by calculating the relative abundance of the ion corresponding to the deuterated molecule compared to the unlabeled molecule.[9][28]

    • Analyze the MS/MS data to confirm the location of the deuterium label based on the mass shifts of the fragment ions.

Section 3: Comparative Analysis: NMR vs. Mass Spectrometry

Both NMR and MS are powerful techniques for the characterization of H-D-His(3-Me)-OH, but they provide different and complementary information.[18][19][20][21] A comprehensive validation strategy should ideally employ both methods.

FeatureNMR SpectroscopyMass Spectrometry
Primary Information Detailed molecular structure, connectivity, and spatial arrangement.[18][19]Molecular weight and isotopic composition.[4][8]
Deuterium Confirmation Direct observation of deuterium (²H NMR) or absence of proton signal (¹H NMR).[22][24][26]Detection of a specific mass shift corresponding to deuterium incorporation.
Quantification Can be used for quantitative analysis (qNMR) to determine purity and isotopic enrichment.[32][33][34][35]Excellent for determining isotopic enrichment and relative quantification.[9][28]
Sensitivity Relatively low sensitivity, requires higher sample concentrations.[20][21]High sensitivity, can analyze very small amounts of sample.[20][21]
Sample Preparation Generally simple, requires dissolution in a deuterated solvent.[19]Can be more complex, especially for LC-MS, requiring careful solvent selection and sample cleanup.[21]
Destructive/Non-destructive Non-destructive, the sample can be recovered.[19]Destructive, the sample is consumed during the analysis.
Throughput Lower throughput, experiments can be time-consuming.Higher throughput, especially with automated systems.

Visualizing the Workflow

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh H-D-His(3-Me)-OH B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Tune & Shim D->E F Acquire Spectra (¹H, ²H, ¹³C, 2D) E->F G Process Raw Data F->G H Spectral Comparison & Integration G->H I Confirm Structure & Deuteration Site H->I J J I->J Final Report

Caption: NMR analysis workflow for H-D-His(3-Me)-OH confirmation.

Experimental Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Dilute Solution B LC Setup (Optional) A->B C Introduce Sample (Infusion or LC) B->C D Optimize MS Parameters C->D E Acquire Full Scan & MS/MS Spectra D->E F Identify Molecular Ion E->F G Determine Mass Accuracy & Isotopic Enrichment F->G H Analyze Fragmentation Data G->H I I H->I Final Report

Caption: Mass spectrometry workflow for H-D-His(3-Me)-OH confirmation.

Logical Flow for Comprehensive Validation

Validation_Logic cluster_NMR NMR Analysis cluster_MS Mass Spectrometry Analysis Start H-D-His(3-Me)-OH Sample NMR_Analysis ¹H, ²H, 2D NMR Start->NMR_Analysis MS_Analysis HRMS & MS/MS Start->MS_Analysis NMR_Result Structural Integrity & Deuteration Site Confirmed? NMR_Analysis->NMR_Result Final_Confirmation Incorporation Confirmed NMR_Result->Final_Confirmation Yes Further_Investigation Further Investigation Required NMR_Result->Further_Investigation No MS_Result Correct Mass Shift & Isotopic Enrichment? MS_Analysis->MS_Result MS_Result->Final_Confirmation Yes MS_Result->Further_Investigation No

Caption: Logical decision flow for comprehensive validation.

Conclusion

The confirmation of H-D-His(3-Me)-OH incorporation requires a meticulous and multi-faceted analytical approach. While both NMR and mass spectrometry are indispensable tools, they offer distinct yet complementary insights. NMR spectroscopy provides the gold standard for structural verification and pinpointing the location of the deuterium label. In contrast, mass spectrometry excels in its sensitivity and its ability to provide precise molecular weight information and determine isotopic enrichment.

For researchers, scientists, and drug development professionals, the integration of both techniques into a comprehensive validation workflow is the most robust strategy. This orthogonal approach ensures the highest level of confidence in the analytical data, thereby safeguarding the integrity of subsequent research and development activities. By understanding the strengths and limitations of each technique and applying them judiciously, the scientific community can continue to leverage the power of stable isotope labeling to advance our understanding of complex biological systems and develop novel therapeutics.

References

  • Stable isotopic labeling of proteins for quantitative proteomic applications. Briefings in Functional Genomics and Proteomics. [Link]

  • Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis. Molecular & Cellular Proteomics. [Link]

  • Stable isotopic labeling of proteins for quantitative proteomic applications. PubMed. [Link]

  • Stable Isotope Labeling in Proteomics. American Laboratory. [Link]

  • 1H NMR studies of deuterated ribonuclease HI selectively labeled with protonated amino acids. PubMed. [Link]

  • Stable Deuterium Labeling of Histidine-Rich Lysine-Based Dendrimers. National Institutes of Health. [Link]

  • Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. [Link]

  • Emerging Techniques in Protein Analysis: Mass Spectrometry to NMR Spectroscopy. Walsh Medical Media. [Link]

  • Protein deuteration via algal amino acids to circumvent proton back-exchange for 1H-detected solid-state NMR. Royal Society of Chemistry. [Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Royal Society of Chemistry. [Link]

  • Analysis of peptide mixtures through convenient isotopic labeling and electrospray ionization-mass spectrometry. Sci-Hub. [Link]

  • Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]

  • A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers. PubMed. [Link]

  • Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. MDPI. [Link]

  • Differences in NMR vs Mass Spectrometry for Identification. Patsnap. [Link]

  • Peptide Mass Mapping Constrained with Stable Isotope-Tagged Peptides for Identification of Protein Mixtures. ACS Publications. [Link]

  • Genetic Incorporation of Histidine Derivatives Using an Engineered Pyrrolysyl-tRNA Synthetase. ACS Publications. [Link]

  • Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. National Institutes of Health. [Link]

  • Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy. ACS Publications. [Link]

  • A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. [Link]

  • Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis. National Institutes of Health. [Link]

  • MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? Nanalysis. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. MDPI. [Link]

  • Deuteron-proton isotope correlation spectroscopy of molecular solids. ChemRxiv. [Link]

  • Comparison of NMR and MS. EMBL-EBI. [Link]

  • Proton Magnetic Resonance of Proteins Fully Deuterated except for 1H-Leucine Side Chains. Semantic Scholar. [Link]

  • Combined in vivo muscle mass, muscle protein synthesis and muscle protein breakdown measurement: a 'Combined Oral Stable Isotope Assessment of Muscle (COSIAM)' approach. National Institutes of Health. [Link]

  • Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • How can I assess incorporation of C13 and N15 into proteins by MS? ResearchGate. [Link]

  • Deuterium-Enhanced Raman Spectroscopy for Histidine pKa Determination in a pH-Responsive Hydrogel. National Institutes of Health. [Link]

  • 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000177). Human Metabolome Database. [Link]

  • Comprehending Dynamic Protein Methylation with Mass Spectrometry. National Institutes of Health. [Link]

  • 3-Methlyhistidine Analysis. Heartland Assays. [Link]

  • 3-Methylhistidine (3MH). Heartland Assays. [Link]

  • 3-Methylhistidine, a new amino acid from human urine. ResearchGate. [Link]

  • Synthesis and Application of Fmoc-His(3-Bum)-OH. Wiley Online Library. [Link]

  • 3-Methylhistidine: Methods and Medical Relevance. ResearchGate. [Link]

  • Large-scale identification of protein histidine methylation in human cells. Oxford Academic. [Link]

  • Characterization and reactivity study of non-heme high-valent iron–hydroxo complexes. Royal Society of Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling H-D-His(3-Me)-OH

Introduction: As researchers and drug development professionals, our work with novel amino acid derivatives like H-D-His(3-Me)-OH is critical for advancing therapeutic discovery. While this compound is valuable, it is in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with novel amino acid derivatives like H-D-His(3-Me)-OH is critical for advancing therapeutic discovery. While this compound is valuable, it is incumbent upon us to handle it with the utmost care. A review of available safety data reveals a critical gap: the chemical, physical, and toxicological properties of H-D-His(3-Me)-OH have not been fully investigated.[1] This guide, therefore, is built on the precautionary principle. We will establish a comprehensive personal protective equipment (PPE) and handling protocol that prioritizes safety in the face of incomplete hazard information. This document provides the essential, immediate safety and logistical information necessary for the responsible use of this compound in a laboratory setting.

Hazard Assessment and Physicochemical Properties

The primary challenge in defining a safety protocol for H-D-His(3-Me)-OH is the absence of comprehensive toxicological data. While structurally related to the common amino acid histidine, the D-enantiomer configuration and the addition of a methyl group on the imidazole ring may alter its biological and toxicological profile. Safety Data Sheets (SDS) for similar compounds, and for H-D-His(3-Me)-OH itself, explicitly state that its properties are not thoroughly investigated.[1] Therefore, we must treat it as a potentially hazardous substance.

The known physical and chemical properties are summarized below.

PropertyValueSource
Chemical Name 3-Methyl-D-histidine[2]
Synonyms D-His(π-Me)-OH, H-N-π-methyl-D-histidine[2]
CAS Number 163750-76-3[2]
Molecular Formula C₇H₁₁N₃O₂[2]
Molecular Weight 169.18 g/mol [2]
Appearance Slightly yellowish powder; White to off-white solid[1][2]
Storage Temperature 0-8°C[2]

Given its nature as a fine powder, the primary routes of potential exposure are inhalation and dermal contact. The operational plan must be designed to mitigate these risks at every step.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to ensure researcher safety. The selection of PPE is contingent on the specific task being performed. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their workers to minimize exposure to hazards.[3]

TaskMinimum Required PPERationale
Pre-use Inspection - Lab Coat- Safety GlassesProtects against incidental contact with contaminated surfaces.
Weighing and Aliquoting (Solid) - Lab Coat- Nitrile Gloves- Safety Goggles- N95 Respirator or use of a Ventilated Balance EnclosureThe fine powder poses a significant inhalation risk. Goggles provide superior protection from airborne particulates compared to safety glasses.
Solution Preparation - Lab Coat- Nitrile Gloves- Safety GogglesProtects against splashes of the dissolved compound.
Handling Solutions - Lab Coat- Nitrile Gloves- Safety Glasses with Side ShieldsStandard protection for handling non-volatile chemical solutions.
Spill Cleanup - Lab Coat- Nitrile Gloves (double-gloving recommended)- Safety Goggles- N95 RespiratorEnhanced protection is required due to the increased risk of aerosolization and direct contact during cleanup.
Step-by-Step PPE Donning and Doffing Procedure

Properly putting on (donning) and taking off (doffing) PPE is as critical as its selection to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Select the appropriate size and fasten completely.

  • Respirator (if required): Perform a seal check to ensure a tight fit.

  • Goggles/Face Shield: Position securely over the eyes and face.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing Sequence (to minimize contamination):

  • Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique. Dispose of them immediately in the designated waste container.

  • Lab Coat: Unfasten and peel it off from the shoulders, turning it inside out as you remove it. This contains the contamination on the inside.

  • Goggles/Face Shield: Handle by the strap or sides to remove.

  • Respirator: Remove without touching the front of the mask.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Operational and Disposal Plans

A safe workflow minimizes exposure and ensures containment from receipt of the chemical to the disposal of its waste.

Workflow for Safe Handling and Disposal

G Workflow for Safe Handling and Disposal of H-D-His(3-Me)-OH cluster_prep Preparation & Handling cluster_disposal Waste Management start Receive & Verify Chemical assess Assess Task & Select PPE start->assess weigh Weigh Solid in Ventilated Enclosure assess->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve experiment Perform Experiment dissolve->experiment segregate Segregate Waste Streams (Solid, Liquid, Sharps, PPE) experiment->segregate Generate Waste label_waste Label Hazardous Waste Containers segregate->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste ehs_pickup Arrange EHS Pickup store_waste->ehs_pickup

Caption: A logical workflow from chemical handling to final disposal.

Step-by-Step Disposal Protocol

All materials contaminated with H-D-His(3-Me)-OH must be disposed of as hazardous chemical waste. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.[4][5]

1. Solid Waste (Unused chemical, contaminated absorbents):

  • Segregation: Do not mix with other waste types.[4]
  • Packaging: Place the solid waste in a clearly labeled, sealed container. The original container is ideal if it is in good condition.[4]
  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "H-D-His(3-Me)-OH," and the approximate quantity.[4]

2. Liquid Waste (Reaction mixtures, contaminated solvents):

  • Collection: Collect all liquid waste in a designated, chemically compatible hazardous waste container.[4]
  • Container: Use a container with a secure, leak-proof cap. Do not overfill.
  • Labeling: Clearly label the container with "Hazardous Waste" and list all chemical constituents with their approximate percentages.[4]

3. Contaminated PPE and Consumables (Gloves, weigh boats, pipette tips):

  • Collection: Place all contaminated disposable items into a designated hazardous waste bag or container.
  • Labeling: Label the container or bag as "Hazardous Waste" and specify the type of contamination (e.g., "Solid waste contaminated with H-D-His(3-Me)-OH").[4]
  • Storage and Disposal: Store all waste containers in a designated Satellite Accumulation Area (SAA) away from incompatible materials and arrange for pickup through your institution's EHS department.[4][5]

Emergency Procedures: Spill Management

In the event of a spill, a swift and appropriate response is necessary to mitigate risks.

Spill Response Protocol:

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Assess: Evaluate the size of the spill and determine if you can handle it safely with the available PPE and spill kit materials. For large spills, contact your institution's EHS immediately.

  • Contain: If safe to do so, prevent the spill from spreading by surrounding it with an absorbent material from a chemical spill kit.

  • Clean: Gently cover the spill with an absorbent material. Avoid actions that could generate dust. Once absorbed, carefully scoop the material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleanup materials as hazardous waste.[4]

  • Dispose: Dispose of all contaminated materials, including absorbents and PPE, as hazardous waste according to the procedures outlined above.[4]

By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while ensuring a safe laboratory environment for yourself and your colleagues.

References

  • Safety Data Sheet. (n.d.). [Source for a related compound, specific name not provided in snippet].
  • H-His CAS 368-16-1. (n.d.). United States Biological.
  • SAFETY DATA SHEET - L-Histidine. (2024, September 6). Sigma-Aldrich.
  • Fmoc-His(3-Me)-OH. (n.d.). MedChemExpress.
  • SAFETY DATA SHEET - L-Histidine. (2014, September 17). Fisher Scientific.
  • H-His(3-Me)-OH. (n.d.). Bachem Products.
  • 3-Methyl-L-histidine SDS. (2019, July 15). ECHEMI.
  • Fmoc-His(3-Me)-OH. (n.d.). Chem-Impex.
  • Proper Disposal of Fmoc-His(Fmoc)-OH: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Fmoc-His(3-Me)-OH AldrichCPR. (n.d.). Sigma-Aldrich.
  • H-D-His(3-Me)-OH. (n.d.). Chem-Impex.
  • 3-Methyl-L-Histidine. (n.d.). PubChem.
  • Personal Protective Equipment - Overview. (n.d.). Occupational Safety and Health Administration.
  • Chemical Waste Management Reference Guide. (n.d.). The Ohio State University Environmental Health and Safety.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.